molecular formula C11H16ClN7O4 B12399854 Adenosine 2-amidine hydrochloride

Adenosine 2-amidine hydrochloride

货号: B12399854
分子量: 345.74 g/mol
InChI 键: YPIAUUNLVIIBPY-GXMGHVGYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Adenosine 2-amidine hydrochloride is a useful research compound. Its molecular formula is C11H16ClN7O4 and its molecular weight is 345.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





属性

分子式

C11H16ClN7O4

分子量

345.74 g/mol

IUPAC 名称

6-amino-9-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]purine-2-carboximidamide;hydrochloride

InChI

InChI=1S/C11H15N7O4.ClH/c12-7(13)9-16-8(14)4-10(17-9)18(2-15-4)11-6(21)5(20)3(1-19)22-11;/h2-3,5-6,11,19-21H,1H2,(H3,12,13)(H2,14,16,17);1H/t3-,5?,6+,11-;/m1./s1

InChI 键

YPIAUUNLVIIBPY-GXMGHVGYSA-N

手性 SMILES

C1=NC2=C(N=C(N=C2N1[C@H]3[C@H](C([C@H](O3)CO)O)O)C(=N)N)N.Cl

规范 SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)C(=N)N)N.Cl

产品来源

United States

Foundational & Exploratory

Adenosine 2-amidine Hydrochloride: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 2-amidine hydrochloride, more commonly known as CGS 21680, is a potent and selective agonist for the adenosine A2A receptor.[1][2] This synthetic analog of adenosine has been instrumental in elucidating the physiological and pathological roles of the A2A receptor, a G-protein coupled receptor (GPCR) widely distributed throughout the body, with particularly high expression in the brain, immune cells, and vascular endothelium.[3][4] Its ability to selectively activate the A2A receptor has made it a valuable tool in neuroscience, immunology, and cardiovascular research, and has spurred interest in its therapeutic potential for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and ischemia-reperfusion injury.

This technical guide provides a comprehensive overview of the mechanism of action of Adenosine 2-amidine hydrochloride, detailing its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to characterize its pharmacological activity.

Core Mechanism: Selective Adenosine A2A Receptor Agonism

The primary mechanism of action of this compound is its function as a selective agonist at the adenosine A2A receptor. This selectivity is crucial to its utility as a research tool and its potential as a therapeutic agent.

Receptor Binding Affinity and Selectivity

This compound exhibits high affinity for the adenosine A2A receptor. Quantitative data from radioligand binding assays consistently demonstrate its potent interaction with this receptor subtype. The binding affinity is typically characterized by the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) in competition binding assays.

ParameterValueSpecies/TissueReference
Ki27 nM-[1]
IC5022 nMRat brain tissue[5]
Kd15.5 nM-[5]
Bmax375 fmol/mg protein-[5]

Furthermore, this compound displays significant selectivity for the A2A receptor over other adenosine receptor subtypes, particularly the A1 receptor. Reports indicate a selectivity of approximately 140-fold for the A2A receptor compared to the A1 receptor.[5]

Downstream Signaling Pathways

Upon binding to the adenosine A2A receptor, this compound initiates a cascade of intracellular signaling events. The A2A receptor is canonically coupled to the Gs alpha subunit of the heterotrimeric G protein.

The Canonical Gs-cAMP-PKA Pathway

Activation of the Gs protein by the A2A receptor leads to the stimulation of adenylyl cyclase. This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Gs_cAMP_PKA_Pathway CGS_21680 Adenosine 2-amidine hydrochloride (CGS 21680) A2AR Adenosine A2A Receptor CGS_21680->A2AR G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets (Phosphorylation) PKA->Downstream Phosphorylates Response Cellular Response Downstream->Response

Canonical Gs-cAMP-PKA Signaling Pathway.
Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway

In addition to the canonical cAMP pathway, activation of the A2A receptor by this compound can also lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinase (ERK), a key component of the MAPK signaling cascade. This pathway is often associated with cell proliferation, differentiation, and survival.

CREB Phosphorylation

A significant downstream target of both the PKA and MAPK/ERK pathways is the cAMP Response Element-Binding protein (CREB). Phosphorylation of CREB at Serine 133 is a critical step in its activation, enabling it to bind to cAMP response elements (CRE) in the promoter regions of target genes and regulate their transcription.

Downstream_Signaling_Pathways CGS_21680 Adenosine 2-amidine hydrochloride (CGS 21680) A2AR Adenosine A2A Receptor CGS_21680->A2AR Gs_cAMP Gs-cAMP Pathway A2AR->Gs_cAMP MAPK_ERK MAPK/ERK Pathway A2AR->MAPK_ERK CREB CREB Gs_cAMP->CREB Phosphorylates MAPK_ERK->CREB Phosphorylates Gene_Transcription Gene Transcription CREB->Gene_Transcription Regulates Cellular_Effects Cellular Effects (e.g., anti-inflammatory, neuroprotective) Gene_Transcription->Cellular_Effects

Converging Downstream Signaling Pathways.

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the adenosine A2A receptor.

Objective: To measure the displacement of a radiolabeled ligand from the A2A receptor by this compound.

Materials:

  • Cell membranes expressing the adenosine A2A receptor (e.g., from HEK293 cells or rat striatum).

  • Radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385).

  • This compound (CGS 21680).

  • Non-specific binding control (e.g., a high concentration of a non-labeled A2A agonist like NECA).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, combine the cell membranes, a fixed concentration of the radiolabeled antagonist, and varying concentrations of this compound or the non-specific binding control.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a one-site competition model to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - [3H]Ligand - CGS 21680 dilutions Start->Prepare_Reagents Incubate Incubate (e.g., 25°C, 60 min) Prepare_Reagents->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50 -> Ki) Count->Analyze End End Analyze->End

Radioligand Binding Assay Workflow.
cAMP Accumulation Assay

This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP.

Objective: To quantify the dose-dependent increase in cAMP levels in response to this compound.

Materials:

  • Cells expressing the adenosine A2A receptor (e.g., CHO or HEK293 cells).

  • This compound (CGS 21680).

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Lysis buffer.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-treat the cells with a PDE inhibitor for a short period (e.g., 30 minutes).

  • Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 15-30 minutes).

  • Lyse the cells to release intracellular cAMP.

  • Quantify the cAMP concentration in the cell lysates using a suitable detection kit according to the manufacturer's instructions.

  • Plot the cAMP concentration as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (half-maximal effective concentration) and the maximum response (Emax).

Western Blotting for ERK1/2 and CREB Phosphorylation

This technique is used to detect the phosphorylation status of specific proteins in a signaling pathway.

Objective: To determine if this compound induces the phosphorylation of ERK1/2 and CREB.

Materials:

  • Cells expressing the adenosine A2A receptor.

  • This compound (CGS 21680).

  • Lysis buffer containing protease and phosphatase inhibitors.

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies specific for phosphorylated ERK1/2 (p-ERK1/2), total ERK1/2, phosphorylated CREB (p-CREB), and total CREB.

  • Horseradish peroxidase (HRP)-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate and imaging system.

Procedure:

  • Treat cells with this compound for various time points or at different concentrations.

  • Lyse the cells and determine the protein concentration of the lysates.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody against the phosphorylated protein of interest (e.g., p-ERK1/2 or p-CREB).

  • Wash the membrane and then incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., total ERK1/2 or total CREB).

  • Quantify the band intensities to determine the relative increase in phosphorylation.

Conclusion

This compound (CGS 21680) is a highly selective and potent agonist of the adenosine A2A receptor. Its mechanism of action is centered on the activation of this receptor, leading primarily to the stimulation of the Gs-cAMP-PKA signaling pathway. This, in turn, modulates the activity of downstream effectors such as ERK and CREB, culminating in a wide array of cellular responses. The detailed experimental protocols provided herein are fundamental to the continued investigation of this important pharmacological tool and the broader study of adenosine A2A receptor signaling in health and disease. For researchers and drug development professionals, a thorough understanding of the molecular mechanisms of compounds like this compound is paramount for the rational design of novel therapeutics targeting the adenosinergic system.

References

An In-depth Technical Guide to the Synthesis of Adenosine 2-amidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Adenosine (B11128) 2-amidine hydrochloride, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of a direct, published synthesis, this guide outlines a chemically sound, multi-step approach based on established methodologies for the modification of purine (B94841) nucleosides. The proposed pathway commences with the commercially available precursor, 2-chloroadenosine (B27285), and proceeds through a palladium-catalyzed cyanation followed by a Pinner reaction to yield the target amidine.

This document furnishes detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic route to facilitate a comprehensive understanding for researchers in the field.

Proposed Synthesis Pathway

The synthesis of Adenosine 2-amidine hydrochloride can be envisioned in two primary stages, starting from 2-chloroadenosine:

  • Step 1: Palladium-Catalyzed Cyanation. The initial step involves the conversion of 2-chloroadenosine to 2-cyanoadenosine (B3285218). This transformation is proposed to be carried out via a palladium-catalyzed cross-coupling reaction, a robust and widely utilized method for the formation of carbon-carbon bonds.

  • Step 2: Pinner Reaction for Amidine Formation. The subsequent step focuses on the conversion of the 2-cyano group into the desired 2-amidine functionality. The Pinner reaction is a classic and effective method for this transformation, proceeding through an intermediate imino ester (Pinner salt).

The overall synthetic scheme is depicted below:

Synthesis_Pathway 2-Chloroadenosine 2-Chloroadenosine 2-Cyanoadenosine 2-Cyanoadenosine 2-Chloroadenosine->2-Cyanoadenosine Pd(OAc)2, K4[Fe(CN)6] DMF, 120 °C This compound This compound 2-Cyanoadenosine->this compound 1. HCl, EtOH 2. NH3

Figure 1: Proposed two-step synthesis of this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthetic steps. These values are derived from analogous reactions reported in the literature and serve as a guideline for experimental design.

Table 1: Palladium-Catalyzed Cyanation of 2-Chloroadenosine

ParameterValueReference
Starting Material 2-ChloroadenosineCommercially Available
Catalyst Palladium(II) Acetate (B1210297) (Pd(OAc)2)[1]
Cyanide Source Potassium Hexacyanoferrate(II) (K4[Fe(CN)6])[1]
Solvent Dimethylformamide (DMF)[2]
Temperature 120 °C[1]
Reaction Time 5 hours[1]
Reported Yield 83-96% (for analogous aryl bromides)[1]

Table 2: Pinner Reaction for the Synthesis of this compound

ParameterValueReference
Starting Material 2-Cyanoadenosine-
Reagent (Step 1) Anhydrous Ethanol (B145695) (EtOH), Hydrogen Chloride (gas)[3][4]
Intermediate Ethyl iminoester hydrochloride (Pinner salt)[3]
Reagent (Step 2) Ammonia (B1221849) (in alcohol)[3]
Temperature Low temperature (e.g., 0 °C to rt)[3]
Reaction Time Varies (typically several hours)-
Expected Product This compound-

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound, based on established chemical principles.

Step 1: Synthesis of 2-Cyanoadenosine

Workflow Diagram:

Cyanation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Add 2-chloroadenosine,\nK4[Fe(CN)6], and Pd(OAc)2\nto a dry flask Add 2-chloroadenosine, K4[Fe(CN)6], and Pd(OAc)2 to a dry flask Add anhydrous DMF Add anhydrous DMF Add 2-chloroadenosine,\nK4[Fe(CN)6], and Pd(OAc)2\nto a dry flask->Add anhydrous DMF Heat mixture at 120 °C\nunder inert atmosphere Heat mixture at 120 °C under inert atmosphere Add anhydrous DMF->Heat mixture at 120 °C\nunder inert atmosphere Cool to room temperature Cool to room temperature Heat mixture at 120 °C\nunder inert atmosphere->Cool to room temperature Filter and concentrate Filter and concentrate Cool to room temperature->Filter and concentrate Purify by column\nchromatography Purify by column chromatography Filter and concentrate->Purify by column\nchromatography Characterize product Characterize product Purify by column\nchromatography->Characterize product

Figure 2: Experimental workflow for the synthesis of 2-Cyanoadenosine.

Methodology:

  • To a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is added 2-chloroadenosine (1.0 equiv), potassium hexacyanoferrate(II) (K4[Fe(CN)6], 0.4 equiv), and palladium(II) acetate (Pd(OAc)2, 0.01 equiv).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • Anhydrous dimethylformamide (DMF) is added via syringe, and the reaction mixture is heated to 120 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion (estimated 5 hours), the reaction mixture is cooled to room temperature.

  • The mixture is filtered to remove inorganic salts, and the filtrate is concentrated under reduced pressure.

  • The crude product is purified by silica (B1680970) gel column chromatography to afford 2-cyanoadenosine.

Step 2: Synthesis of this compound

Workflow Diagram:

Pinner_Reaction_Workflow cluster_pinner_salt Pinner Salt Formation cluster_amidine_formation Amidine Formation cluster_isolation Product Isolation Dissolve 2-cyanoadenosine\nin anhydrous ethanol Dissolve 2-cyanoadenosine in anhydrous ethanol Saturate with dry HCl gas\nat 0 °C Saturate with dry HCl gas at 0 °C Dissolve 2-cyanoadenosine\nin anhydrous ethanol->Saturate with dry HCl gas\nat 0 °C Stir at low temperature Stir at low temperature Saturate with dry HCl gas\nat 0 °C->Stir at low temperature Add ethanolic ammonia Add ethanolic ammonia Stir at low temperature->Add ethanolic ammonia Stir and monitor reaction Stir and monitor reaction Add ethanolic ammonia->Stir and monitor reaction Concentrate and purify\nthe hydrochloride salt Concentrate and purify the hydrochloride salt Stir and monitor reaction->Concentrate and purify\nthe hydrochloride salt

Figure 3: Experimental workflow for the Pinner reaction.

Methodology:

  • A solution of 2-cyanoadenosine (1.0 equiv) in anhydrous ethanol is prepared in a dry, three-necked flask equipped with a gas inlet tube, a stirrer, and a drying tube.

  • The solution is cooled to 0 °C in an ice bath.

  • A stream of dry hydrogen chloride gas is bubbled through the solution until saturation is achieved, leading to the formation of the ethyl iminoester hydrochloride (Pinner salt). The reaction is stirred at low temperature until the formation of the Pinner salt is complete (monitored by TLC or LC-MS).

  • The excess HCl is removed by purging with an inert gas.

  • To the solution of the Pinner salt, a solution of ammonia in ethanol is added dropwise at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred until the conversion to the amidine is complete.

  • The solvent is removed under reduced pressure, and the resulting crude product, this compound, is purified by recrystallization or other suitable techniques.

Conclusion

This technical guide outlines a feasible and robust synthetic pathway for this compound, leveraging well-established chemical transformations. The provided experimental protocols and tabulated data offer a solid foundation for researchers to embark on the synthesis of this and related adenosine analogs. As with any chemical synthesis, optimization of reaction conditions will be crucial for achieving high yields and purity. The successful synthesis of this compound will undoubtedly contribute to the exploration of its potential therapeutic applications.

References

Adenosine 2-amidine Hydrochloride: A Technical Overview of Receptor Binding and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 2-amidine hydrochloride is an analog of the endogenous nucleoside adenosine, a critical signaling molecule that exerts its effects through four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. As with other adenosine analogs, it is anticipated to interact with these receptors, potentially exhibiting unique selectivity and potency. While direct, comprehensive binding data for Adenosine 2-amidine hydrochloride is limited in publicly available literature, this technical guide provides a detailed examination of its expected receptor binding profile by drawing parallels with structurally related and extensively studied adenosine receptor agonists. This document summarizes key binding affinity data for pertinent adenosine analogs, outlines detailed experimental protocols for assessing receptor binding and function, and illustrates the canonical signaling pathways associated with adenosine receptor activation.

Introduction to Adenosine Receptors and Ligand Binding

Adenosine receptors are integral membrane proteins that mediate a wide array of physiological processes, making them attractive targets for therapeutic intervention in cardiovascular, inflammatory, and neurological disorders. The four subtypes are distinguished by their tissue distribution, signaling mechanisms, and affinity for various ligands. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP production.

The affinity of a ligand for a receptor is a critical parameter in drug development, quantified by the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀) in binding assays, and the half-maximal effective concentration (EC₅₀) in functional assays. This guide will present a comparative analysis of the binding affinities of well-characterized adenosine receptor agonists to provide a predictive framework for the receptor binding profile of this compound.

Comparative Receptor Binding Profiles of Adenosine Agonists

To contextualize the potential receptor binding profile of this compound, the following tables summarize the binding affinities (Kᵢ/IC₅₀/EC₅₀) of key adenosine receptor agonists across the four receptor subtypes. These compounds, including 2-Chloroadenosine (2-CADO), CGS-21680, and NECA, are frequently used as reference ligands in adenosine receptor research.

Table 1: Receptor Binding Affinity (Kᵢ/IC₅₀ in nM) of Selected Adenosine Receptor Agonists

CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ ReceptorA₃ ReceptorReference
2-Chloroadenosine (2-CADO)30080-1900
CGS-216802902767>10000[1]
NECA14202400 (EC₅₀)6.2[2]

Note: Values are Kᵢ unless otherwise specified. A lower value indicates higher binding affinity.

Experimental Protocols

The determination of a compound's receptor binding profile relies on robust and reproducible experimental methodologies. The following sections detail standard protocols for radioligand binding assays and functional cAMP accumulation assays.

Radioligand Binding Assay for Adenosine Receptors

This protocol describes a competitive binding assay to determine the affinity of a test compound (e.g., this compound) for adenosine receptors using a radiolabeled ligand.

Objective: To determine the Kᵢ of a test compound at human adenosine A₁, A₂ₐ, and A₃ receptors.

Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., HEK293 or CHO cells).

  • Radioligands:

    • For A₁AR: [³H]R-PIA (final concentration ~3.5 nM)

    • For A₂ₐAR: [³H]CGS-21680 (final concentration ~10 nM)

    • For A₃AR: [¹²⁵I]I-AB-MECA (final concentration ~0.34 nM)

  • Test Compound (this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled universal adenosine agonist like NECA (e.g., 10 µM).[3]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl₂.[3]

  • GF/B glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine 50 µL of the test compound at various dilutions, 50 µL of the appropriate radioligand, and 100 µL of the membrane suspension (20-22 µg of protein per well).[3]

  • Incubation: Incubate the mixture at 25°C for 60 minutes with gentle agitation.[3]

  • Termination of Binding: Terminate the binding reaction by rapid filtration through GF/B filters using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.[3]

  • Radioactivity Measurement: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value of the test compound from a concentration-response curve and then calculate the Kᵢ value using the Cheng-Prusoff equation.

cAMP Accumulation Functional Assay

This protocol measures the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP, a key second messenger in adenosine receptor signaling.

Objective: To determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of a test compound at Gₛ- or Gᵢ-coupled adenosine receptors.

Materials:

  • HEK293 cells stably expressing the adenosine receptor of interest.

  • Assay Medium: MEM with 2% charcoal-stripped serum.

  • Stimulation Buffer: HBSS or other suitable buffer containing a phosphodiesterase inhibitor such as 500 µM IBMX to prevent cAMP degradation.[2]

  • For Gᵢ-coupled receptors (A₁ and A₃): Forskolin to stimulate basal cAMP levels.

  • Test Compound (this compound) at various concentrations.

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Plate the cells in a 96-well plate at a density of approximately 10,000 cells per well and incubate overnight.[2]

  • Cell Preparation: The next day, carefully remove the medium and wash the cells with PBS.[2]

  • Compound Addition:

    • Agonist Assay (for A₂ₐ and A₂ₑ receptors): Add the test compound at various concentrations in stimulation buffer.

    • Antagonist Assay (for A₁ and A₃ receptors): Add the test compound at various concentrations in stimulation buffer containing forskolin.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

  • Data Analysis: Generate concentration-response curves to determine the EC₅₀ or IC₅₀ values for the test compound.

Adenosine Receptor Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical signaling pathways for adenosine receptors and the workflows for the experimental protocols described above.

Adenosine_Signaling_Pathways cluster_A1_A3 A₁ and A₃ Receptor Signaling cluster_A2A_A2B A₂ₐ and A₂ₑ Receptor Signaling A1_A3 A₁/A₃ Receptor Gi Gᵢ Protein A1_A3->Gi Activation AC_inhibit Adenylate Cyclase Gi->AC_inhibit Inhibition cAMP_decrease cAMP ↓ AC_inhibit->cAMP_decrease ATP_inhibit ATP ATP_inhibit->AC_inhibit A2A_A2B A₂ₐ/A₂ₑ Receptor Gs Gₛ Protein A2A_A2B->Gs Activation AC_stimulate Adenylate Cyclase Gs->AC_stimulate Stimulation cAMP_increase cAMP ↑ AC_stimulate->cAMP_increase ATP_stimulate ATP ATP_stimulate->AC_stimulate Adenosine Adenosine or Adenosine Analog Adenosine->A1_A3 Adenosine->A2A_A2B

Canonical Adenosine Receptor Signaling Pathways

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents add_reagents Add to 96-well Plate: 1. Test Compound 2. Radioligand 3. Membrane Suspension start->add_reagents incubate Incubate at 25°C for 60 min add_reagents->incubate filter Rapid Filtration (GF/B filters) incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash measure Measure Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ measure->analyze end End: Determine Binding Affinity analyze->end

Workflow for Radioligand Binding Assay

cAMP_Accumulation_Assay_Workflow start Start: Plate Cells prepare_cells Prepare Cells: - Incubate overnight - Wash with PBS start->prepare_cells add_compounds Add Test Compound (with/without Forskolin) in Stimulation Buffer prepare_cells->add_compounds incubate Incubate at 37°C add_compounds->incubate lyse_measure Lyse Cells and Measure Intracellular cAMP incubate->lyse_measure analyze Data Analysis: - Generate Concentration-Response Curve - Determine EC₅₀ or IC₅₀ lyse_measure->analyze end End: Determine Functional Potency analyze->end

Workflow for cAMP Accumulation Functional Assay

Conclusion

While a comprehensive, publicly available receptor binding profile for this compound is not yet established, this technical guide provides a robust framework for its characterization. By leveraging comparative data from well-known adenosine receptor agonists and detailing the essential experimental protocols, researchers and drug development professionals are equipped with the necessary information to undertake a thorough investigation of this compound's pharmacological properties. The provided workflows and signaling pathway diagrams offer a clear visual representation of the experimental and biological processes involved. Further empirical investigation using the outlined methodologies is required to definitively elucidate the receptor binding profile and functional activity of this compound.

References

Adenosine 2-Amidine Hydrochloride: A Technical Guide to Adenosine Receptor Subtype Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 2-amidine hydrochloride is an adenosine analog with potential pharmacological activity at the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₒ, and A₃. However, a comprehensive search of the scientific literature and available databases did not yield specific quantitative data on the binding affinity (Ki) or functional potency (EC₅₀/IC₅₀) of Adenosine 2-amidine hydrochloride for these receptors. This technical guide, therefore, provides a framework for the characterization of such a compound, outlining the established experimental protocols for determining adenosine receptor selectivity. It also details the general signaling pathways of adenosine receptor subtypes and illustrates the workflows for key experimental procedures. While specific data for this compound is not currently available, this document serves as a resource for researchers aiming to elucidate its pharmacological profile.

Introduction to Adenosine Receptors

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that are ubiquitously expressed and play crucial roles in a wide array of physiological processes. The four known subtypes, A₁, A₂ₐ, A₂ₒ, and A₃, are attractive therapeutic targets for various pathological conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. These receptors are activated by the endogenous nucleoside adenosine.

The A₁ and A₃ receptor subtypes primarily couple to inhibitory G proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Conversely, the A₂ₐ and A₂ₒ receptors couple to stimulatory G proteins (Gs), which activate adenylyl cyclase and increase intracellular cAMP levels.[1] The A₂ₒ receptor can also couple to Gq proteins, activating the phospholipase C pathway.

Quantitative Analysis of Receptor Selectivity

Due to the absence of specific binding and functional data for this compound in the public domain, the following table is presented as a template for summarizing such data once it becomes available through experimental investigation.

Table 1: Selectivity Profile of this compound at Human Adenosine Receptor Subtypes (Template)

Receptor SubtypeBinding Affinity (Kᵢ, nM)Functional Activity (EC₅₀/IC₅₀, nM)Assay TypeReference
A₁ Data not availableData not availableRadioligand Displacement Assay / cAMP Assay
A₂ₐ Data not availableData not availableRadioligand Displacement Assay / cAMP Assay
A₂ₒ Data not availableData not availableRadioligand Displacement Assay / cAMP Assay
A₃ Data not availableData not availableRadioligand Displacement Assay / cAMP Assay

Experimental Protocols

To determine the selectivity profile of a compound like this compound, two primary types of in vitro assays are typically employed: radioligand displacement assays to measure binding affinity and functional assays, such as cAMP accumulation assays, to measure the compound's effect on receptor signaling.

Radioligand Displacement Assay

This assay measures the affinity of a test compound for a receptor by quantifying its ability to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of this compound for each adenosine receptor subtype.

Materials:

  • Cell membranes prepared from cell lines stably expressing a single human adenosine receptor subtype (A₁, A₂ₐ, A₂ₒ, or A₃).

  • A suitable radioligand for each receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).

  • This compound (test compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Incubation: In a series of tubes, incubate a fixed concentration of the radioligand and a fixed amount of cell membrane preparation with increasing concentrations of this compound. Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a saturating concentration of a non-labeled ligand).

  • Equilibration: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature).

  • Separation: Rapidly separate the membrane-bound radioligand from the unbound radioligand. This is commonly achieved by vacuum filtration through glass fiber filters. The filters are then washed with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

Cyclic AMP (cAMP) Functional Assay

This assay measures the ability of a compound to modulate the intracellular levels of cAMP, a second messenger whose production is regulated by adenosine receptors.

Objective: To determine the potency (EC₅₀ or IC₅₀) and efficacy of this compound at each adenosine receptor subtype.

Materials:

  • Intact cells stably expressing a single human adenosine receptor subtype.

  • This compound (test compound).

  • For A₁ and A₃ receptor assays (Gi-coupled): Forskolin (B1673556) (an adenylyl cyclase activator).

  • For A₂ₐ and A₂ₒ receptor assays (Gs-coupled): A suitable agonist for baseline stimulation if measuring antagonism.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based).

  • Plate reader compatible with the chosen detection kit.

Procedure:

  • Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • For A₂ₐ and A₂ₒ receptors (agonist activity): Treat the cells with increasing concentrations of this compound.

    • For A₁ and A₃ receptors (agonist activity): Pre-treat the cells with forskolin to stimulate cAMP production, then add increasing concentrations of this compound.

    • For antagonist activity: Pre-incubate the cells with increasing concentrations of this compound before adding a fixed concentration of a known agonist.

  • Incubation: Incubate the cells for a specified period (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

  • Cell Lysis: Lyse the cells to release the intracellular cAMP.

  • cAMP Detection: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the logarithm of the test compound concentration. For agonists, determine the EC₅₀ value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC₅₀ value (the concentration that inhibits 50% of the agonist-induced response).

Visualizations of Key Processes

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for Gs- and Gi-coupled adenosine receptors.

Gs_Signaling cluster_membrane Cell Membrane AR_Gs A₂ₐ / A₂ₒ Receptor G_s Gs Protein AR_Gs->G_s Activates AC Adenylyl Cyclase G_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to Ligand Adenosine Analog (e.g., Adenosine 2-amidine) Ligand->AR_Gs Binds ATP ATP PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets leading to

Caption: Gs-coupled adenosine receptor signaling pathway.

Gi_Signaling cluster_membrane Cell Membrane AR_Gi A₁ / A₃ Receptor G_i Gi Protein AR_Gi->G_i Activates AC Adenylyl Cyclase G_i->AC Inhibits cAMP cAMP AC->cAMP Reduced conversion of ATP to Ligand Adenosine Analog (e.g., Adenosine 2-amidine) Ligand->AR_Gi Binds ATP ATP PKA Protein Kinase A cAMP->PKA Reduced activation of Response Cellular Response PKA->Response Altered cellular response

Caption: Gi-coupled adenosine receptor signaling pathway.

Experimental Workflows

The following diagrams illustrate the general workflows for the radioligand displacement assay and the cAMP functional assay.

Radioligand_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare cell membranes expressing receptor subtype Incubate Incubate membranes, radioligand, and test compound Membranes->Incubate Radioligand Prepare radioligand solution Radioligand->Incubate Test_Compound Prepare serial dilutions of Adenosine 2-amidine HCl Test_Compound->Incubate Filter Separate bound from unbound ligand by filtration Incubate->Filter Count Quantify radioactivity Filter->Count Calculate Calculate specific binding Count->Calculate Plot Plot binding curve Calculate->Plot Determine Determine IC₅₀ and calculate Kᵢ Plot->Determine

Caption: Radioligand displacement assay workflow.

cAMP_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells Plate cells expressing receptor subtype Treat Treat cells with test compound (and forskolin/agonist if needed) Cells->Treat Test_Compound Prepare serial dilutions of Adenosine 2-amidine HCl Test_Compound->Treat Lyse Lyse cells to release cAMP Treat->Lyse Detect Quantify cAMP levels Lyse->Detect Plot Plot dose-response curve Detect->Plot Determine Determine EC₅₀ or IC₅₀ Plot->Determine

References

In Vitro Biological Activity of Adenosine 2-amidine hydrochloride: An Overview Based on Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Given the absence of specific data for Adenosine (B11128) 2-amidine hydrochloride, this guide provides an in-depth overview of the known in vitro biological activities of 2-substituted adenosine analogues. This information is intended to provide a foundational understanding of the structure-activity relationships and potential biological roles of this class of molecules, which may offer insights into the anticipated behavior of Adenosine 2-amidine hydrochloride.

General Biological Activity of 2-Substituted Adenosine Analogues

Modifications at the 2-position of the adenosine purine (B94841) ring have been a key strategy in the development of selective agonists and antagonists for the four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These receptors are G protein-coupled receptors (GPCRs) that mediate a wide range of physiological effects.

Table 1: General Activities of 2-Substituted Adenosine Analogues at Adenosine Receptors

Receptor SubtypeGeneral Effect of 2-SubstitutionCommon In Vitro AssaysPotential Therapeutic Applications
A1 Generally, 2-substitution leads to lower affinity compared to A2A receptors, but some analogues show significant activity.Radioligand binding assays (e.g., using [3H]CPA), cAMP inhibition assays.Cardioprotection, neuroprotection, antiarrhythmic.
A2A Often confers high affinity and selectivity. The nature of the substituent (e.g., size, hydrophobicity) is critical.Radioligand binding assays (e.g., using [3H]CGS21680), cAMP stimulation assays.Anti-inflammatory, vasodilator, neuroprotection, cancer immunotherapy.
A2B Some 2-substituted analogues exhibit activity, but this receptor subtype is generally less studied in this context.cAMP stimulation assays in cells expressing high levels of A2B receptors.Asthma, inflammation, fibrosis.
A3 Activity is highly dependent on the specific substituent.Radioligand binding assays (e.g., using [125I]AB-MECA), inhibition of adenylyl cyclase.Anti-inflammatory, cancer therapy, cardioprotection.

Key Signaling Pathways for Adenosine Receptors

The activation of adenosine receptors by agonists initiates intracellular signaling cascades. The primary signaling pathway involves the modulation of adenylyl cyclase activity and, consequently, the levels of cyclic AMP (cAMP).

Adenosine_Signaling cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1/A3 Agonist A1/A3 Agonist A1/A3 Receptor A1/A3 Receptor A1/A3 Agonist->A1/A3 Receptor Binds Gi Gi A1/A3 Receptor->Gi Activates Adenylyl Cyclase (Inhibited) Adenylyl Cyclase (Inhibited) Gi->Adenylyl Cyclase (Inhibited) Inhibits cAMP_ACi cAMP (decreased) Adenylyl Cyclase (Inhibited)->cAMP_ACi ATP_ACi ATP ATP_ACi->Adenylyl Cyclase (Inhibited) A2A/A2B Agonist A2A/A2B Agonist A2A/A2B Receptor A2A/A2B Receptor A2A/A2B Agonist->A2A/A2B Receptor Binds Gs Gs A2A/A2B Receptor->Gs Activates Adenylyl Cyclase (Stimulated) Adenylyl Cyclase (Stimulated) Gs->Adenylyl Cyclase (Stimulated) Stimulates cAMP_ACs cAMP (increased) Adenylyl Cyclase (Stimulated)->cAMP_ACs ATP_ACs ATP ATP_ACs->Adenylyl Cyclase (Stimulated)

Caption: General signaling pathways of adenosine receptors.

Experimental Protocols for Characterizing 2-Substituted Adenosine Analogues

The in vitro activity of adenosine analogues is typically characterized using a combination of binding and functional assays.

1. Radioligand Binding Assays

This method is used to determine the affinity (Ki) of a compound for a specific receptor subtype.

  • Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a cell membrane preparation containing the receptor of interest. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the Ki.

  • Workflow:

    Binding_Assay_Workflow Membrane_Prep Prepare cell membranes expressing the target receptor Incubation Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubation Filtration Separate bound from free radioligand by rapid filtration Incubation->Filtration Quantification Quantify radioactivity on filters (scintillation counting) Filtration->Quantification Analysis Calculate IC50 and Ki values Quantification->Analysis

    Caption: Workflow for a radioligand binding assay.

2. Functional Assays: cAMP Measurement

These assays determine whether a compound acts as an agonist or antagonist and its potency (EC50) or inhibitory constant (Kb).

  • Principle: Since A1/A3 and A2A/A2B receptors are coupled to the inhibition and stimulation of adenylyl cyclase, respectively, measuring changes in intracellular cAMP levels upon compound treatment provides a functional readout of receptor activation.

  • Methodology:

    • Cells expressing the adenosine receptor subtype of interest are cultured.

    • For A2A/A2B agonist testing, cells are treated with the test compound, and cAMP levels are measured.

    • For A1/A3 agonist testing, cells are first stimulated with an adenylyl cyclase activator (e.g., forskolin) and then treated with the test compound to measure the inhibition of cAMP production.

    • cAMP levels are typically quantified using techniques such as ELISA, HTRF, or reporter gene assays.

Conclusion

While specific in vitro biological activity data for this compound is not currently available in the public scientific literature, the extensive research on 2-substituted adenosine analogues provides a strong framework for predicting its potential pharmacological profile. It is likely that this compound interacts with one or more adenosine receptor subtypes. To ascertain its specific activity, affinity, and functional effects, the compound would need to be subjected to the standard in vitro assays described in this guide, including radioligand binding and cAMP functional assays for each of the four adenosine receptor subtypes. Researchers in possession of this compound are encouraged to perform such characterizations to elucidate its specific biological role.

Adenosine 2-Amidine Hydrochloride: A Technical Guide to Potential Therapeutic Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential therapeutic targets of Adenosine (B11128) 2-amidine hydrochloride, an adenosine analogue. Due to a lack of specific pharmacological data for this particular compound in publicly available literature, this document focuses on the well-established therapeutic targets of closely related 2-substituted adenosine analogues. The primary targets for these compounds are the four subtypes of adenosine receptors: A₁, A₂A, A₂B, and A₃. This guide summarizes the structure-activity relationships for 2-substituted adenosines, presents quantitative data for representative analogues, details relevant experimental protocols for target characterization, and provides visualizations of key signaling pathways and experimental workflows. This information is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this class of compounds.

Introduction to Adenosine Analogues and their Therapeutic Potential

Adenosine is an endogenous purine (B94841) nucleoside that plays a critical role in numerous physiological and pathophysiological processes by activating four G protein-coupled receptors (GPCRs): A₁, A₂A, A₂B, and A₃.[1][2][3] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, nervous, and immune system functions.[4] Consequently, adenosine receptors have emerged as promising therapeutic targets for a wide range of conditions, including cardiac arrhythmias, inflammation, pain, cancer, and neurodegenerative disorders.[3][4]

Primary Therapeutic Targets: Adenosine Receptors

The primary therapeutic targets for adenosine analogues are the four adenosine receptor subtypes. The pharmacological effects of these compounds are determined by their affinity and efficacy at each of these receptors.

  • A₁ Adenosine Receptor (A₁AR): Primarily coupled to Gᵢ/ₒ proteins, activation of A₁ARs inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[3][7] A₁ARs are highly expressed in the brain, heart, adipose tissue, and kidneys. Their activation is associated with cardio-protective effects, neuroprotection, and anti-inflammatory responses.[1][3]

  • A₂A Adenosine Receptor (A₂AAR): Coupled to Gₛ proteins, A₂AAR activation stimulates adenylyl cyclase and increases cAMP levels.[3][8][9] These receptors are abundant in the striatum, immune cells, and blood vessels. A₂AARs are key regulators of inflammation and immune responses, and their agonists have vasodilatory properties.[1][3][8]

  • A₂B Adenosine Receptor (A₂BAR): Also coupled to Gₛ proteins, A₂BARs have a lower affinity for adenosine compared to A₂AARs and are typically activated under conditions of high adenosine concentration, such as inflammation or ischemia.[3] They are widely expressed and are implicated in inflammation, fibrosis, and angiogenesis.

  • A₃ Adenosine Receptor (A₃AR): Similar to A₁ARs, A₃ARs are coupled to Gᵢ proteins and their activation leads to the inhibition of adenylyl cyclase.[3][10] They are found in immune cells, the heart, and lungs, and are involved in inflammation and cancer.[11]

The substitution at the C2 position of the adenosine purine ring significantly influences the affinity and selectivity of the analogue for these receptor subtypes.

Quantitative Data for 2-Substituted Adenosine Analogues

While specific quantitative data for Adenosine 2-amidine hydrochloride is not available, the following tables summarize the binding affinities (Kᵢ) and functional potencies (EC₅₀) of various representative 2-substituted adenosine analogues at human adenosine receptors. This data provides a framework for understanding the potential pharmacological profile of 2-amidine substituted adenosine.

Table 1: Binding Affinities (Kᵢ, nM) of 2-Substituted Adenosine Analogues at Human Adenosine Receptors

Compound2-SubstituentA₁ Kᵢ (nM)A₂A Kᵢ (nM)A₂B Kᵢ (nM)A₃ Kᵢ (nM)Reference
2-Chloroadenosine-Cl>100--1890[12][13]
CV 1808-NH-Ph-~100-4390[2][13]
CGS 21680-NH-CH₂CH₂-Ph-COOH-21--[1]
2-(Phenylethoxy)adenosine-O-CH₂CH₂-Ph>100--54[12]
2-(Naphthylethoxy)adenosine-O-CH₂CH₂-Naphthyl>1003.8-130[12]

Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of 2-Substituted Adenosine Analogues

Compound2-SubstituentReceptorAssay TypePotency (nM)Reference
NECA-HA₂AcAMP Accumulation27.5[8]
2-Chloroadenosine-ClA₃cAMP Inhibition-[12]
CGS 21680-NH-CH₂CH₂-Ph-COOHA₂AcAMP Accumulation-[1]
2-(S-2-Phenylbutyloxy)adenosine-O-CH(CH₃)CH₂-PhA₃cAMP Inhibition (Antagonist K₈)212[12]

Note: A dash (-) indicates that data was not reported in the cited source.

Signaling Pathways and Experimental Workflows

Adenosine Receptor Signaling Pathways

The activation of adenosine receptors initiates intracellular signaling cascades that mediate the physiological effects of adenosine and its analogues. The primary signaling pathway involves the modulation of adenylyl cyclase activity and subsequent changes in intracellular cAMP levels.

Adenosine_Signaling cluster_A1A3 A₁/A₃ Receptor Signaling cluster_A2A2B A₂A/A₂B Receptor Signaling A1A3 A₁ / A₃ Receptor Gi Gᵢ Protein A1A3->Gi Activation AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibition cAMP_low Decreased cAMP AC_inhibit->cAMP_low ↓ cAMP A2A2B A₂A / A₂B Receptor Gs Gₛ Protein A2A2B->Gs Activation AC_activate Adenylyl Cyclase Gs->AC_activate Stimulation cAMP_high Increased cAMP AC_activate->cAMP_high ↑ cAMP Adenosine Adenosine Analogue Adenosine->A1A3 Adenosine->A2A2B

Figure 1: Adenosine Receptor Signaling Pathways.
Experimental Workflow for Adenosine Receptor Characterization

The pharmacological characterization of adenosine analogues typically involves a series of in vitro assays to determine their binding affinity and functional activity at the different receptor subtypes.

Experimental_Workflow start Test Compound (e.g., this compound) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Accumulation Assay start->functional_assay data_analysis Data Analysis (Kᵢ, EC₅₀/IC₅₀, Selectivity) binding_assay->data_analysis functional_assay->data_analysis

Figure 2: Experimental Workflow for Characterization.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the interaction of adenosine analogues with their receptor targets.

Radioligand Binding Assay

This protocol is a general guideline for determining the binding affinity (Kᵢ) of a test compound for adenosine receptors.

Objective: To measure the displacement of a specific radioligand from adenosine receptors by a non-labeled test compound.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂A, A₂B, or A₃).

  • Radioligand specific for the receptor subtype (e.g., [³H]R-PIA for A₁AR, [³H]CGS21680 for A₂AAR).[14]

  • Test compound (this compound).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Glass fiber filters.

  • Scintillation vials and scintillation fluid.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In reaction tubes, add the assay buffer, cell membranes, and the radioligand at a concentration near its K₋ value.

  • Add the different concentrations of the test compound to the respective tubes. For total binding, add buffer instead of the test compound. For non-specific binding, add the non-specific binding control.

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a filtration apparatus.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and vortex.

  • Measure the radioactivity in a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

cAMP Accumulation Assay

This protocol is a general guideline for determining the functional activity (agonist or antagonist) of a test compound at Gₛ- or Gᵢ-coupled adenosine receptors.

Objective: To measure the effect of a test compound on the intracellular concentration of cyclic AMP.

Materials:

  • Intact cells expressing the human adenosine receptor subtype of interest (e.g., CHO or HEK293 cells).[14][15]

  • Test compound (this compound).

  • Forskolin (B1673556) (for Gᵢ-coupled receptors).

  • A known adenosine receptor agonist (for antagonist assays).

  • Phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.

  • Cell lysis buffer.

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

  • Plate reader compatible with the chosen assay kit.

Procedure for Gₛ-Coupled Receptors (A₂A and A₂B):

  • Seed the cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with a phosphodiesterase inhibitor for a short period.

  • Add varying concentrations of the test compound (for agonist testing) or a fixed concentration of a known agonist in the presence of varying concentrations of the test compound (for antagonist testing).

  • Incubate for a specified time at 37°C.

  • Lyse the cells to release intracellular cAMP.

  • Measure the cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

  • For agonist activity, plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ value.

  • For antagonist activity, plot the response to the agonist against the logarithm of the test compound concentration to determine the IC₅₀ and subsequently the K₈ value.

Procedure for Gᵢ-Coupled Receptors (A₁ and A₃):

  • Follow steps 1-3 as for Gₛ-coupled receptors.

  • Add varying concentrations of the test compound in the presence of a fixed concentration of forskolin (to stimulate basal cAMP production).

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the cAMP concentration.

  • For agonist activity, plot the inhibition of forskolin-stimulated cAMP production against the logarithm of the test compound concentration to determine the IC₅₀ value.

Conclusion

While direct experimental data for this compound is currently lacking in the public domain, the extensive body of research on 2-substituted adenosine analogues strongly suggests that its primary therapeutic targets will be the adenosine A₁, A₂A, A₂B, and A₃ receptors. The amidine substitution at the C2 position is likely to confer a specific pharmacological profile with a unique balance of affinity and efficacy at these receptor subtypes. The information and protocols provided in this technical guide offer a solid foundation for initiating the pharmacological characterization of this and related compounds. Further investigation through radioligand binding and functional assays is necessary to elucidate the precise therapeutic potential of this compound.

References

Introduction: Adenosine Receptors and the Significance of 2-Substituted Analogs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Substituted Adenosine (B11128) Analogs as Adenosine Receptor Agonists

Disclaimer: "Adenosine 2-amidine hydrochloride" is not a widely documented compound in publicly available scientific literature. This guide will, therefore, focus on the broader and well-researched class of 2-substituted adenosine analogs, using a representative compound as a case study to illustrate the principles of discovery, mechanism of action, and experimental evaluation relevant to this class of molecules.

Adenosine is a ubiquitous endogenous purine (B94841) nucleoside that plays a crucial role in numerous physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2] These receptors are involved in regulating cardiovascular function, immune responses, neuronal activity, and inflammation, making them attractive targets for drug discovery.[2][3] The development of selective agonists and antagonists for these receptor subtypes is a key objective in medicinal chemistry.

Modifications at the C2 position of the adenine (B156593) core of adenosine have been a particularly fruitful strategy for developing potent and selective agonists, especially for the A2A adenosine receptor (A2AAR).[4][5] These 2-substituted adenosine analogs have been instrumental as pharmacological tools to elucidate the physiological roles of adenosine receptors and have been investigated for various therapeutic applications.[2][6]

Discovery and History of 2-Substituted Adenosine Agonists

The quest for selective adenosine receptor agonists began in the latter half of the 20th century. Early research demonstrated that adenosine influences cyclic AMP (cAMP) concentrations in mammalian brain tissue.[5] While N6-substituted adenosine derivatives were found to be potent A1-selective agonists, the 5'-substituted analog, NECA (5'-N-ethylcarboxamidoadenosine), was identified as a potent but non-selective agonist at both A1 and A2 receptors.[4]

A significant breakthrough in A2A receptor-selective agonists came with the synthesis of CGS 21680.[4][6] This compound, which incorporates substitutions at both the C2 and 5' positions of adenosine, was the first highly selective agonist for the A2AAR and has since become a standard pharmacological tool for studying this receptor.[6] The development of CGS 21680 and other 2-substituted analogs was aided by the growing understanding of the structure-activity relationships of adenosine derivatives and the use of computational modeling.[4]

Synthesis of 2-Substituted Adenosine Derivatives

The synthesis of 2-substituted adenosine analogs typically involves the modification of a pre-existing adenosine scaffold. A common starting material is a 2-haloadenosine derivative, such as 2-chloroadenosine, which allows for nucleophilic substitution or cross-coupling reactions at the C2 position.[7]

A general synthetic route can be described as follows:

  • Protection of Ribose Hydroxyl Groups: The hydroxyl groups on the ribose sugar are typically protected, often by acetylation, to prevent unwanted side reactions.

  • Modification at the C2 Position: The 2-halo group can be displaced by various nucleophiles. For instance, Sonogashira cross-coupling reactions can be used to introduce alkynyl groups, while Stille coupling can be used to add alkyl groups.[7]

  • Deprotection: The protecting groups on the ribose are removed to yield the final 2-substituted adenosine analog.

More complex syntheses can involve multiple steps to build up the desired substituent at the C2 position before attaching it to the adenosine core.[5][8]

Mechanism of Action and Signaling Pathways

2-substituted adenosine analogs often exhibit high affinity and selectivity for the A2A adenosine receptor. The A2AAR is primarily coupled to the Gs family of G proteins.[1][9] Activation of the A2AAR by an agonist initiates a signaling cascade that leads to the stimulation of adenylyl cyclase (AC).

The activated adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][10] The resulting increase in intracellular cAMP levels leads to the activation of protein kinase A (PKA).[1][9] PKA, in turn, phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), which modulates gene expression and ultimately mediates the physiological effects of A2AAR activation.[1][3] These effects can include immunosuppression and vasodilation.[1][6]

Gs_Signaling_Pathway cluster_nucleus Nucleus Agonist A2A Agonist (e.g., 2-Substituted Adenosine) A2AAR A2A Receptor Agonist->A2AAR Binds Gs Gs Protein (α, β, γ subunits) A2AAR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., anti-inflammatory) CREB->Gene Modulates

Caption: A2A Adenosine Receptor Gs Signaling Pathway.

Pharmacological Profile

The pharmacological profile of 2-substituted adenosine analogs is typically characterized by their binding affinity (Ki) for the different adenosine receptor subtypes and their functional potency (EC50) and efficacy in cell-based assays. The data below is for CGS 21680, a well-characterized A2A-selective agonist.

Parameter Receptor Subtype Value Assay Type Reference
Binding Affinity (Ki) Human A12900 nMRadioligand Binding[11]
Human A2A21 nMRadioligand Binding[4][11]
Human A3>10000 nMRadioligand Binding[11]
Functional Potency (EC50) Human A2A27 nMcAMP Accumulation[11]

Experimental Protocols

The characterization of novel 2-substituted adenosine analogs relies on a suite of standardized in vitro assays.

Radioligand Binding Assay

This assay measures the affinity of a test compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cells (e.g., HEK-293 or CHO) stably expressing the human adenosine receptor of interest are cultured and harvested. The cell membranes are then isolated through centrifugation.[12]

  • Assay Setup: In assay tubes, the following are added in order:

    • 50 µL of the test compound at various concentrations.

    • 50 µL of a specific radioligand (e.g., [3H]CGS21680 for A2AAR).[11]

    • 100 µL of the prepared cell membrane suspension.[11]

  • Incubation: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are used to generate dose-response curves, from which the Ki value (inhibitory constant) of the test compound is calculated.

cAMP Accumulation Functional Assay

This assay determines the functional activity of a compound (agonist or antagonist) by measuring its effect on intracellular cAMP levels.[13][14]

Methodology:

  • Cell Plating: Cells expressing the target receptor (e.g., A2AAR) are plated in multi-well plates and allowed to adhere.[11]

  • Compound Treatment: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and the test compound at various concentrations.[11]

  • Incubation: The cells are incubated for a specific period to allow for cAMP production.[11]

  • Cell Lysis: The cells are lysed to release the intracellular cAMP.[13]

  • cAMP Detection: The amount of cAMP in the lysate is quantified. This is often done using competitive binding assays with a labeled cAMP tracer or through bioluminescence-based methods where light output is inversely proportional to the cAMP concentration.[13][15]

  • Data Analysis: The results are used to plot dose-response curves and determine the EC50 (half-maximal effective concentration) for agonists.

cAMP_Assay_Workflow start Start plate_cells Plate A2AAR-expressing cells in 96-well plate start->plate_cells add_compound Add test compound (agonist) and PDE inhibitor plate_cells->add_compound incubate Incubate to stimulate cAMP production add_compound->incubate lyse_cells Lyse cells to release cAMP incubate->lyse_cells detect_cAMP Detect cAMP levels (e.g., luminescence assay) lyse_cells->detect_cAMP analyze_data Analyze data: Plot dose-response curve and calculate EC50 detect_cAMP->analyze_data end End analyze_data->end

References

"Adenosine 2-amidine hydrochloride" molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adenosine (B11128) 2-amidine hydrochloride is a synthetic analog of the endogenous nucleoside adenosine. Like adenosine, it is anticipated to interact with adenosine receptors, which are implicated in a multitude of physiological processes, including vasodilation, inflammation, and neurotransmission. This technical guide provides a comprehensive overview of the core physicochemical properties of Adenosine 2-amidine hydrochloride, putative experimental protocols for its characterization, and a theoretical framework for its mechanism of action based on the known signaling pathways of analogous adenosine receptor agonists. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental research. The key quantitative data for this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 345.74 g/mol [1][2]
Molecular Formula C₁₁H₁₆ClN₇O₄[1][2]
Purity Typically ≥98% (analytical methods may include HPLC, NMR)
Solubility Soluble in DMSO (e.g., at 10 mM)
Storage Conditions Store at -20°C for long-term stability.

Putative Mechanism of Action and Signaling Pathway

Based on its structural similarity to adenosine, this compound is hypothesized to act as an agonist at adenosine receptors, particularly the A₂A subtype, which are G-protein coupled receptors. Activation of the A₂A receptor initiates a signaling cascade that plays a crucial role in various cellular responses.

Adenosine A₂A Receptor Signaling Pathway

The binding of an agonist, such as this compound, to the A₂A receptor is expected to trigger a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit of the G-protein complex. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which then phosphorylates downstream target proteins, resulting in a cellular response.

Adenosine_A2A_Signaling A2AHCl Adenosine 2-amidine hydrochloride A2AR Adenosine A2A Receptor A2AHCl->A2AR Binds to G_protein Gs Protein Complex A2AR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Phosphorylation Phosphorylation of Downstream Targets PKA->Phosphorylation Catalyzes Response Cellular Response (e.g., Vasodilation, Anti-inflammatory effects) Phosphorylation->Response Receptor_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing the target adenosine receptor Incubate Incubate membranes with radioligand and varying concentrations of test compound Membrane_Prep->Incubate Ligand_Prep Prepare serial dilutions of Adenosine 2-amidine HCl and a radiolabeled competitor Ligand_Prep->Incubate Filter Separate bound from free radioligand via vacuum filtration Incubate->Filter Measure Measure radioactivity of the filters Filter->Measure Analyze Calculate Ki values to determine binding affinity Measure->Analyze

References

Safety and Toxicity Profile of Adenosine and its Analogue, Adenosine 2-amidine hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct safety and toxicity data is publicly available for Adenosine (B11128) 2-amidine hydrochloride. The following guide provides a comprehensive overview of the safety and toxicity profile of the parent compound, Adenosine, which is expected to share a similar, though not identical, profile. Researchers should exercise caution and conduct specific assessments for the hydrochloride salt.

Executive Summary

This technical guide provides a detailed examination of the safety and toxicity profile of Adenosine. While specific data for Adenosine 2-amidine hydrochloride is scarce, the information presented for Adenosine serves as a critical foundational reference for researchers and drug development professionals. This document summarizes acute toxicity, genotoxicity, and clinical safety observations. It also outlines standard experimental protocols for key toxicity assessments and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding.

Acute Toxicity

The acute toxicity of Adenosine has been evaluated in several rodent models. The median lethal dose (LD50) varies significantly with the route of administration, indicating differences in absorption and metabolism.

Table 1: Acute Toxicity of Adenosine in Animal Models

SpeciesRoute of AdministrationLD50/TDLOValueCitation
MouseOralLD50>20 g/kg[1]
MouseSubcutaneousLD5039.6 µg/kg[1]
MouseIntraperitonealLD50500 mg/kg[1][2]
RatIntraperitonealTDLO80 µg/kg[1]
RatOralLD50>2,000 mg/kg[3]

LD50: Median Lethal Dose; TDLO: Lowest Published Toxic Dose

Primary Irritant Effects:

  • Skin: Adenosine is considered an irritant to the skin and mucous membranes.[1]

  • Eye: It can have an irritating effect on the eyes.[1]

  • Sensitization: No sensitizing effects are known.[1]

Genotoxicity and Carcinogenicity

Genotoxicity: Adenosine is suspected of causing genetic defects and is classified as a Germ cell mutagenicity Category 2 substance.[1] Standard genotoxicity testing for a compound like this compound would typically involve a battery of in vitro and in vivo assays to assess its potential to induce gene mutations and chromosomal damage.

Carcinogenicity: There is a lack of specific long-term carcinogenicity studies on this compound. The International Agency for Research on Cancer (IARC) has classified some aromatic amines and their hydrochloride salts as probably carcinogenic to humans (Group 2A), based on mechanistic similarities to known carcinogens.[4][5] However, Adenosine is a purine (B94841) nucleoside, not a simple aromatic amine, and this classification may not be directly applicable. Carcinogenicity is typically evaluated through two-year bioassays in rodents.

Reproductive and Developmental Toxicity

Clinical Safety Profile of Adenosine

Extensive clinical data on the safety of intravenously administered Adenosine is available from its use as a diagnostic agent in cardiac stress testing.[7][8]

Common Adverse Effects (generally transient and well-tolerated):

  • Flushing

  • Chest discomfort

  • Dyspnea

  • Gastrointestinal discomfort

  • Headache

  • Transient atrioventricular (AV) block (first, second, or third-degree) is a known pharmacodynamic effect and typically resolves quickly upon cessation of infusion.[7][8]

Serious Adverse Effects (rare):

  • Severe bronchospasm[7][8]

  • Myocardial infarction[7][8]

  • Pulmonary edema[7]

The very short half-life of adenosine (<10 seconds) contributes to its safety profile, as adverse effects are rapidly reversible upon stopping administration.[7][9][10]

Mechanism of Action and Signaling Pathways

Adenosine exerts its physiological effects by binding to four subtypes of G-protein-coupled receptors: A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in various physiological processes, including vasodilation, neurotransmission, and inflammation.[11] The vasodilatory effects, particularly in coronary arteries, are primarily mediated by the A2A receptor.[10]

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine Adenosine A2A_Receptor A2A Receptor Adenosine->A2A_Receptor Binds Gs_Protein Gs Protein A2A_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_ATP_Channel K+ ATP Channel PKA->K_ATP_Channel Activates Hyperpolarization Hyperpolarization K_ATP_Channel->Hyperpolarization Leads to Relaxation Smooth Muscle Relaxation Hyperpolarization->Relaxation

Figure 1: Simplified A2A Receptor Signaling Pathway in Vascular Smooth Muscle.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of a compound's safety and toxicity. Below are generalized protocols for key assays.

A. Bacterial Reverse Mutation Assay (Ames Test)

This assay is a standard initial screening test for mutagenic properties of a chemical.

  • Objective: To detect point mutations (base substitutions and frameshifts) in amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.

  • Methodology:

    • Several strains of bacteria, each with a specific mutation that renders them unable to synthesize an essential amino acid (e.g., histidine for Salmonella), are used.

    • The bacteria are exposed to various concentrations of the test compound, both with and without an exogenous metabolic activation system (S9 fraction from rat liver).

    • The treated bacteria are plated on a minimal agar (B569324) medium that lacks the specific amino acid.

    • Only bacteria that have undergone a reverse mutation (revertants) to regain the ability to synthesize the amino acid will grow and form colonies.

    • The number of revertant colonies in the treated plates is compared to the number in the negative control plates. A significant, dose-dependent increase in revertant colonies suggests that the compound is mutagenic.

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis A Bacterial Strains (e.g., S. typhimurium His-) D Mix Bacteria, Compound, and S9 Mix (+S9) or Buffer (-S9) A->D B Test Compound (Adenosine 2-amidine HCl) B->D C S9 Mix (Metabolic Activation) C->D E Incubate D->E F Plate on Minimal Glucose Agar Plates E->F G Incubate for 48-72h F->G H Count Revertant Colonies G->H I Compare to Controls (Negative and Positive) H->I

Figure 2: General Workflow for the Bacterial Reverse Mutation (Ames) Test.

B. In Vitro Micronucleus Assay

This assay detects chromosomal damage by identifying micronuclei in the cytoplasm of interphase cells.

  • Objective: To identify substances that cause clastogenicity (chromosome breakage) or aneugenicity (whole chromosome loss).

  • Methodology:

    • Cultured mammalian cells (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells) are treated with the test compound at various concentrations, with and without metabolic activation (S9).

    • A cytokinesis blocker (e.g., cytochalasin B) is added to allow for the identification of cells that have completed one round of mitosis. These cells are binucleated.

    • After an appropriate incubation period, the cells are harvested, fixed, and stained.

    • The frequency of micronuclei (small, membrane-bound DNA fragments or whole chromosomes that lag behind during anaphase) is scored in the binucleated cells.

    • A significant increase in the frequency of micronucleated cells in treated cultures compared to controls indicates genotoxic potential.

Conclusion

The safety profile of Adenosine is well-characterized, particularly in the clinical setting, where its rapid onset and short half-life allow for manageable and transient side effects. The available non-clinical data indicate a low order of acute oral toxicity but suggest a potential for skin and eye irritation and possible germ cell mutagenicity.

For this compound, a tailored and comprehensive safety evaluation is imperative. While the data on the parent nucleoside provides a valuable starting point, potential differences in pharmacokinetics, stability, and interaction with biological targets due to the 2-amidine hydrochloride modification cannot be overlooked. Researchers are strongly advised to conduct specific toxicity studies, including acute toxicity, a full battery of genotoxicity assays, and assessments of reproductive toxicity and carcinogenicity as required by regulatory guidelines for their intended application.

References

Methodological & Application

Application Notes and Protocols for Adenosine 2-amidine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) 2-amidine hydrochloride is an analogue of adenosine, a purine (B94841) nucleoside that plays a critical role in numerous physiological processes.[1] Adenosine and its derivatives are known to influence cell proliferation, apoptosis, and signaling pathways by interacting with adenosine receptors.[2] The anti-tumor effects of adenosine analogues can be mediated through various mechanisms, including cell cycle arrest, inhibition of proliferation, or induction of apoptosis.[2] Given the limited specific experimental data for Adenosine 2-amidine hydrochloride, the following protocols and data are based on the established cellular effects of adenosine and its analogues. These guidelines are intended to serve as a starting point for researchers utilizing this compound in cell culture experiments.

Mechanism of Action

Adenosine exerts its effects by binding to four subtypes of G-protein coupled receptors: A1, A2A, A2B, and A3.[3][4] These receptors are coupled to different G proteins, leading to varied downstream signaling cascades. A2A and A2B receptors are typically coupled to Gs proteins, which activate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[5][6] Conversely, A1 and A3 receptors are often coupled to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[5][6] The activation of these pathways can influence a wide range of cellular functions, including cell growth, differentiation, and apoptosis.

Data Presentation: Effects of Adenosine on Various Cell Lines

The following table summarizes the observed effects of adenosine across different cell lines, providing a reference for determining appropriate experimental concentrations for adenosine analogues like this compound.

Cell LineConcentration RangeObserved Effect
Human Colorectal Carcinoma Cells3.8-30 µM (EC50)Stimulation of DNA synthesis and cell proliferation.[7]
Human Colorectal Carcinoma Cells10-100 µMMaximum stimulation of DNA synthesis and cell proliferation.[7]
Human Umbilical Vein Endothelial Cells10 µM41-53% increase in cell counts after 4-7 days.[8]
A549 (Lung Carcinoma) & A375 (Melanoma)50 µMSignificant promotion of tumor cell proliferation (60-80% increase in colony formation) and migration (30-40% increase in migration rate).[9][10]
A549 (Lung Carcinoma) & A375 (Melanoma)>200 µMInhibition of tumor cell proliferation and migration.[9][10]
THP-1 (Leukemia)100-1000 µMInhibition of cell growth, cell cycle arrest, and induction of apoptosis.[11]
NK-92 (Natural Killer Cells)5 µM - 500 µMDose-dependent suppression of cell activity, with a 14.5% reduction in relative proliferation at 50 µM.[9][10] Significant decrease in IFN-γ secretion (24% at 50 µM).[10] Impaired cytotoxicity against tumor cells.[10]

Experimental Protocols

Protocol 1: Preparation of Stock Solution

  • Reconstitution: Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the compound in a suitable solvent, such as sterile Dimethyl Sulfoxide (DMSO) or phosphate-buffered saline (PBS).

  • Aliquoting: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 2: General Cell Treatment

Due to the rapid metabolism of adenosine in cell culture, it is often necessary to use inhibitors of adenosine deaminase (e.g., EHNA) and nucleoside transporters (e.g., dipyridamole) to maintain a stable concentration of the adenosine analogue.[9][10]

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for migration assays) at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Preparation of Treatment Media: Prepare the desired concentrations of this compound by diluting the stock solution in complete cell culture medium. If required, add an adenosine deaminase inhibitor and a nucleoside transport inhibitor to the media.[9][10]

  • Cell Treatment: Remove the existing medium from the cells and replace it with the treatment media. Include a vehicle control (medium with the same concentration of solvent as the highest dose of the compound).

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • Endpoint Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability, migration, or protein expression analysis.

Protocol 3: Cell Viability Assay (Resazurin-Based)

This assay measures the metabolic activity of viable cells.[12]

  • Cell Treatment: Follow the general cell treatment protocol in a 96-well plate.

  • Reagent Preparation: Prepare the resazurin (B115843) solution according to the manufacturer's instructions.

  • Reagent Addition: After the treatment period, add 20 µL of the resazurin solution to each well.[13]

  • Incubation: Incubate the plate for 1-4 hours at 37°C, protected from light.[13] The incubation time may need to be optimized for different cell lines.

  • Measurement: Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 4: Scratch Wound Healing Assay for Cell Migration

This assay assesses two-dimensional cell migration.[10]

  • Cell Seeding: Seed cells in a 6-well plate and grow them to a confluent monolayer.

  • Scratch Formation: Create a uniform scratch in the cell monolayer using a sterile pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add the treatment media containing different concentrations of this compound.

  • Image Acquisition: Capture images of the scratch at the beginning of the experiment (0 hours) and at various time points thereafter (e.g., 12, 24, 48 hours).

  • Data Analysis: Measure the width of the scratch at different points for each condition and time point. The rate of migration can be calculated by the change in the width of the scratch over time.

Mandatory Visualizations

Adenosine_A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Adenosine Analogue Adenosine Analogue A2AR A2A Receptor Adenosine Analogue->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP to cAMP Gs->AC Activates PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_data Data Output Prep_Stock Prepare Stock Solution (Adenosine 2-amidine HCl) Prep_Media Prepare Treatment Media (Serial Dilutions) Prep_Stock->Prep_Media Seed_Cells Seed Cells in Multi-well Plates Treat_Cells Treat Cells and Incubate (24-72h) Seed_Cells->Treat_Cells Prep_Media->Treat_Cells Viability Cell Viability Assay (e.g., Resazurin) Treat_Cells->Viability Migration Cell Migration Assay (e.g., Scratch Assay) Treat_Cells->Migration Other Other Downstream Assays (e.g., Western Blot, qPCR) Treat_Cells->Other Data_Analysis Data Analysis and Interpretation Viability->Data_Analysis Migration->Data_Analysis Other->Data_Analysis

Caption: General Experimental Workflow for Cell-Based Assays.

References

Application Notes and Protocols for In Vivo Study of Adenosine 2-amidine hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 2-amidine hydrochloride is an analogue of adenosine, a ubiquitous nucleoside that modulates numerous physiological processes by activating four G-protein-coupled receptor subtypes: A1, A2A, A2B, and A3. Adenosine receptor agonists have shown therapeutic potential in a variety of preclinical models, including those for neuropathic pain, inflammation, and neurological disorders.[1][2] The activation of these receptors triggers intracellular signaling cascades, often involving the modulation of adenylyl cyclase and cyclic AMP (cAMP) levels, which in turn affects a wide range of cellular functions.[3] This document provides a detailed framework for designing and conducting an initial in vivo study in mice to evaluate the efficacy of Adenosine 2-amidine hydrochloride, focusing on a neuropathic pain model as a primary example.

Data Presentation: Representative Quantitative Data

The following tables summarize representative quantitative data from in vivo studies of various adenosine receptor agonists in mice. These values can serve as a benchmark for designing experiments and anticipating potential outcomes for this compound.

Table 1: Representative Pharmacokinetic Parameters of Adenosine Agonists in Rodents

CompoundSpeciesRouteTmaxT1/2CmaxOral BioavailabilityReference
KW-6002 RatOral---Good[4]
SCH58261 RatOral---Low/Poor[4]
N6-cyclopentyladenosine analogs RatIV----[5]
Adenosine amine congener (ADAC) RatIV2 min (in perilymph)> 2 hours (in perilymph)--[6]

Table 2: Representative Efficacy Data of Adenosine Receptor Agonists in Mouse Models

AgonistMouse ModelDoseRoutePrimary OutcomeEfficacyReference
IB-MECA (A3 Agonist) Chronic Constriction Injury (Neuropathic Pain)>350-fold more potent than gabapentin-Reversal of Mechano-allodyniaDose-dependent reversal[7]
Cl-IB-MECA (A3 Agonist) Myocardial Ischemia/Reperfusion100 µg/kg IV bolus + 0.3 µg/kg/min SCInfarct Size Reduction~37% reduction in infarct size[8]
LUF6000 (A3 Allosteric Modulator) Concanavalin A-induced Liver Inflammation10 & 100 µg/kg-Decrease in SGPT and SGOTDose-dependent protective effect[9]
CPA (A1 Agonist) Water Maze (Cognitive Enhancement)20 µg/kg-Reduced Target LatencyImproved performance
DPCPX (A1 Antagonist) Sleep/Wakefulness-Prefrontal Cortex MicroinjectionIncreased Wakefulness25% increase[10]

Experimental Protocols

This section outlines detailed methodologies for a representative in vivo study to assess the anti-nociceptive effects of this compound in a mouse model of neuropathic pain.

Animal Model: Chronic Constriction Injury (CCI) of the Sciatic Nerve

The CCI model is a well-established and widely used model to induce neuropathic pain in rodents.[7]

  • Animals: Adult male C57BL/6 mice (8-10 weeks old, 20-25 g).

  • Acclimatization: House animals for at least one week prior to any procedures with a 12-h light/dark cycle and ad libitum access to food and water.

  • Surgical Procedure:

    • Anesthetize the mouse with an appropriate anesthetic (e.g., isoflurane).

    • Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.

    • Loosely tie four ligatures (e.g., 4-0 chromic gut) around the sciatic nerve proximal to its trifurcation with about 1 mm spacing between each ligature. The ligatures should be tightened until a slight twitch in the corresponding hind limb is observed.

    • Close the incision with sutures or wound clips.

    • In sham-operated animals, the sciatic nerve is exposed, but no ligatures are applied.

  • Post-operative Care: Administer post-operative analgesics as per institutional guidelines and monitor the animals for signs of distress. Allow a recovery period of 7-14 days for the development of neuropathic pain behaviors.

Drug Preparation and Administration
  • Compound: this compound.

  • Vehicle: The choice of vehicle will depend on the solubility of the compound. A common vehicle is sterile saline or a solution containing a small percentage of DMSO and/or Tween 80.

  • Dose Selection: Based on data from other adenosine agonists, a starting dose range of 0.1 to 10 mg/kg could be explored. A dose-response study is essential.

  • Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) administration are common. For initial efficacy studies, i.p. injection is often preferred.

Behavioral Testing: Assessment of Mechanical Allodynia

Mechanical allodynia, a key feature of neuropathic pain, is the perception of pain in response to a non-painful stimulus.

  • Apparatus: Von Frey filaments of varying bending forces.

  • Procedure:

    • Place the mice in individual transparent plastic chambers on an elevated wire mesh floor and allow them to acclimate for at least 30 minutes.

    • Apply the von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.

    • A positive response is a sharp withdrawal of the paw.

    • The 50% paw withdrawal threshold (PWT) can be determined using the up-down method.

  • Timeline:

    • Baseline: Measure the PWT before CCI surgery.

    • Post-CCI: Measure the PWT 7-14 days after surgery to confirm the development of allodynia.

    • Post-treatment: Administer this compound or vehicle and measure the PWT at various time points (e.g., 30, 60, 120, and 240 minutes) after administration to assess the anti-allodynic effect.

Pharmacokinetic Study Design

A preliminary pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

  • Animals: Naive adult male C57BL/6 mice.

  • Administration: Administer a single dose of this compound via the intended therapeutic route (e.g., i.p. or p.o.) and also intravenously (i.v.) to determine bioavailability.

  • Sample Collection: Collect blood samples at multiple time points (e.g., 5, 15, 30, 60, 120, 240, and 480 minutes) post-administration. Plasma is then separated for analysis. Brain tissue can also be collected to assess blood-brain barrier penetration.

  • Bioanalysis: Develop and validate a sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), to quantify the concentration of this compound in plasma and brain homogenates.

  • Data Analysis: Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability.

Mandatory Visualizations

Signaling Pathway

Adenosine_Signaling cluster_receptor Adenosine Receptors cluster_effector Effector & Second Messenger cluster_response Cellular Response A1_A3 A1 / A3 AC Adenylyl Cyclase A1_A3->AC Inhibits A2A_A2B A2A / A2B A2A_A2B->AC Activates cAMP cAMP AC->cAMP Converts ATP to cAMP Response Physiological Effects (e.g., Reduced Neuronal Excitability, Anti-inflammatory Effects) cAMP->Response Compound Adenosine 2-amidine hydrochloride Compound->A1_A3 Compound->A2A_A2B

Caption: Generalized Adenosine Receptor Signaling Pathway.

Experimental Workflow

experimental_workflow cluster_pre Pre-Study Phase cluster_exp Experimental Phase cluster_post Post-Study Phase Acclimatization Animal Acclimatization (1 week) Baseline Baseline Behavioral Testing (von Frey) Acclimatization->Baseline CCI_Surgery Chronic Constriction Injury (CCI) Surgery Baseline->CCI_Surgery Recovery Recovery & Pain Development (7-14 days) CCI_Surgery->Recovery Post_CCI_Test Post-CCI Behavioral Testing (Confirm Allodynia) Recovery->Post_CCI_Test Grouping Randomization into Treatment Groups Post_CCI_Test->Grouping Treatment Drug Administration (Compound vs. Vehicle) Grouping->Treatment Post_Treat_Test Post-Treatment Behavioral Testing (Time-course) Treatment->Post_Treat_Test Euthanasia Euthanasia & Tissue Collection (Spinal Cord, Brain) Post_Treat_Test->Euthanasia Analysis Biochemical/Molecular Analysis (e.g., Cytokine levels, Receptor expression) Euthanasia->Analysis

Caption: Experimental Workflow for Neuropathic Pain Study.

References

"Adenosine 2-amidine hydrochloride" solution preparation and stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and handling of Adenosine (B11128) 2-amidine hydrochloride solutions, along with information on its stability and its role in cellular signaling pathways. This document is intended to guide researchers in the effective use of this adenosine analogue in a laboratory setting.

Introduction

Adenosine 2-amidine hydrochloride is an analogue of adenosine, a purine (B94841) nucleoside that plays a crucial role in various physiological processes. Like adenosine, its analogues are often utilized in research to study adenosine receptors and their downstream signaling pathways. These receptors are implicated in a wide range of cellular functions, making them attractive targets for drug development. Proper preparation and handling of this compound solutions are critical for obtaining accurate and reproducible experimental results.

Chemical Properties and Solubility

A summary of the key chemical properties and solubility information for this compound is provided below.

PropertyValueReference
Molecular Formula C₁₁H₁₆ClN₇O₄[1]
Molecular Weight 345.74 g/mol [1][2]
Appearance Solid
Solubility in DMSO 10 mM[2]
Storage of Solid Refer to Certificate of Analysis[3]

Solution Preparation Protocols

The choice of solvent for preparing this compound solutions depends on the experimental requirements, such as the desired concentration and the tolerance of the biological system to the solvent.

Protocol for Preparing a 10 mM Stock Solution in DMSO

Dimethyl sulfoxide (B87167) (DMSO) is recommended for preparing high-concentration stock solutions.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

  • Vortex mixer

  • Water bath or heat block (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, weigh out 3.457 mg of the compound.

  • Dissolving: Add the appropriate volume of sterile, anhydrous DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 3.457 mg of the compound.

  • Mixing: Vortex the solution thoroughly. If the compound does not dissolve completely, gentle warming (e.g., in a 37°C water bath) and/or sonication can be used to aid dissolution.

  • Aliquoting: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Storage: Store the DMSO stock solution at -20°C or -80°C for long-term storage. When stored at -80°C, the stock solution of a similar adenosine analog, 2-Aminoadenosine, is stable for up to 6 months[4].

Protocol for Preparing Aqueous Working Solutions

For most biological experiments, the high-concentration DMSO stock solution should be further diluted into an aqueous buffer.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile aqueous buffer (e.g., Phosphate Buffered Saline (PBS), Hank's Balanced Salt Solution (HBSS), or cell culture medium)

  • Sterile microcentrifuge tubes or vials

  • Calibrated pipettes

Procedure:

  • Thawing: Thaw a single-use aliquot of the 10 mM DMSO stock solution at room temperature.

  • Dilution: Serially dilute the DMSO stock solution into the desired sterile aqueous buffer to achieve the final working concentration.

    • Important: Ensure that the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid solvent-induced artifacts in biological assays.

  • Mixing: Gently mix the solution by pipetting or brief vortexing.

  • Use: Use the freshly prepared aqueous working solution immediately for experiments. It is not recommended to store aqueous solutions for more than one day[5].

Stability of Adenosine Analogue Solutions

Summary of Adenosine Solution Stability:

Concentration(s)Diluent(s)Storage Temperature(s)DurationStabilityReference(s)
50, 100, and 220 µg/mL0.9% Sodium Chloride Injection, 5% Dextrose InjectionRoom Temperature (23-25°C), Refrigerated (2-8°C)14 days>98% of initial concentration retained[6]
2 mg/mL0.9% Sodium Chloride InjectionRoom Temperature (20-25°C), Refrigerated (2-8°C)14 days90% to 110% of initial concentration retained[7]
0.75 mg/mL0.9% Sodium Chloride Injection, 5% Dextrose Injection25°C, 5°C, -15°C16 daysConcentration remained constant[8]
0.08 and 0.33 mg/mLCardioplegic solutionsRoom Temperature (23°C), Refrigerated (4°C)14 days>90% of initial concentration retained[9]
Not specifiedAqueous solution4°C, 22°C, 37°C6 monthsNo alteration in initial concentration[10]

Recommendations for Handling Aqueous Solutions:

  • Prepare fresh aqueous working solutions for each experiment.

  • If short-term storage is necessary, store at 2-8°C for no longer than 24 hours.

  • Avoid repeated freeze-thaw cycles of stock solutions.

  • Protect solutions from light where possible, as some adenosine analogues are light-sensitive[4].

Adenosine Receptor Signaling Pathways

This compound, as an adenosine analogue, is expected to interact with adenosine receptors. There are four main subtypes of adenosine receptors (A₁, A₂A, A₂B, and A₃), which are G protein-coupled receptors (GPCRs). Their activation triggers distinct downstream signaling cascades.

Adenosine_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine Adenosine Analogue A1_A3 A₁ / A₃ Receptors Adenosine->A1_A3 A2A_A2B A₂A / A₂B Receptors Adenosine->A2A_A2B Gi Gᵢ A1_A3->Gi Gs Gₛ A2A_A2B->Gs AC Adenylyl Cyclase Gi->AC cAMP_dec ↓ cAMP Gs->AC cAMP_inc ↑ cAMP Cellular_Response_dec Cellular Response cAMP_dec->Cellular_Response_dec PKA Protein Kinase A cAMP_inc->PKA Cellular_Response_inc Cellular Response PKA->Cellular_Response_inc

Adenosine receptor signaling pathways.

Experimental Protocols

The following are generalized protocols for studying the effects of this compound in cell-based assays. Specific parameters should be optimized for your cell type and experimental setup.

General Workflow for Cell-Based Assays

Experimental_Workflow start Start prep_cells Prepare Cells (Seed in appropriate plate) start->prep_cells prep_compound Prepare Adenosine 2-amidine hydrochloride working solutions prep_cells->prep_compound treat_cells Treat Cells (Incubate for desired time) prep_compound->treat_cells assay Perform Assay (e.g., cAMP measurement, viability assay, etc.) treat_cells->assay analyze Data Analysis assay->analyze end End analyze->end

General experimental workflow for cell-based assays.
Protocol: In Vitro Adenosine Receptor Activation Assay (cAMP Measurement)

This protocol outlines the steps to measure changes in intracellular cyclic AMP (cAMP) levels following treatment with this compound.

Materials:

  • Cells expressing the adenosine receptor of interest

  • This compound working solutions

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • Cell culture medium and supplements

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • Forskolin (B1673556) (optional, to stimulate adenylyl cyclase)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density optimized for your cell line and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer. Also, prepare controls (vehicle, positive control like a known agonist).

  • Pre-treatment: Remove the cell culture medium and replace it with assay buffer containing a PDE inhibitor. Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Treatment: Add the prepared dilutions of this compound or controls to the cells.

    • For A₂A and A₂B receptor studies, you will measure cAMP accumulation.

    • For A₁ and A₃ receptor studies, you will measure the inhibition of forskolin-stimulated cAMP production. In this case, add forskolin to all wells except the basal control before or concurrently with the adenosine analogue.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen assay kit.

  • Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀ or IC₅₀ value.

Safety Precautions

Handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: This document is for informational purposes only and is intended for use by qualified professionals. The protocols provided are general guidelines and may require optimization for specific applications. Always follow good laboratory practices and consult the relevant safety documentation before handling any chemical compounds.

References

Application Notes and Protocols for Adenosine 2-amidine hydrochloride in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific experimental data is publicly available for Adenosine (B11128) 2-amidine hydrochloride. The following application notes and protocols are based on the general characteristics of adenosine analogs and their interactions with adenosine receptors. Researchers should use this information as a guideline and empirically determine the optimal concentrations and conditions for their specific in vitro assays.

Introduction

Adenosine 2-amidine hydrochloride is an analog of adenosine, a purine (B94841) nucleoside that plays a crucial role in various physiological processes by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[1][2] Adenosine analogs are widely used in research to study the physiological and pathological roles of these receptors. They have been investigated for their potential as vasodilators and for their role in cancer progression. These application notes provide a general framework for utilizing this compound in in vitro settings.

Mechanism of Action

Adenosine receptors are coupled to different G proteins, leading to diverse downstream signaling cascades. A1 and A3 receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase, decrease intracellular cAMP levels, and modulate ion channels.[1][2] Conversely, A2A and A2B receptors usually couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production.[1][2] The specific receptor subtype affinity and efficacy of this compound would determine its precise mechanism of action in a given cellular context.

cluster_A1_A3 A1/A3 Receptor Signaling cluster_A2A_A2B A2A/A2B Receptor Signaling A1_A3 A1/A3 Gi Gi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A/A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Adenosine_Analog Adenosine 2-amidine hydrochloride Adenosine_Analog->A1_A3 Binds Adenosine_Analog->A2A_A2B Binds

Figure 1: General signaling pathways of adenosine receptors.

Data Presentation

Due to the lack of specific quantitative data for this compound, the following table summarizes the binding affinities (Ki) of other common adenosine analogs for different human adenosine receptor subtypes. This data can serve as a reference for designing preliminary experiments.

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A3 Receptor (Ki, nM)
N6-(2-Phenylethyl)adenosine30.1 (human)-0.63 (human)
Adenosine Receptor Inhibitor 252.2167-

Data sourced from publicly available information.

Experimental Protocols

The following are detailed protocols for common in vitro assays used to characterize adenosine receptor ligands. These should be adapted and optimized for this compound.

Protocol 1: Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest.

  • Radioligand specific for the receptor subtype (e.g., [3H]CGS 21680 for A2A).

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add in the following order:

    • 50 µL of Assay Buffer (for total binding) or non-specific binding control.

    • 50 µL of the appropriate radioligand concentration.

    • 50 µL of the this compound dilution.

    • 50 µL of the cell membrane suspension.

  • Incubate the plate at room temperature for 60-120 minutes with gentle shaking.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and perform non-linear regression analysis to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

start Start prepare_reagents Prepare Reagents: - Serial dilutions of test compound - Radioligand solution - Cell membrane suspension start->prepare_reagents add_reagents Add Reagents to 96-well Plate: - Buffer/Non-specific control - Radioligand - Test compound - Membranes prepare_reagents->add_reagents incubate Incubate at Room Temperature add_reagents->incubate filter_wash Filter and Wash incubate->filter_wash scintillation_count Scintillation Counting filter_wash->scintillation_count analyze Data Analysis: - Calculate IC50 - Calculate Ki scintillation_count->analyze end End analyze->end

References

Application Note: HPLC Analysis of Adenosine 2-amidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the analysis of Adenosine (B11128) 2-amidine hydrochloride using High-Performance Liquid Chromatography (HPLC). While a specific validated method for this novel adenosine analogue is not widely published, this application note outlines a robust starting method developed based on established protocols for adenosine and similar compounds.[1][2][3][4][5][6][7][8] The proposed reversed-phase HPLC (RP-HPLC) method is designed for accurate quantification and purity assessment, critical for research, development, and quality control purposes.

Introduction

Adenosine 2-amidine hydrochloride is an analogue of adenosine, a purine (B94841) nucleoside that plays a crucial role in various physiological processes. Adenosine analogues are of significant interest in drug discovery and development, often targeting nucleoside-dependent pathways.[9][10][11] Consequently, a reliable analytical method for the quantification and purity determination of this compound is essential. HPLC with UV detection is a widely used, sensitive, and reproducible technique for the analysis of nucleosides and their derivatives.[3][4] This protocol details a starting point for an RP-HPLC method suitable for this purpose.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₁₀H₁₄ClN₅O₄[9]
Molecular Weight345.74 g/mol [9][11]
SolubilitySoluble in DMSO (10 mM)[9]
UV Absorbance Max (λmax)Expected ~260 nm (based on adenosine)[12]

HPLC Method Parameters (Proposed Starting Point)

The following parameters are proposed as a starting point for the HPLC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

ParameterRecommended Condition
Chromatographic Mode Reversed-Phase
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 20 mM Ammonium Acetate (pH 6.0)
Mobile Phase B Acetonitrile
Gradient 5% B to 30% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength 260 nm

Experimental Protocols

Reagents and Materials
  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic Acid or Acetic Acid (for pH adjustment)

  • 0.45 µm syringe filters

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent (e.g., a small amount of DMSO followed by dilution with the mobile phase).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired analytical range (e.g., 1-100 µg/mL).

Sample Preparation

The sample preparation method will depend on the sample matrix. For a pure substance:

  • Accurately weigh the sample.

  • Dissolve the sample in the mobile phase to a known concentration within the range of the working standards.

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the initial mobile phase composition (95% A, 5% B) until a stable baseline is achieved.

  • Inject the prepared standard and sample solutions.

  • Run the gradient program as specified in the method parameters.

  • Monitor the chromatogram at 260 nm.

  • Identify the peak corresponding to this compound by comparing the retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample using a calibration curve generated from the working standard solutions.

Data Presentation: Method Validation Parameters (Template)

A comprehensive method validation should be performed to ensure the reliability of the analytical results. The following table summarizes the key parameters to be evaluated and provides target acceptance criteria.

ParameterDescriptionTypical Acceptance Criteria
Retention Time (Rt) The time at which the analyte elutes.Consistent Rt for all injections.
Tailing Factor A measure of peak symmetry.≤ 2.0
Theoretical Plates A measure of column efficiency.> 2000
Linearity (r²) The correlation coefficient of the calibration curve.≥ 0.999
Limit of Detection (LOD) The lowest concentration of analyte that can be detected.Signal-to-Noise ratio of 3:1
Limit of Quantification (LOQ) The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.Signal-to-Noise ratio of 10:1
Precision (%RSD) The closeness of agreement between a series of measurements.≤ 2.0% for system precision, ≤ 5.0% for method precision.
Accuracy (% Recovery) The closeness of the measured value to the true value.98.0% - 102.0%

Visualizations

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Weighing Weighing Dissolving Dissolving Weighing->Dissolving Filtering Filtering Dissolving->Filtering Injection Injection Filtering->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

Principle of Reversed-Phase HPLC Separation

RP_HPLC_Principle Principle of Reversed-Phase HPLC Separation cluster_column HPLC Column cluster_mobile Mobile Phase (Polar) StationaryPhase Stationary Phase (Non-polar, e.g., C18) Hydrophobic Interactions MobilePhase Mobile Phase (Polar) Analyte This compound Analyte->StationaryPhase Retained PolarMolecule Polar Impurity PolarMolecule->MobilePhase Elutes Quickly

Caption: Analyte partitioning in reversed-phase HPLC.

References

"Adenosine 2-amidine hydrochloride" radioligand binding assay protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Adenosine (B11128) A3 Receptor Radioligand Binding Assay

Introduction

The A3 adenosine receptor (A3AR) is a G protein-coupled receptor (GPCR) that has emerged as a significant therapeutic target for a variety of conditions, including inflammatory diseases, cancer, and cardiovascular disorders.[1][2][3] Characterizing the interaction of novel compounds with the A3AR is a critical step in the drug development process. Radioligand binding assays are a fundamental tool for quantifying the affinity (Kd) of ligands for the A3AR and determining the receptor density (Bmax) in a given tissue or cell preparation.[4] This document provides a detailed protocol for conducting a radioligand binding assay for the human adenosine A3 receptor using membranes from cells expressing the recombinant receptor.

While the specific radioligand "Adenosine 2-amidine hydrochloride" was not found to be a commonly cited tool for A3AR binding assays in the reviewed literature, this protocol will focus on a well-characterized and frequently used agonist radioligand, [¹²⁵I]I-AB-MECA, and a selective antagonist radioligand, [³H]MRS7799.

Adenosine A3 Receptor Signaling

The A3AR couples to inhibitory G proteins (Gi) and Gq proteins.[1][5] Activation of the A3AR by an agonist typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] The receptor can also stimulate the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively.[2] These signaling cascades are implicated in the diverse physiological roles of the A3AR, including the modulation of inflammatory responses and cell growth.[6][7]

A3AR_Signaling_Pathway cluster_membrane Plasma Membrane A3AR A3 Adenosine Receptor G_protein Gi/Gq A3AR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition PLC Phospholipase C G_protein->PLC Activation cAMP cAMP AC->cAMP IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Agonist A3R Agonist Agonist->A3AR ATP ATP ATP->AC Cellular_Response Cellular Response (e.g., anti-inflammatory effects) cAMP->Cellular_Response PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Ca_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Adenosine A3 Receptor Signaling Pathway.

Data Presentation

The selection of a radioligand is crucial for a successful binding assay. An ideal radioligand possesses high affinity, low non-specific binding, and high specificity for the target receptor. The following tables summarize the binding properties of common radioligands for the human adenosine A3 receptor.

Table 1: Radioligand Binding Properties for Human Adenosine A3 Receptor

RadioligandLigand TypeCell TypeKd (nM)Bmax (fmol/mg protein)Reference
[¹²⁵I]-I-AB-MECAAgonistCHO cells0.34Not Specified[4]
[³H]-NECAAgonistNot Specified10Not Specified[4]
[³H]MRS7799AntagonistHEK-293 cells0.55Not Specified[3][4][8]

Note: Kd (dissociation constant) is the concentration of radioligand at which 50% of the receptors are occupied at equilibrium; a lower Kd value indicates higher binding affinity. Bmax (maximum binding capacity) reflects the total number of receptors in the sample.

Table 2: Inhibitory Constants (Ki) of Common Ligands at the Human A3AR

Competing LigandLigand TypeKi (nM)Reference
IB-MECAAgonist0.27[9]
NECAAgonist27[9]
CGS 21680Agonist2400[9]
MRS1220Antagonist0.35 (KB)[10]
DPCPXAntagonist3000[9]

Note: Ki (inhibition constant) is the concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. KB is the equilibrium dissociation constant of a competitive antagonist.

Experimental Protocol: Radioligand Binding Assay for Adenosine A3 Receptor

This protocol outlines the steps for a competitive radioligand binding assay using membranes from HEK-293 or CHO cells stably expressing the human adenosine A3 receptor.

Experimental_Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Culture A3AR-expressing cells (e.g., HEK-293, CHO) Harvest 2. Harvest and homogenize cells in ice-cold lysis buffer Cell_Culture->Harvest Centrifuge1 3. Centrifuge to pellet membranes Harvest->Centrifuge1 Wash 4. Wash pellet and recentrifuge Centrifuge1->Wash Resuspend 5. Resuspend in assay buffer and determine protein concentration Wash->Resuspend Incubate 6. Incubate membranes with radioligand and competing test compounds Resuspend->Incubate Define_NSB 7. Define non-specific binding (NSB) with excess unlabeled agonist/antagonist Incubate->Define_NSB Filter 8. Separate bound from free radioligand by rapid vacuum filtration Incubate->Filter Wash_Filter 9. Wash filters with ice-cold buffer Filter->Wash_Filter Count 10. Quantify radioactivity on filters using a scintillation counter Wash_Filter->Count Analyze 11. Analyze data to determine IC50 and Ki values Count->Analyze

Caption: Experimental Workflow for A3AR Radioligand Binding Assay.
Materials and Reagents

  • Cell Lines: HEK-293 or CHO cells stably transfected with the human adenosine A3 receptor.

  • Radioligand: [¹²⁵I]-I-AB-MECA or [³H]MRS7799.

  • Non-specific Binding Control: N⁶-(3-iodobenzyl)-adenosine-5'-N-methyluronamide (IB-MECA) or other high-affinity unlabeled A3AR ligand.

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, pH 7.4, with protease inhibitors.

  • Assay Buffer: 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).[11]

  • Scintillation cocktail.

  • 96-well plates.

  • Cell harvester and scintillation counter.

Methodology

1. Membrane Preparation a. Culture cells expressing the human A3AR to confluency. b. Harvest the cells and wash with ice-cold PBS. c. Homogenize the cells in 20 volumes of ice-cold lysis buffer.[11] d. Centrifuge the homogenate at 1,000 x g for 3 minutes to remove nuclei and large debris.[11] e. Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10 minutes at 4°C to pellet the membranes.[11] f. Discard the supernatant, resuspend the pellet in fresh lysis buffer, and repeat the centrifugation.[11] g. Resuspend the final membrane pellet in assay buffer. h. Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay). i. Store membrane aliquots at -80°C until use.

2. Radioligand Binding Assay (Competition Format) a. On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer.[11] b. The assay is performed in a 96-well plate with a final volume of 250 µL per well.[11] c. To each well, add the following in order:

  • 50 µL of assay buffer (for total binding) or a high concentration (e.g., 10 µM) of an unlabeled A3AR ligand like IB-MECA (for non-specific binding).
  • 50 µL of the competing test compound at various concentrations.
  • 50 µL of the radioligand solution (e.g., [¹²⁵I]-I-AB-MECA at a final concentration near its Kd).
  • 150 µL of the membrane preparation (typically 5-20 µg of protein).[11] d. Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[11]

3. Filtration and Counting a. Terminate the incubation by rapid vacuum filtration through GF/C filters (pre-soaked in 0.3% PEI) using a 96-well cell harvester.[11] b. Wash the filters four times with ice-cold wash buffer to remove unbound radioligand.[11] c. Dry the filters for 30 minutes at 50°C.[11] d. Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.[11]

4. Data Analysis a. Specific Binding: Calculate specific binding by subtracting the non-specific binding (counts in the presence of excess unlabeled ligand) from the total binding (counts in the absence of competing ligand). b. IC50 Determination: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding). c. Ki Calculation: Convert the IC50 value to an inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.[11]

References

Application Notes and Protocols for Adenosine 2-amidine hydrochloride in Vasodilation Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine (B11128) 2-amidine hydrochloride is an analog of adenosine, a critical endogenous nucleoside that modulates a wide array of physiological processes. Adenosine analogs are recognized for their potent vasodilatory effects on smooth muscle, making them valuable tools in cardiovascular research and drug development. This document provides detailed application notes and experimental protocols for the use of Adenosine 2-amidine hydrochloride in vasodilation assays.

Disclaimer: Direct experimental data for "this compound" is limited in publicly available literature. The following protocols and data are based on the well-established methodologies for studying vasodilation induced by other adenosine receptor agonists. Researchers should consider this when designing and interpreting their experiments.

Mechanism of Action: Adenosine Receptor Signaling in Vascular Tone

Adenosine's effects on vascular tone are primarily mediated by four G-protein coupled receptor subtypes: A₁, A₂A, A₂B, and A₃. While A₁ and A₃ receptor activation generally leads to vasoconstriction, A₂A and A₂B receptors are the principal mediators of vasodilation.[1][2]

  • A₂A and A₂B Receptor-Mediated Vasodilation: Activation of A₂A and A₂B receptors on vascular smooth muscle and endothelial cells stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates various downstream targets. This cascade results in the opening of potassium channels (such as KATP channels), leading to hyperpolarization and subsequent closure of voltage-gated calcium channels.[2][5] The resulting decrease in intracellular calcium concentration causes smooth muscle relaxation and vasodilation. Additionally, A₂ receptor stimulation in endothelial cells can promote the synthesis and release of nitric oxide (NO), which diffuses to adjacent smooth muscle cells, activates guanylate cyclase, increases cyclic guanosine (B1672433) monophosphate (cGMP), and contributes to vasodilation.[3][6]

  • A₁ Receptor-Mediated Vasoconstriction: In contrast, A₁ receptor activation is coupled to Gᵢ proteins, which inhibit adenylyl cyclase, and to Gq proteins, which activate the phospholipase C (PLC) pathway.[1][7] PLC activation leads to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC), respectively, culminating in smooth muscle contraction.[1][8]

The net effect of an adenosine analog like this compound will depend on its affinity and efficacy at these different receptor subtypes.

Data Presentation: Comparative Vasoactive Properties of Adenosine Agonists

Due to the absence of specific data for this compound, the following table summarizes the vasodilatory potency of other well-characterized adenosine receptor agonists in various vascular beds. This information can serve as a valuable reference for experimental design and data comparison.

AgonistReceptor SelectivityPreparationEC₅₀ (M)Reference
NECANon-selectiveRabbit Pulmonary Artery1.9 x 10⁻⁸[9]
CGS-21680A₂A SelectiveGuinea Pig Coronary Artery1.5 x 10⁻⁹[10]
AdenosineNon-selectiveGuinea Pig Coronary Artery8.5 x 10⁻⁸[10]
R-PIAA₁ > A₂ARabbit Pulmonary Artery2.6 x 10⁻⁶[9]
CCPAA₁ SelectiveGuinea Pig Coronary Artery2.43 x 10⁻⁷[10]

Table 1: Comparative EC₅₀ values for vasodilation by various adenosine receptor agonists. EC₅₀ represents the molar concentration of an agonist that produces 50% of the maximal possible effect.

Mandatory Visualizations

Adenosine_Signaling_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_Endothelium Endothelial Cell A2A_A2B A₂A / A₂B Receptors Gs Gαs A2A_A2B->Gs activates AC Adenylyl Cyclase Gs->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates K_channel K⁺ Channels (e.g., KATP) PKA->K_channel opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization causes Ca_channel Voltage-gated Ca²⁺ Channels Hyperpolarization->Ca_channel inhibits Ca_influx_dec ↓ Ca²⁺ Influx Ca_channel->Ca_influx_dec Relaxation Relaxation (Vasodilation) Ca_influx_dec->Relaxation A1 A₁ Receptor Gq Gαq A1->Gq activates PLC Phospholipase C Gq->PLC activates IP3 IP₃ PLC->IP3 produces SR Sarcoplasmic Reticulum IP3->SR acts on Ca_release ↑ Intracellular Ca²⁺ SR->Ca_release releases Ca²⁺ Contraction Contraction (Vasoconstriction) Ca_release->Contraction A2_Endo A₂ Receptors eNOS eNOS A2_Endo->eNOS activates NO Nitric Oxide (NO) eNOS->NO produces NO->Relaxation diffuses and activates sGC, leading to relaxation Adenosine_Analog Adenosine 2-amidine hydrochloride Adenosine_Analog->A2A_A2B Adenosine_Analog->A1 Adenosine_Analog->A2_Endo

Caption: Adenosine receptor signaling pathways in vascular cells.

Vasodilation_Assay_Workflow start Start dissection Aortic Ring Preparation (e.g., from rat or rabbit) start->dissection mounting Mount Aortic Ring in Organ Bath (Wire Myograph) dissection->mounting equilibration Equilibration (e.g., 60-90 min in Krebs-Henseleit solution at 37°C, bubbled with 95% O₂/5% CO₂) mounting->equilibration viability Viability & Endothelium Integrity Check (e.g., contraction with KCl, relaxation with Acetylcholine) equilibration->viability precontraction Induce Submaximal Contraction (e.g., with Phenylephrine (B352888) or U46619) viability->precontraction cumulative_addition Cumulative Addition of This compound precontraction->cumulative_addition data_acquisition Record Isometric Tension Changes cumulative_addition->data_acquisition analysis Data Analysis (Generate concentration-response curve, calculate EC₅₀ and Emax) data_acquisition->analysis end End analysis->end

Caption: Experimental workflow for ex vivo vasodilation assay.

Experimental Protocols

The following is a generalized protocol for assessing the vasodilatory properties of this compound using an isolated aortic ring preparation. This ex vivo method allows for the precise measurement of vascular tension under controlled conditions.[10][11]

Materials and Reagents
  • Animals: Male Wistar rats (250-300 g) or New Zealand white rabbits (2.5-3.0 kg). All animal procedures should be approved by the institutional animal care and use committee.

  • Krebs-Henseleit Solution (KHS) (in mM): NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1.

  • Gases: Carbogen (B8564812) (95% O₂ / 5% CO₂).

  • Drugs and Chemicals: this compound, Phenylephrine (or another suitable vasoconstrictor like U46619), Acetylcholine (B1216132) chloride, Potassium chloride (KCl), appropriate solvents (e.g., distilled water, DMSO).

  • Equipment:

    • Wire myograph system or organ bath setup

    • Isometric force transducer

    • Data acquisition system

    • Dissection microscope and instruments

    • Water bath circulator (37°C)

Protocol Steps
  • Preparation of Isolated Aortic Rings:

    • Euthanize the animal using an approved method.

    • Carefully excise the thoracic aorta and place it in cold KHS.

    • Under a dissection microscope, remove adherent connective and adipose tissue.

    • Cut the aorta into rings of 2-4 mm in length.[11]

    • For endothelium-denuded studies, gently rub the intimal surface of the ring with a fine wire.

  • Mounting and Equilibration:

    • Mount each aortic ring on two stainless steel wires or hooks in the organ bath chamber containing KHS.

    • Maintain the KHS at 37°C and continuously bubble with carbogen gas.[12]

    • Apply a resting tension of approximately 1.5-2.0 g and allow the tissue to equilibrate for 60-90 minutes. Replace the KHS every 15-20 minutes.[10]

  • Viability and Endothelium Integrity Testing:

    • After equilibration, assess the viability of the rings by inducing a contraction with a high concentration of KCl (e.g., 60-80 mM).

    • Wash the rings and allow them to return to baseline tension.

    • To check for endothelium integrity, pre-contract the rings with a submaximal concentration of phenylephrine (e.g., 1 µM).

    • Once a stable contraction plateau is reached, add acetylcholine (e.g., 10 µM). A relaxation of >80% indicates intact endothelium.

  • Generation of Concentration-Response Curve:

    • After washing out the acetylcholine and allowing the rings to return to baseline, induce a stable submaximal contraction with phenylephrine (or another vasoconstrictor).

    • Once the contraction is stable, add this compound in a cumulative manner, increasing the concentration stepwise (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the changes in isometric tension throughout the experiment.

  • Data Analysis:

    • Express the relaxation at each concentration of this compound as a percentage of the pre-contraction induced by phenylephrine.

    • Plot the percentage of relaxation against the logarithm of the agonist concentration to generate a concentration-response curve.

    • From this curve, calculate the EC₅₀ (the concentration of the agonist that produces 50% of its maximal effect) and the Emax (the maximal relaxation).

These protocols and notes provide a comprehensive framework for investigating the vasodilatory effects of this compound. Given its classification as an adenosine analog, it is anticipated to primarily act via A₂ adenosine receptors to induce vasodilation. However, its precise receptor affinity profile and functional effects should be determined empirically.

References

Adenosine 2-amidine hydrochloride: A Potential Tool for Elucidating A2A Receptor Function

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Adenosine (B11128) 2-amidine hydrochloride is a derivative of the endogenous nucleoside adenosine. While specific pharmacological data for this particular compound is not extensively documented in publicly available literature, its structural similarity to other 2-substituted adenosine analogs suggests its potential as a valuable research tool for studying the adenosine A2A receptor (A2AAR). A2A receptors, a class of G-protein coupled receptors (GPCRs), are crucial in various physiological processes, including vasodilation, inflammation, and neurotransmission. The development of selective ligands for these receptors is paramount for advancing our understanding of their function and for the development of novel therapeutics. This document provides a detailed overview of the potential applications of Adenosine 2-amidine hydrochloride and related compounds in A2A receptor research, complete with experimental protocols and data interpretation guidelines.

Application Notes

Mechanism of Action

Adenosine receptors are classified into four subtypes: A1, A2A, A2B, and A3. The A2A and A2B receptors are coupled to Gs proteins, and their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] Conversely, A1 and A3 receptors couple to Gi proteins, inhibiting adenylyl cyclase and decreasing cAMP production.[2]

The 2-position of the adenosine molecule is a key site for modification to achieve selectivity for the A2A receptor. Structure-activity relationship (SAR) studies have shown that substitutions at this position can significantly enhance affinity and selectivity for the A2AAR.[2] While the precise pharmacological profile of this compound is yet to be fully characterized, it is hypothesized to act as an agonist at the A2A receptor, initiating the Gs-cAMP signaling cascade.

Potential Applications in Research

  • Characterization of A2A Receptor Binding Sites: Utilize radiolabeled this compound or a similar 2-substituted analog in radioligand binding assays to determine the affinity (Ki) of other compounds for the A2A receptor.

  • Functional Analysis of A2A Receptor Signaling: Employ this compound in functional assays, such as cAMP accumulation assays, to investigate the efficacy (EC50) and potency of novel A2A receptor ligands.

  • In Vitro and In Vivo Pharmacological Studies: Investigate the physiological and pathological roles of A2A receptor activation in various models, including studies on inflammation, cardiovascular function, and neurological disorders.

Quantitative Data Summary

Due to the limited specific data on this compound, the following table presents a summary of binding affinities (Ki) and functional potencies (EC50) for a selection of well-characterized 2-substituted adenosine A2A receptor agonists. This data serves as a reference for the expected range of activities for compounds of this class.

CompoundReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
CGS 21680Human A2A2138 ± 15[3][4]
NECAHuman A2A~10224[3][5]
2-(1-Hexynyl)adenosineRat A2A115-[6]
2-[(E)-1-Hexenyl]adenosineRat A2A82-[6]
2-hydrazinyladenosine derivative 23Human A2A1.8-[7]

Experimental Protocols

1. Radioligand Binding Assay for A2A Receptor

This protocol is designed to determine the binding affinity of a test compound (e.g., this compound) for the A2A adenosine receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Membrane preparations from cells expressing the human A2A receptor (e.g., HEK-293 cells).

  • Radioligand: [³H]-ZM241385 (a high-affinity A2A antagonist) or [³H]-CGS21680 (an A2A agonist).

  • Assay Buffer: 25 mM Tris-HCl, pH 7.4, supplemented with 5 mM MgCl₂.[1]

  • Test compound (this compound).

  • Non-specific binding control: A high concentration (e.g., 10 µM) of a known A2A receptor ligand (e.g., unlabeled ZM241385 or CGS21680).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Thaw the A2A receptor-expressing cell membranes on ice. Dilute the membranes in ice-cold Assay Buffer to a final concentration of 10-20 µg of protein per well.[1][8]

  • Assay Setup: In a 96-well plate, add the following components in a final volume of 100 µL:

    • 50 µL of Assay Buffer.

    • 25 µL of various concentrations of the test compound.

    • 25 µL of the radioligand at a concentration close to its Kd value (e.g., 5.5 nM for [³H]-ZM241385).[1]

    • For total binding wells, add 25 µL of Assay Buffer instead of the test compound.

    • For non-specific binding wells, add 25 µL of the non-specific binding control.

  • Incubation: Incubate the plate at 25°C for 60-120 minutes to reach equilibrium.[1][8]

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester. Wash the filters three times with 3 mL of ice-cold Assay Buffer to remove unbound radioligand.[8]

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. cAMP Functional Assay for A2A Receptor

This protocol measures the ability of a test compound to stimulate the production of cAMP in cells expressing the A2A receptor, thereby determining its functional potency as an agonist.

Materials:

  • HEK-293 cells stably expressing the human A2A receptor.

  • Cell culture medium.

  • Phosphodiesterase (PDE) inhibitor (e.g., 50 µM cilostamide (B1669031) and 50 µM rolipram) to prevent cAMP degradation.[1]

  • Adenosine deaminase (ADA) (e.g., 0.8 IU/mL) to remove endogenous adenosine.[1]

  • Test compound (this compound).

  • Forskolin (a direct activator of adenylyl cyclase, used as a positive control).

  • cAMP assay kit (e.g., LANCE cAMP 384 kit).

  • 384-well microplate.

Protocol:

  • Cell Culture: Culture the A2A receptor-expressing HEK-293 cells to an appropriate density.

  • Cell Plating: Harvest the cells and seed them into a 384-well plate at a density of approximately 2500 cells per well.[1]

  • Pre-incubation: Pre-incubate the cells for 45 minutes at 37°C.[1]

  • Compound Addition: Add varying concentrations of the test compound, forskolin, or vehicle control to the wells.

  • Stimulation: Incubate the plate at room temperature for 3 hours to allow for cAMP accumulation.[1]

  • cAMP Detection: Stop the reaction and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.

Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Determine the cAMP concentration in each well from the standard curve.

  • Plot the cAMP concentration against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal response) from the resulting dose-response curve.

Visualizations

A2A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Agonist Adenosine 2-amidine hydrochloride A2AR A2A Receptor Agonist->A2AR Binds Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: A2A Receptor Signaling Pathway

Radioligand_Binding_Workflow start Start prep Prepare A2A Receptor Membranes start->prep setup Set up Assay Plate: - Membranes - Radioligand - Test Compound prep->setup incubate Incubate at 25°C setup->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Data Analysis (IC50, Ki) count->analyze end End analyze->end

Caption: Radioligand Binding Assay Workflow

cAMP_Assay_Workflow start Start culture Culture A2A Receptor- Expressing Cells start->culture plate Plate Cells in 384-well Plate culture->plate preincubate Pre-incubate Cells plate->preincubate add_compound Add Test Compound preincubate->add_compound stimulate Incubate for cAMP Accumulation add_compound->stimulate detect Detect cAMP Levels stimulate->detect analyze Data Analysis (EC50) detect->analyze end End analyze->end

Caption: cAMP Functional Assay Workflow

References

Application Notes and Protocols for Adenosine Analogues in Cancer Research Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, specific experimental data and established protocols for the direct application of "Adenosine 2-amidine hydrochloride" in cancer research models are not available in the public scientific literature. The following application notes and protocols are based on the well-documented roles of adenosine (B11128) and other adenosine analogues in cancer biology. These should serve as a foundational guide for researchers looking to investigate the potential of novel adenosine analogues like "this compound".

Introduction to Adenosine Analogues in Cancer Research

Adenosine is a purine (B94841) nucleoside that plays a critical role in cellular metabolism and signaling. In the tumor microenvironment, elevated levels of extracellular adenosine act as a potent immunosuppressive molecule, hindering the anti-tumor immune response and promoting cancer progression. This has led to the development of various adenosine analogues and molecules targeting the adenosine pathway as potential cancer therapeutics.[1][2][3] These agents primarily function by either mimicking adenosine to activate or block its receptors (A1, A2A, A2B, A3) or by inhibiting enzymes involved in adenosine metabolism.[4] Adenosine analogues are a broad class of compounds that have shown potential in cancer therapy by various mechanisms, including the inhibition of DNA synthesis and induction of apoptosis.[5]

"this compound" is classified as an adenosine analogue.[6][7] While specific data is pending, its structural similarity to adenosine suggests it may interact with components of the adenosine signaling pathway. The protocols and data presented below are for other well-characterized adenosine analogues and are intended to provide a framework for the investigation of "this compound".

General Signaling Pathway of Adenosine in the Tumor Microenvironment

In the tumor microenvironment, stressed or dying cells release ATP, which is converted to adenosine by the ectonucleotidases CD39 and CD73. Adenosine then binds to its receptors on immune cells, primarily the A2A and A2B receptors on T cells, NK cells, and myeloid-derived suppressor cells (MDSCs). This binding elevates intracellular cAMP levels, leading to a suppression of the anti-tumor immune response.

Adenosine_Pathway cluster_TME Tumor Microenvironment cluster_Immune_Cell Immune Cell Signaling Tumor_Cell Tumor Cell ATP ATP Tumor_Cell->ATP Release Immune_Cell Immune Cell (e.g., T Cell) A2AR A2A Receptor Adenosine Adenosine ATP->Adenosine Metabolism Adenosine->A2AR Binds CD39 CD39 CD39->ATP Hydrolyzes CD73 CD73 CD73->Adenosine Produces from AMP AC Adenylyl Cyclase A2AR->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Immune_Suppression Immune Suppression CREB->Immune_Suppression Leads to

Figure 1. Simplified adenosine signaling pathway in the tumor microenvironment.

Representative Data for Adenosine Analogues in Cancer Models

The following table summarizes publicly available data for well-known adenosine analogues to provide a reference for the expected potency of compounds in this class.

CompoundCancer ModelAssay TypeResult (IC50/EC50)Reference
ClofarabineLeukemia Cell LinesCell Viability5 - 20 nM[N/A]
FludarabineLymphoma Cell LinesApoptosis Induction1 - 10 µM[N/A]
CladribineHairy Cell LeukemiaClinical TrialHigh Response Rate[N/A]
VidarabineVarious Cancer Cell LinesDNA Synthesis InhibitionMicromolar Range[N/A]

Note: The data above is representative and compiled from various public sources. Specific values can vary based on the experimental conditions and cell lines used.

Experimental Protocols

The following are generalized protocols for evaluating a novel adenosine analogue in cancer research.

In Vitro Protocol: Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effect of an adenosine analogue on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7 breast cancer, A549 lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • "this compound" (or other test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of "this compound" in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cells in 96-well Plate B Add Adenosine Analogue A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize with DMSO E->F G Read Absorbance at 570nm F->G H Calculate IC50 G->H

Figure 2. Workflow for an in vitro cell viability (MTT) assay.

In Vivo Protocol: Mouse Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an adenosine analogue in a mouse model.

Materials:

  • Immunocompromised mice (e.g., NOD-SCID or BALB/c nude)

  • Cancer cell line for implantation

  • "this compound" (or other test compound) formulated in a suitable vehicle

  • Calipers for tumor measurement

  • Syringes and needles for cell implantation and compound administration

Procedure:

  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells suspended in Matrigel or PBS into the flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize mice into treatment and control groups. Administer the adenosine analogue via a suitable route (e.g., intraperitoneal, oral gavage) at a predetermined dose and schedule. The control group should receive the vehicle only.

  • Tumor Measurement: Measure tumor volume using calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Monitoring: Monitor the body weight and general health of the mice throughout the study.

  • Endpoint and Analysis: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups to determine the percentage of tumor growth inhibition.

Xenograft_Workflow A Implant Cancer Cells in Mice B Allow Tumors to Grow A->B C Randomize Mice into Treatment & Control Groups B->C D Administer Adenosine Analogue (or Vehicle) C->D E Measure Tumor Volume and Body Weight Regularly D->E F Euthanize and Excise Tumors at Endpoint E->F G Analyze Tumor Weight and Volume F->G

Figure 3. Workflow for an in vivo mouse xenograft model.

References

Application Notes and Protocols for Inducing Hypotension in Animal Models with Adenosine Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Adenosine (B11128) and its analogs are potent vasodilators that can be used to induce controlled hypotension in various animal models. This is a valuable tool in physiological research and preclinical studies for mimicking hypotensive states, studying cardiovascular regulation, and evaluating the efficacy of therapeutic interventions. The hypotensive effects of adenosine are primarily mediated by the activation of A1 and A2A adenosine receptors. Activation of A2A receptors on vascular smooth muscle cells leads to vasodilation, while A1 receptor activation can contribute to a decrease in heart rate and cardiac output.[1][2][3] The following notes and protocols provide a comprehensive guide to using adenosine agonists for inducing hypotension in animal models, with a focus on well-characterized A1 and A2A receptor agonists.

Quantitative Data Summary

The following tables summarize the quantitative data on the hypotensive effects of various adenosine agonists in different animal models.

Table 1: Effects of Adenosine A1 Receptor Agonists on Blood Pressure and Heart Rate

AgonistAnimal ModelDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
N6-cyclopentyladenosine (CPA)Rat0.1 mg/kgIntraperitoneal (i.p.)Dose-dependent decreaseDose-dependent decrease[1]
2-Chloro-N6-cyclopentyladenosine (CCPA)Rat5 µg/kgIntravenous (i.v.)HypotensionBradycardia[4]
N6-cyclohexyladenosine (CHA)Rat0.01-0.1 µgIntracerebroventricular (i.c.v.)Dose-dependent decreaseDose-dependent decrease[5]
N6-cyclohexyladenosine (CHA)Rat0.1-1 µg/kgIntravenous (i.v.)Dose-dependent decreaseDose-dependent decrease[5]

Table 2: Effects of Adenosine A2A Receptor Agonists on Blood Pressure and Heart Rate

AgonistAnimal ModelDoseRoute of AdministrationChange in Mean Arterial Pressure (MAP)Change in Heart Rate (HR)Reference
CGS-21680Rat0.5 mg/kgIntraperitoneal (i.p.)Significant decreaseDose-dependent increase[1]
CGS-21680CRat300, 1000, 3000 µg/kgIntravenous (i.v.) over 15 minDose-dependent reductionIncrease[6]
CGS-21680Rat (with acute heart failure)0.1, 0.3, 1.0 µg/kg/minInfusionSignificant reduction at highest doseIncrease (10% at highest dose)[7][8]
5'-(N-cyclopropyl)-carboxamidoadenosine (CPCA)Rat0.01-0.1 µgIntracerebroventricular (i.c.v.)Dose-dependent decreaseDose-dependent decrease[5]
5'-(N-cyclopropyl)-carboxamidoadenosine (CPCA)Rat0.1-1 µg/kgIntravenous (i.v.)Dose-dependent decreaseDose-dependent decrease[5]

Table 3: Effects of Adenosine on Blood Pressure and Heart Rate in Swine

CompoundAnimal ModelDose/RateRoute of AdministrationChange in Systolic Blood Pressure (SBP)Change in Diastolic Blood Pressure (DBP)Change in Heart Rate (HR)AnesthesiaReference
AdenosineSwine1.2 mg/kg (High Dose)Infusion (0.24 mg/kg/min for 5 mins)↓ 21%↓ 43%↑ 32%Awake[9]
AdenosineSwine0.6 mg/kg (Medium Dose)Infusion (0.12 mg/kg/min for 5 mins)↓ 18%↓ 33%↑ 27%Awake[9]
AdenosineSwine--Greater decrease than awakeGreater decrease than awakeNo alterationAnesthetized[9]

Signaling Pathways

The hypotensive effects of adenosine agonists are mediated through distinct signaling pathways depending on the receptor subtype activated.

Adenosine_Signaling cluster_A2A A2A Receptor Signaling (Vasodilation) cluster_A1 A1 Receptor Signaling (Bradycardia) A2A_Agonist Adenosine A2A Agonist (e.g., CGS-21680) A2AR A2A Receptor A2A_Agonist->A2AR Binds to Gs Gs Protein A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Increases PKA Protein Kinase A cAMP->PKA Activates Vasodilation Vasodilation & Hypotension PKA->Vasodilation Leads to A1_Agonist Adenosine A1 Agonist (e.g., CPA) A1R A1 Receptor (Cardiac Myocytes) A1_Agonist->A1R Binds to Gi Gi Protein A1R->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec cAMP AC_inhib->cAMP_dec Decreases Bradycardia Bradycardia & Decreased Contractility cAMP_dec->Bradycardia Leads to

Caption: Signaling pathways for A2A and A1 adenosine receptor-mediated cardiovascular effects.

Experimental Protocols

The following are detailed protocols for inducing hypotension in rats using adenosine A1 and A2A receptor agonists.

Protocol 1: Induction of Hypotension in Conscious Rats via Intraperitoneal Injection

Objective: To induce hypotension in conscious, freely moving rats using an adenosine A1 or A2A receptor agonist.

Materials:

  • Adenosine A1 agonist (e.g., N6-cyclopentyladenosine - CPA) or A2A agonist (e.g., CGS-21680)

  • Vehicle (e.g., 0.9% saline)

  • Male Sprague-Dawley rats (250-300 g)

  • Telemetry system for continuous blood pressure and heart rate monitoring (or tail-cuff system for intermittent measurements)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Preparation:

    • If using telemetry, surgically implant the telemetry transmitter according to the manufacturer's instructions. Allow animals to recover for at least one week post-surgery.

    • House rats individually in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Drug Preparation:

    • Dissolve the adenosine agonist in the appropriate vehicle to the desired concentration. For example, prepare a stock solution of CPA at 1 mg/mL in saline.

  • Experimental Procedure:

    • Allow the rat to acclimate to the testing cage for at least 30 minutes.

    • Record baseline blood pressure and heart rate for a stable period (e.g., 15-30 minutes).

    • Administer the adenosine agonist or vehicle via intraperitoneal (i.p.) injection. A typical dose for CPA is 0.1 mg/kg, and for CGS-21680 is 0.5 mg/kg.[1]

    • Continuously monitor and record blood pressure and heart rate for at least 60-90 minutes post-injection to observe the full effect and recovery.

  • Data Analysis:

    • Calculate the change in mean arterial pressure (MAP) and heart rate (HR) from the baseline for each animal.

    • Compare the responses between the drug-treated and vehicle-treated groups using appropriate statistical methods (e.g., t-test or ANOVA).

Protocol1_Workflow start Start animal_prep Animal Preparation (Telemetry Implantation & Recovery) start->animal_prep acclimation Acclimation to Testing Cage animal_prep->acclimation baseline Record Baseline BP & HR acclimation->baseline injection i.p. Injection (Adenosine Agonist or Vehicle) baseline->injection monitoring Continuous Monitoring (BP & HR) injection->monitoring analysis Data Analysis monitoring->analysis end End analysis->end

Caption: Workflow for inducing hypotension in conscious rats via intraperitoneal injection.

Protocol 2: Induction of Hypotension in Anesthetized Rats via Intravenous Infusion

Objective: To induce a controlled and sustained hypotensive state in anesthetized rats using intravenous infusion of an adenosine agonist.

Materials:

  • Adenosine A2A agonist (e.g., CGS-21680C)

  • Vehicle (e.g., 0.9% saline)

  • Male Wistar rats (300-350 g)

  • Anesthetic (e.g., pentobarbital (B6593769) or isoflurane)

  • Catheters for cannulation of the femoral artery and vein

  • Pressure transducer and data acquisition system

  • Infusion pump

  • Surgical instruments

Procedure:

  • Animal Preparation:

    • Anesthetize the rat using the chosen anesthetic agent.

    • Surgically expose and cannulate the femoral artery for blood pressure measurement and the femoral vein for drug infusion.

    • Connect the arterial catheter to a pressure transducer to continuously record blood pressure.

  • Drug Preparation:

    • Prepare a solution of the adenosine agonist in saline at a concentration suitable for infusion. For CGS-21680C, concentrations to deliver 0.1, 0.3, and 1.0 µg/kg/min can be used.[7][8]

  • Experimental Procedure:

    • Allow the animal's blood pressure to stabilize after surgery.

    • Record a stable baseline blood pressure and heart rate for 15-20 minutes.

    • Begin the intravenous infusion of the adenosine agonist at the desired rate using an infusion pump.

    • Continuously monitor and record blood pressure and heart rate throughout the infusion period.

    • After the desired period of hypotension, stop the infusion and continue monitoring to observe the recovery of blood pressure.

  • Data Analysis:

    • Determine the mean arterial pressure and heart rate during the baseline, infusion, and recovery periods.

    • Analyze the dose-response relationship if multiple infusion rates are tested.

Protocol2_Workflow start Start anesthesia Anesthetize Rat start->anesthesia surgery Cannulate Femoral Artery & Vein anesthesia->surgery stabilization Stabilize & Record Baseline BP & HR surgery->stabilization infusion i.v. Infusion of Adenosine Agonist stabilization->infusion monitoring Continuous Monitoring of BP & HR infusion->monitoring recovery Stop Infusion & Monitor Recovery monitoring->recovery analysis Data Analysis recovery->analysis end End analysis->end

Caption: Workflow for inducing hypotension in anesthetized rats via intravenous infusion.

Important Considerations:

  • Choice of Agonist: The choice between an A1 and A2A agonist will depend on the desired physiological response. A2A agonists are generally preferred for inducing hypotension with a reflex tachycardia, while A1 agonists will typically cause both hypotension and bradycardia.[1]

  • Anesthesia: Anesthesia can significantly alter the cardiovascular responses to adenosine agonists.[9] Conscious animal models are often preferred to avoid the confounding effects of anesthetics.

  • Route of Administration: Intravenous administration provides a rapid onset and allows for precise control over the level of hypotension, while intraperitoneal injection is less invasive but may result in a slower onset and more variable response.

  • Species Differences: The cardiovascular effects of adenosine and its analogs can vary between species.[10] It is important to consult the literature for appropriate dosing and expected responses in the chosen animal model.

  • Monitoring: Continuous monitoring of cardiovascular parameters is crucial for ensuring the well-being of the animal and for obtaining accurate experimental data.

References

"Adenosine 2-amidine hydrochloride" storage and handling instructions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the proper storage, handling, and use of Adenosine (B11128) 2-amidine hydrochloride, a key adenosine analogue with potential applications in research and drug development. As an adenosine analogue, it is understood to act as a smooth muscle vasodilator and has been investigated for its role in cancer progression.[1]

Storage and Handling

Proper storage and handling of Adenosine 2-amidine hydrochloride are crucial to maintain its stability and ensure experimental reproducibility. The following instructions are based on supplier recommendations for similar compounds and general laboratory best practices.

1.1. Storage Conditions

FormStorage TemperatureDurationNotes
Solid Powder -20°CSee Certificate of Analysis for expiry date.Store in a tightly sealed container, protected from light and moisture.
Stock Solution (in DMSO) -80°CUp to 6 months (guideline based on similar compounds)Aliquot to avoid repeated freeze-thaw cycles.
Stock Solution (in DMSO) -20°CUp to 1 month (guideline based on similar compounds)For shorter-term storage.

Note: While some suppliers ship this compound at room temperature, long-term storage should be at lower temperatures to ensure stability.[1] Always refer to the Certificate of Analysis provided by the supplier for specific storage recommendations.

1.2. Handling Precautions

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.

  • Hygienic Practices: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.

Preparation of Stock Solutions

The solubility of this compound has been reported to be 10 mM in DMSO.

Protocol 2.1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (Molecular Weight: 345.74 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.46 mg of the compound.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.

  • Mixing: Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be required to aid dissolution.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.

Experimental Protocols

As an adenosine analogue, this compound is expected to interact with adenosine receptors and related signaling pathways. The following are general protocols that can be adapted for specific cell lines and experimental designs.

3.1. Cell Culture Treatment Protocol

This protocol outlines a general procedure for treating cultured cells with this compound.

Materials:

  • Cultured cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Multi-well cell culture plates

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will allow for optimal growth during the experiment. Allow the cells to adhere and reach the desired confluency (typically 50-70%).

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).

  • Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Replace with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, cells can be harvested for various downstream analyses, such as cell viability assays (e.g., MTT, trypan blue exclusion), apoptosis assays, protein expression analysis (e.g., Western blotting), or gene expression analysis (e.g., RT-qPCR).

3.2. Adenosine Receptor Signaling Pathway Analysis

Adenosine analogues typically exert their effects by activating G protein-coupled adenosine receptors (A₁, A₂A, A₂B, and A₃). Activation of these receptors can modulate intracellular cyclic AMP (cAMP) levels.

Protocol 3.2.1: Measurement of Intracellular cAMP Levels

Materials:

  • Cells expressing the adenosine receptor of interest

  • This compound

  • Forskolin (an adenylyl cyclase activator, used as a positive control)

  • cAMP assay kit (e.g., ELISA-based or fluorescence-based)

  • Cell lysis buffer compatible with the cAMP assay kit

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with various concentrations of this compound as described in Protocol 3.1. A typical incubation time for signaling pathway analysis is short (e.g., 15-30 minutes).

  • Cell Lysis: After treatment, remove the medium and lyse the cells according to the instructions provided with the cAMP assay kit.

  • cAMP Measurement: Perform the cAMP assay on the cell lysates following the manufacturer's protocol.

  • Data Analysis: Quantify the cAMP concentration in each sample and normalize to the total protein concentration of the lysate. Compare the cAMP levels in treated cells to the vehicle control.

Visualizations

4.1. General Adenosine Signaling Pathway

Adenosine_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_Analogue Adenosine 2-amidine hydrochloride AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_Analogue->AR G_Protein G Protein (Gi/Gs) AR->G_Protein AC Adenylyl Cyclase G_Protein->AC Activation/ Inhibition cAMP cAMP AC->cAMP converts ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Experimental_Workflow Start Start Cell_Seeding Seed Cells in Multi-well Plates Start->Cell_Seeding Adherence Allow Cells to Adhere (e.g., 24 hours) Cell_Seeding->Adherence Prepare_Solutions Prepare Working Solutions (Drug and Vehicle) Adherence->Prepare_Solutions Treatment Treat Cells Prepare_Solutions->Treatment Incubation Incubate for Desired Duration Treatment->Incubation Analysis Perform Downstream Analysis Incubation->Analysis End End Analysis->End

References

Adenosine 2-amidine Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Adenosine (B11128) 2-amidine hydrochloride is a synthetic analog of the endogenous nucleoside adenosine. As a member of the adenosine analog family, it is postulated to interact with adenosine receptors and may exhibit a range of pharmacological activities. Adenosine analogs are known to play crucial roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Preliminary information suggests that, like other adenosine analogs, Adenosine 2-amidine hydrochloride may act as a vasodilator and possess potential applications in cancer research.[1][2]

This document provides an overview of the available information on this compound, including its general properties and potential areas of research. Due to the limited publicly available data specific to this compound, the experimental protocols provided are generalized based on the applications of other well-characterized adenosine analogs. Researchers are strongly encouraged to perform dose-response studies and optimize protocols for their specific experimental systems.

Product Information

Product Name This compound
Appearance White to off-white solid
Molecular Formula C₁₁H₁₆ClN₇O₄
Molecular Weight 345.74 g/mol
Purity ≥97% (as determined by NMR)
Storage Store at -20°C for long-term storage.
Solubility Soluble in DMSO and aqueous solutions.

Table 1: Physical and Chemical Properties

Potential Applications and Research Areas

Based on the general properties of adenosine analogs, this compound may be investigated for its effects in the following areas:

  • Cardiovascular Research: Adenosine and its analogs are potent vasodilators. Research could focus on the effects of this compound on vascular smooth muscle relaxation and its potential role in modulating blood pressure and blood flow.

  • Oncology Research: Some adenosine analogs have demonstrated anti-proliferative effects on cancer cells. Investigations could explore the impact of this compound on cancer cell viability, proliferation, and apoptosis.

  • Neurological Research: Adenosine is a key neuromodulator in the central nervous system. Studies could examine the potential of this analog to interact with adenosine receptors in the brain and modulate neuronal activity.

  • Inflammation and Immunology: Adenosine signaling is involved in regulating inflammatory responses. Research could be directed towards understanding the effect of this compound on immune cell function and inflammatory pathways.

Supplier Information

A list of potential suppliers for this compound is provided below. Please note that availability and product specifications should be confirmed with the individual suppliers.

SupplierWebsite
MedchemExpress--INVALID-LINK--
BLD Pharm--INVALID-LINK--

Table 2: Potential Suppliers

Experimental Protocols

The following are generalized protocols that can be adapted for the study of this compound.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the proliferation of cancer cell lines.

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, A549, etc.)

  • Complete cell culture medium

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Plate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare a stock solution of this compound in DMSO. Further dilute the compound in cell culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM). Include a vehicle control (medium with DMSO) and a no-cell control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

MTT_Assay_Workflow cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4_5 Day 4/5 cell_seeding Seed Cells in 96-well Plate incubation_24h Incubate for 24h cell_seeding->incubation_24h compound_treatment Treat with Adenosine 2-amidine hydrochloride incubation_24h->compound_treatment incubation_48_72h Incubate for 48-72h compound_treatment->incubation_48_72h mtt_addition Add MTT Solution incubation_48_72h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h dissolve_formazan Dissolve Formazan in DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance

Figure 1: Workflow for an in vitro cell proliferation assay.

Aortic Ring Vasodilation Assay

This protocol can be used to assess the vasodilatory effects of this compound on isolated aortic rings.

Materials:

  • This compound

  • Male Wistar rats (250-300 g)

  • Krebs-Henseleit solution

  • Phenylephrine (B352888)

  • Organ bath system with force transducers

  • Data acquisition system

Protocol:

  • Euthanize a rat and carefully excise the thoracic aorta.

  • Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.

  • Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.

  • Pre-contract the aortic rings with phenylephrine (1 µM).

  • Once a stable contraction is achieved, add cumulative concentrations of this compound (e.g., 1 nM to 10 µM) to the organ bath.

  • Record the changes in tension.

  • Calculate the percentage of relaxation relative to the pre-contraction induced by phenylephrine.

Vasodilation_Assay_Workflow start Excise and Prepare Aortic Rings suspend Suspend Rings in Organ Bath start->suspend equilibrate Equilibrate under Tension suspend->equilibrate contract Pre-contract with Phenylephrine equilibrate->contract treat Add Cumulative Concentrations of This compound contract->treat record Record Tension Changes treat->record analyze Analyze Data and Calculate Relaxation record->analyze

Figure 2: Workflow for an aortic ring vasodilation assay.

Signaling Pathways

Adenosine analogs typically exert their effects by binding to one or more of the four G protein-coupled adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The specific receptor binding profile of this compound has not been publicly documented. However, a general overview of adenosine receptor signaling is presented below.

  • A₁ and A₃ Receptors: These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.

  • A₂ₐ and A₂ₑ Receptors: These receptors usually couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.

Adenosine_Signaling cluster_receptor Adenosine Analog cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling A2AHC Adenosine 2-amidine hydrochloride A1R A1/A3 Receptors A2AHC->A1R A2R A2A/A2B Receptors A2AHC->A2R Gi Gi/o A1R->Gi Gs Gs A2R->Gs AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit inhibits AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate stimulates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase downstream_effects_1 Downstream Cellular Effects cAMP_decrease->downstream_effects_1 downstream_effects_2 Downstream Cellular Effects cAMP_increase->downstream_effects_2

Figure 3: Generalized adenosine receptor signaling pathways.

Safety Precautions

Handle this compound with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The information provided in this document is for research purposes only and is not intended for human or veterinary use. The experimental protocols are intended as a guide and may require optimization for specific applications. It is the responsibility of the researcher to ensure that all experiments are conducted in a safe and ethical manner.

References

Application Notes and Protocols for the Laboratory Use of Adenosine 2-amidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific biological data and established experimental protocols for Adenosine (B11128) 2-amidine hydrochloride are not widely available in published scientific literature. The following application notes and protocols are based on the predicted activity of this compound as an adenosine analogue. The proposed methodologies are general frameworks for the characterization of novel adenosine receptor agonists and should be adapted as necessary.

Introduction

Adenosine 2-amidine hydrochloride is a synthetic analogue of the endogenous nucleoside adenosine. Given its structural similarity to adenosine, it is hypothesized to act as a ligand for adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). These G-protein coupled receptors (GPCRs) are implicated in a multitude of physiological processes, making them attractive targets for drug discovery. Adenosine analogues are known to exhibit a range of activities, including vasodilation and potential anti-cancer effects.

These application notes provide a comprehensive guide for the initial characterization of this compound in a laboratory setting. The protocols outlined below are designed to determine the binding affinity and functional activity of the compound at the four adenosine receptor subtypes.

Predicted Mechanism of Action

It is predicted that this compound will bind to and activate one or more of the four adenosine receptor subtypes. The A₁ and A₃ receptors are typically coupled to inhibitory G-proteins (Gᵢ/ₒ), which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. Conversely, the A₂ₐ and A₂ₑ receptors are coupled to stimulatory G-proteins (Gₛ), resulting in an increase in intracellular cAMP.[1][2]

Quantitative Data Summary

The following table summarizes the types of quantitative data that can be obtained for this compound using the protocols described in this document. The values presented are for illustrative purposes only and do not represent actual experimental data.

ParameterReceptor SubtypeDescriptionPutative Value
Kᵢ (nM) A₁, A₂ₐ, A₂ₑ, A₃Inhibitory constant, a measure of binding affinity. Determined by competitive radioligand binding assays.To be determined
IC₅₀ (nM) A₁, A₂ₐ, A₂ₑ, A₃Half-maximal inhibitory concentration in competitive binding assays.To be determined
EC₅₀ (nM) A₁, A₂ₐ, A₂ₑ, A₃Half-maximal effective concentration in functional assays (e.g., cAMP accumulation).To be determined
Eₘₐₓ (%) A₁, A₂ₐ, A₂ₑ, A₃Maximum efficacy in a functional assay, relative to a known full agonist.To be determined

Experimental Protocols

Preparation of Stock Solutions
  • Compound Handling: this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn.

  • Solvent Selection: Determine the solubility of the compound in common laboratory solvents (e.g., water, DMSO, ethanol). For cell-based assays, DMSO is a common choice.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the compound in the chosen solvent to create a high-concentration stock solution (e.g., 10 mM).

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Radioligand Binding Assays

This protocol is a general guideline for determining the binding affinity of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A₁, A₂ₐ, A₂ₑ, or A₃).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

  • This compound.

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with appropriate additives).

  • 96-well filter plates.

  • Scintillation fluid.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₔ), and either assay buffer (for total binding), non-specific binding control, or the serially diluted this compound.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Harvest the membranes by vacuum filtration onto the filter plates.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation fluid to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and plot the data to determine the IC₅₀ value. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Accumulation

This protocol measures the effect of this compound on intracellular cAMP levels in cells expressing a specific adenosine receptor subtype.

Materials:

  • CHO-K1 or HEK293 cells stably expressing the human adenosine receptor of interest.

  • Cell culture medium (e.g., DMEM/F12 with 10% FBS).

  • This compound.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • A known adenosine receptor agonist (positive control).

  • A known adenosine receptor antagonist (for validation).

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

Procedure for A₂ₐ/A₂ₑ Receptors (Gₛ-coupled):

  • Seed the cells in a 96-well plate and grow to confluency.

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Add serial dilutions of this compound or the positive control agonist to the wells.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Plot the cAMP concentration against the compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Procedure for A₁/A₃ Receptors (Gᵢ-coupled):

  • Follow steps 1-3 as above.

  • Add serial dilutions of this compound or the positive control agonist to the wells.

  • Add a fixed concentration of forskolin to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Plot the inhibition of forskolin-stimulated cAMP production against the compound concentration to determine the EC₅₀ and Eₘₐₓ values.

Visualizations

experimental_workflow cluster_prep Preparation cluster_binding Binding Affinity cluster_functional Functional Activity cluster_analysis Data Analysis & Interpretation prep Prepare Stock Solution of Adenosine 2-amidine HCl binding_assay Radioligand Binding Assay (A1, A2A, A2B, A3) prep->binding_assay cAMP_assay cAMP Accumulation Assay (A1, A2A, A2B, A3) prep->cAMP_assay binding_data Determine Ki and IC50 binding_assay->binding_data analysis Analyze Potency, Efficacy, and Selectivity binding_data->analysis functional_data Determine EC50 and Emax cAMP_assay->functional_data functional_data->analysis conclusion Characterize Pharmacological Profile analysis->conclusion

Caption: Experimental workflow for characterizing this compound.

adenosine_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular A1_A3 A1 / A3 Receptors Gi Gi/o Protein A1_A3->Gi A2A_A2B A2A / A2B Receptors Gs Gs Protein A2A_A2B->Gs AC Adenylyl Cyclase ATP ATP cAMP_down ↓ cAMP cAMP_up ↑ cAMP Gi->AC Gs->AC ATP->AC converts ligand Adenosine Analogue (e.g., Adenosine 2-amidine HCl) ligand->A1_A3 ligand->A2A_A2B

Caption: Canonical adenosine receptor signaling pathways.

References

Dissolving "Adenosine 2-amidine hydrochloride" for Experimental Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the dissolution of "Adenosine 2-amidine hydrochloride" for use in various research applications. As an adenosine (B11128) analogue, this compound is of interest for its potential roles as a smooth muscle vasodilator and in cancer research.[1][2][3] Proper preparation of this compound is critical for obtaining accurate and reproducible experimental results.

Compound Information and Solubility

Table 1: Solubility Data for this compound and Related Compounds

Compound NameSolventReported SolubilitySource
This compound DMSO 10 mM [4]
AdenosineDMSO~20 mg/mL[5]
Dimethyl formamide~5 mg/mL[5]
PBS (pH 7.2)~10 mg/mL[5]
Cl-amidine hydrochlorideEthanol~20 mg/mL[6]
DMSO~50 mg/mL[6]
Dimethyl formamide~14 mg/mL[6]
PBS (pH 7.2)~3 mg/mL[6]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of "this compound" solutions for in vitro and in vivo experiments.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution, which can be stored for later use and diluted into aqueous buffers for experiments.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, conical-bottom polypropylene (B1209903) or glass vial

  • Vortex mixer

  • Calibrated micropipettes

Procedure:

  • Weighing the Compound: Accurately weigh the desired amount of "this compound" solid in a sterile vial. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.46 mg of the compound (Molecular Weight = 345.74 g/mol ).

  • Adding Solvent: Add the calculated volume of DMSO to the vial. For the example above, add 1 mL of DMSO.

  • Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Preparation of Working Solutions in Aqueous Buffer

For most biological experiments, the DMSO stock solution will need to be diluted into an aqueous buffer, such as Phosphate-Buffered Saline (PBS) or cell culture medium.

Important Considerations:

  • The final concentration of DMSO in the experimental setup should be kept to a minimum (typically <0.1%) as it can have physiological effects.[5]

  • The aqueous solubility of "this compound" is not well-documented. It is crucial to perform a solubility test to ensure the compound does not precipitate out of solution at the desired final concentration.

Procedure:

  • Determine Final Concentration: Decide on the final concentration of "this compound" required for your experiment.

  • Serial Dilution: Perform serial dilutions of the 10 mM DMSO stock solution into your desired aqueous buffer (e.g., PBS, pH 7.2).

  • Solubility Check: After each dilution step, visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration is above the solubility limit in that buffer. It is recommended to prepare a working concentration that is below the observed precipitation point.

  • Final Preparation: Prepare the final working solution immediately before use. For example, to prepare 1 mL of a 10 µM working solution in PBS from a 10 mM stock, add 1 µL of the stock solution to 999 µL of PBS.

  • pH Adjustment (Optional): If necessary, adjust the pH of the final working solution.

  • Use Immediately: It is recommended to use aqueous solutions of adenosine analogues on the same day they are prepared.[5][6]

Signaling Pathways and Experimental Workflow

General Adenosine A2A Receptor Signaling Pathway

"this compound" is an adenosine analogue and is expected to interact with adenosine receptors. The A2A receptor, when activated by an agonist, typically initiates a signaling cascade involving G-proteins and cyclic AMP (cAMP).[1][7][8]

Adenosine_A2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus A2AR Adenosine A2A Receptor G_protein Gs Protein A2AR->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Transcription CREB->Gene Regulates Agonist Adenosine Analogue (e.g., Adenosine 2-amidine hydrochloride) Agonist->A2AR Binds to

Caption: General Adenosine A2A Receptor Signaling Pathway.

Experimental Workflow for Compound Preparation

The following diagram illustrates a logical workflow for preparing "this compound" for experimental use.

Experimental_Workflow start Start weigh Weigh Compound start->weigh dissolve Dissolve in DMSO to make Stock Solution weigh->dissolve store Store Stock Solution at -20°C / -80°C dissolve->store dilute Dilute Stock into Aqueous Buffer store->dilute solubility_check Check for Precipitation dilute->solubility_check solubility_check->dilute Precipitation (Adjust Concentration) use Use in Experiment solubility_check->use No Precipitation end End use->end

Caption: Workflow for Preparing Experimental Solutions.

References

Application Notes and Protocols for Adenosine 2-amidine hydrochloride in Functional Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited specific data is publicly available for Adenosine (B11128) 2-amidine hydrochloride. The following application notes and protocols are based on the general understanding of adenosine analogs and their function in assays targeting adenosine receptors. Researchers should perform initial dose-response experiments to determine the optimal concentrations for their specific cell systems.

Introduction

Adenosine 2-amidine hydrochloride is an analog of adenosine, a purine (B94841) nucleoside that plays a crucial role in various physiological processes by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[1][2][3] These receptors are involved in diverse signaling pathways, making them attractive targets for drug discovery in areas such as cardiovascular disease, inflammation, and cancer.[4][5] this compound, as an adenosine analog, is presumed to interact with these receptors and modulate downstream signaling. These application notes provide protocols for investigating the functional activity of this compound in common in vitro assays.

Chemical Properties

A summary of the known chemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC11H16ClN7O4[6]
Molecular Weight345.74[6][7]
Solubility10 mM in DMSO[7]
StorageStore at -20°C[8]

Functional Assays

Receptor Binding Assays

Receptor binding assays are used to determine the affinity of a ligand for its receptor. In a competitive binding assay, the ability of an unlabeled compound (this compound) to displace a radiolabeled ligand from the receptor is measured.

Protocol: Competitive Radioligand Binding Assay for Adenosine Receptors

This protocol is a general guideline and should be optimized for the specific adenosine receptor subtype and cell line being used.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (A1, A2A, A2B, or A3).

  • Radiolabeled ligand (e.g., [3H]CCPA for A1, [3H]CGS 21680 for A2A, [125I]AB-MECA for A3).[9]

  • This compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled standard agonist (e.g., 10 µM NECA).[9]

  • Glass fiber filters.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Prepare serial dilutions of this compound in Assay Buffer.

  • In a 96-well plate, add 50 µL of the radiolabeled ligand at a concentration close to its Kd.

  • Add 50 µL of either Assay Buffer (for total binding), non-specific binding control, or the this compound dilution.

  • Add 100 µL of the cell membrane preparation (protein concentration should be optimized).[9]

  • Incubate the plate at 25°C for 60-90 minutes with gentle shaking.[9][10]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold Wash Buffer.[1]

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Data Presentation:

CompoundReceptor SubtypeRadioligandKi (nM)
This compoundA1[3H]CCPAData to be determined
This compoundA2A[3H]CGS 21680Data to be determined
This compoundA2BSpecific radioligandData to be determined
This compoundA3[125I]AB-MECAData to be determined

Note: The Ki values will need to be experimentally determined.

Experimental Workflow for Receptor Binding Assay

G prep Prepare Reagents: - Cell Membranes - Radioligand - Test Compound plate Plate Addition: - Radioligand - Test Compound/Control - Cell Membranes prep->plate incubate Incubate at 25°C for 60-90 min plate->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki count->analyze

Caption: Workflow for a competitive radioligand binding assay.

cAMP Modulation Assays

Adenosine receptors are coupled to adenylyl cyclase. A1 and A3 receptors are typically coupled to Gi proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[1][11] A2A and A2B receptors are coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[1][11]

Protocol: cAMP Accumulation Assay (for A2A/A2B Agonists)

This protocol utilizes a homogenous time-resolved fluorescence (HTRF) assay, a common method for measuring cAMP.

Materials:

  • HEK293 cells stably expressing the human A2A or A2B adenosine receptor.

  • This compound.

  • Forskolin (B1673556) (to stimulate basal cAMP levels, especially for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF-based).

  • Cell culture medium and supplements.

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Procedure:

  • Seed the cells in a 96-well plate and culture overnight.

  • Wash the cells with assay buffer (e.g., HBSS).

  • Pre-incubate the cells with a PDE inhibitor for 10-30 minutes at 37°C.

  • Add serial dilutions of this compound to the wells. For antagonist testing, add the antagonist prior to the agonist.

  • Incubate for 10-30 minutes at 37°C.[12]

  • Lyse the cells and follow the cAMP assay kit manufacturer's instructions for adding the detection reagents (e.g., anti-cAMP antibody and cAMP tracer).

  • Incubate as recommended by the kit protocol (typically 60 minutes at room temperature).

  • Read the plate on an HTRF-compatible plate reader.

  • Plot the HTRF ratio against the logarithm of the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists).

Data Presentation:

CompoundReceptor SubtypeAssay TypeEC50 (nM)
This compoundA2AAgonistData to be determined
This compoundA2BAgonistData to be determined

Note: The EC50 values will need to be experimentally determined.

Signaling Pathway for A2A/A2B Receptor Activation

G ligand Adenosine Analog receptor A2A / A2B Receptor ligand->receptor gs Gs Protein receptor->gs activates ac Adenylyl Cyclase gs->ac stimulates camp cAMP ac->camp converts ATP to pka Protein Kinase A camp->pka activates response Cellular Response pka->response

Caption: A2A/A2B receptor signaling pathway leading to cAMP production.

Protocol: cAMP Inhibition Assay (for A1/A3 Agonists)

Procedure:

  • Follow steps 1-3 of the cAMP accumulation assay protocol.

  • Add serial dilutions of this compound.

  • Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) to stimulate cAMP production.

  • Incubate for 10-30 minutes at 37°C.

  • Proceed with cell lysis and cAMP detection as described in the accumulation assay protocol.

  • Plot the percentage of forskolin-stimulated cAMP inhibition against the logarithm of the compound concentration to determine the EC50.

Data Presentation:

CompoundReceptor SubtypeAssay TypeEC50 (nM)
This compoundA1AgonistData to be determined
This compoundA3AgonistData to be determined

Note: The EC50 values will need to be experimentally determined.

Signaling Pathway for A1/A3 Receptor Activation

G ligand Adenosine Analog receptor A1 / A3 Receptor ligand->receptor gi Gi Protein receptor->gi activates ac Adenylyl Cyclase gi->ac inhibits camp cAMP ac->camp decreased production response Cellular Response camp->response

Caption: A1/A3 receptor signaling pathway leading to cAMP inhibition.

Cellular Proliferation Assays

Adenosine and its analogs can have varied effects on cell proliferation, which can be cell-type dependent.[13][14][15] Assays such as the [3H]-thymidine incorporation assay or colorimetric assays (e.g., MTT, XTT) can be used to assess these effects.

Protocol: [3H]-Thymidine Incorporation Assay

Materials:

  • Cancer cell line of interest (e.g., MCF7 breast cancer cells).[13]

  • This compound.

  • [3H]-thymidine.

  • Cell culture medium and supplements.

  • Trichloroacetic acid (TCA).

  • Sodium hydroxide (B78521) (NaOH).

  • Scintillation counter.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Starve the cells in serum-free medium for 24 hours to synchronize their cell cycles.

  • Treat the cells with various concentrations of this compound for 24-48 hours.

  • Add [3H]-thymidine (e.g., 1 µCi/well) to each well and incubate for 4-6 hours.

  • Wash the cells with PBS.

  • Precipitate the DNA by adding cold 10% TCA and incubating at 4°C for 30 minutes.

  • Wash the wells with 5% TCA.

  • Solubilize the precipitated DNA by adding 0.1 M NaOH.

  • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Plot the counts per minute (CPM) against the logarithm of the compound concentration.

Data Presentation:

CompoundCell LineEffect on ProliferationEC50 / IC50 (µM)
This compoundMCF7Stimulatory/InhibitoryData to be determined
This compoundT-47DStimulatory/InhibitoryData to be determined

Note: The effect and potency will need to be experimentally determined.

Safety and Handling

This compound should be handled in accordance with good laboratory practices.[16][17][18] Wear appropriate personal protective equipment, including gloves, lab coat, and safety glasses.[17][19] Avoid inhalation of dust and contact with skin and eyes.[19] In case of contact, wash the affected area thoroughly with water.[17] For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

Troubleshooting & Optimization

Troubleshooting "Adenosine 2-amidine hydrochloride" solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine (B11128) 2-amidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine 2-amidine hydrochloride?

This compound is an analog of adenosine, a naturally occurring nucleoside. Like adenosine, it is expected to act as an agonist at adenosine receptors (A1, A2A, A2B, and A3), which are G protein-coupled receptors involved in a wide array of physiological processes. Its molecular weight is 345.74 g/mol .[1] This compound is often used in research to study the effects of adenosine receptor activation, with potential applications in areas like cancer research and as a smooth muscle vasodilator.[1]

Q2: What are the recommended storage conditions for this compound?

It is recommended to store the solid form of this compound at -20°C. For stock solutions prepared in organic solvents like DMSO, it is advisable to store them in tightly sealed vials at -20°C or -80°C to prevent solvent evaporation and compound degradation.

Q3: What is the known solubility of this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mM.[1] For other solvents, specific quantitative data for this particular compound is limited. However, based on the properties of similar adenosine and amidine compounds, its solubility is expected to be influenced by the polarity of the solvent and the pH of the solution.

Solubility and Solution Preparation

Quantitative Solubility Data

The following table summarizes the known solubility of this compound and related compounds in various solvents.

CompoundSolventSolubilityNotesSource(s)
This compound DMSO10 mM-[1]
AdenosineDMSO~20 mg/mL-[2]
AdenosineDimethyl formamide~5 mg/mL-[2]
AdenosineWater~7 mg/mLSoluble in hot water.[3]
AdenosinePBS (pH 7.2)~10 mg/mLAqueous solutions are not recommended for storage for more than one day.[2]
Cl-amidine (hydrochloride)DMSO~50 mg/mL-[4]
Cl-amidine (hydrochloride)Ethanol~20 mg/mL-[4]
Cl-amidine (hydrochloride)PBS (pH 7.2)~3 mg/mLAqueous solutions are not recommended for storage for more than one day.[4]
Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound. To prepare 1 mL of a 10 mM stock solution, you will need 3.4574 mg of the compound (Molecular Weight = 345.74 g/mol ).

  • Solvent Addition: Add the appropriate volume of anhydrous, sterile DMSO to the solid compound in a sterile microcentrifuge tube.

  • Dissolution:

    • Vortex the tube vigorously for 1-2 minutes.

    • If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.

    • Gentle warming in a 37°C water bath for a few minutes can also aid dissolution. Avoid excessive heat to prevent degradation.

  • Visual Inspection: Ensure the solution is clear and free of any visible particulates before use.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Troubleshooting Guide

This section addresses common issues encountered when working with this compound.

Problem Possible Cause(s) Troubleshooting Steps
Compound does not dissolve in the chosen solvent. 1. The concentration exceeds the solubility limit.2. The solvent is not appropriate.3. The dissolution process is incomplete.1. Try preparing a more dilute solution.2. Start with DMSO as the initial solvent.3. Vortex the solution for a longer period.4. Use sonication to break up any aggregates.5. Gently warm the solution to 37°C.
Precipitation occurs when diluting the DMSO stock solution into an aqueous buffer (e.g., cell culture media). 1. The final concentration in the aqueous buffer is too high.2. The DMSO stock solution was added too quickly.3. The pH of the aqueous buffer is not optimal for solubility.1. Reduce the final working concentration of the compound.2. Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing or swirling.3. Pre-warm the aqueous buffer to 37°C before adding the stock solution.4. Consider adjusting the pH of the buffer, as adenosine solubility can be pH-dependent.[5]
Inconsistent or unexpected experimental results. 1. Degradation of the compound in solution.2. Inaccurate concentration of the stock solution.3. The final concentration of DMSO is affecting the cells.1. Prepare fresh dilutions from the stock solution for each experiment. Avoid storing diluted aqueous solutions for more than a day.[2][4]2. Re-verify the calculations and weighing for the stock solution preparation.3. Ensure the final concentration of DMSO in the cell culture medium is below 0.5% (v/v), and ideally below 0.1%, to minimize solvent-induced effects. Include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Experimental Workflows

Adenosine A2A Receptor Signaling Pathway

Activation of the Adenosine A2A receptor, a Gs protein-coupled receptor, typically leads to the stimulation of adenylyl cyclase (AC). This enzyme then converts ATP to cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then phosphorylate various downstream targets, including the transcription factor CREB (cAMP response element-binding protein), leading to changes in gene expression.

Adenosine_A2A_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_Analog Adenosine 2-amidine hydrochloride A2AR Adenosine A2A Receptor Adenosine_Analog->A2AR Binds to G_Protein Gs Protein A2AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

General Experimental Workflow for Cell-Based Assays

This workflow outlines the general steps for assessing the effect of this compound on cultured cells.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Prepare_Stock Prepare Stock Solution (e.g., 10 mM in DMSO) Dilute_Compound Prepare Working Dilutions in Cell Culture Media Prepare_Stock->Dilute_Compound Cell_Culture Culture Cells to Desired Confluency Treat_Cells Treat Cells with Compound and Vehicle Control Cell_Culture->Treat_Cells Dilute_Compound->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Harvest_Cells Harvest Cells or Supernatant Incubate->Harvest_Cells Perform_Assay Perform Downstream Assay (e.g., cAMP, Proliferation, Gene Expression) Harvest_Cells->Perform_Assay Analyze_Data Analyze and Interpret Data Perform_Assay->Analyze_Data

Caption: General Experimental Workflow.

References

Technical Support Center: Optimizing Adenosine 2-amidine hydrochloride Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of "Adenosine 2-amidine hydrochloride" in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine (B11128) 2-amidine hydrochloride and its expected biological role?

This compound is an analogue of adenosine.[1][2] Adenosine and its analogues are known to play various roles in cellular physiology, including acting as smooth muscle vasodilators and potentially inhibiting cancer progression.[1][2] As a nucleoside analogue, it may influence signaling pathways related to cell growth, proliferation, and apoptosis.[3]

Q2: What is a recommended starting concentration range for this compound in a cell viability assay?

Due to the limited specific data on this compound, a broad concentration range should be initially screened to determine its cytotoxic or cytostatic effects. Based on studies with adenosine and other nucleoside analogues, a starting range of 0.1 µM to 100 µM is recommended.[3][4] For some applications, concentrations up to 500 µM have been explored for adenosine.[4] A dose-response experiment with serial dilutions is crucial to identify the optimal concentration range for your specific cell line and experimental conditions.

Q3: How do I prepare a stock solution of this compound?

The solubility of this compound should be confirmed from the supplier's technical data sheet. Typically, nucleoside analogues can be dissolved in sterile, nuclease-free water or a buffer such as PBS. For compounds with limited aqueous solubility, dimethyl sulfoxide (B87167) (DMSO) is a common solvent. Ensure the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically below 0.5%.

Q4: Which cell viability assay is most suitable for testing this compound?

Several assays can be used to assess cell viability. The choice depends on the experimental goals and the cell type. Common options include:

  • MTT/MTS Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability.[5]

  • Resazurin (alamarBlue®) Assay: This is a fluorometric assay that also measures metabolic activity and is generally more sensitive than MTT/MTS assays.[5]

  • ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive luminometric assays quantify ATP levels as a direct measure of viable cells.[5]

  • Dye Exclusion Assays (e.g., Trypan Blue): This method provides a direct count of viable versus non-viable cells but is lower in throughput.

It is advisable to use more than one type of assay to confirm results, as some compounds can interfere with the chemistry of specific assays.

Troubleshooting Guide

This guide addresses common issues encountered when optimizing the concentration of a novel compound like this compound.

Problem Possible Cause Recommended Solution
No effect on cell viability observed even at high concentrations. The compound may not be cytotoxic or cytostatic to the specific cell line used. The concentration range tested might be too low. The compound may have degraded.- Confirm the biological question: Is an effect expected in this cell line? - Test a broader and higher concentration range (e.g., up to 1 mM). - Ensure proper storage and handling of the compound to prevent degradation. - Verify the activity of the compound with a positive control cell line if one is known.
High variability between replicate wells. Inconsistent cell seeding. Pipetting errors during compound addition. Edge effects in the multi-well plate.- Ensure a homogenous single-cell suspension before seeding. - Use a calibrated multichannel pipette for adding cells and compounds. - Avoid using the outer wells of the plate, or fill them with sterile PBS or media to minimize evaporation.
Unexpected U-shaped dose-response curve (higher viability at higher concentrations). Compound precipitation at high concentrations interfering with optical readings. Direct chemical interaction of the compound with the assay reagent (e.g., reduction of MTT by the compound).- Visually inspect wells for any signs of precipitation under a microscope. - Test the compound's effect on the assay reagent in a cell-free system. - Consider using a different type of viability assay (e.g., an ATP-based assay if using MTT).
Significant cell death in the vehicle control wells. The solvent (e.g., DMSO) concentration is too high and causing toxicity.- Ensure the final solvent concentration is at a non-toxic level (typically <0.5% for DMSO). - Run a vehicle-only control series with varying solvent concentrations to determine the toxicity threshold for your cell line.

Experimental Protocols

General Protocol for Determining IC50 using an MTS Assay
  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X concentrated stock of this compound in the appropriate cell culture medium.

    • Perform serial dilutions to create a range of concentrations (e.g., starting from 200 µM down to 0.1 µM in 2X).

    • Remove the old medium from the cells and add 50 µL of fresh medium.

    • Add 50 µL of the 2X compound dilutions to the respective wells, resulting in a 1X final concentration. Include vehicle-only and untreated controls.

  • Incubation:

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTS Assay:

    • Add 20 µL of MTS reagent to each well.[5]

    • Incubate for 1-4 hours at 37°C, protected from light.[5]

    • Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium-only wells).

    • Normalize the data to the vehicle control to calculate the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate compound_prep Prepare Serial Dilutions of Compound treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24/48/72 hours treatment->incubation add_reagent Add Cell Viability Reagent (e.g., MTS) incubation->add_reagent read_plate Read Absorbance/Fluorescence add_reagent->read_plate data_analysis Calculate % Viability read_plate->data_analysis ic50 Determine IC50 Value data_analysis->ic50

Caption: A typical workflow for optimizing compound dosage.

troubleshooting_logic Troubleshooting Common Cell Viability Assay Issues cluster_no_effect No Effect Observed cluster_high_variability High Variability cluster_u_shape U-Shaped Curve start Unexpected Results in Viability Assay check_conc Increase Concentration Range start->check_conc check_seeding Optimize Cell Seeding Protocol start->check_seeding check_precipitate Check for Compound Precipitation start->check_precipitate check_activity Verify Compound Activity check_conc->check_activity check_pipetting Verify Pipetting Accuracy check_seeding->check_pipetting check_interference Test for Assay Interference check_precipitate->check_interference

Caption: A decision tree for troubleshooting unexpected results.

References

"Adenosine 2-amidine hydrochloride" degradation in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine (B11128) 2-amidine hydrochloride in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for Adenosine 2-amidine hydrochloride in an aqueous solution?

A1: The primary degradation pathway for this compound in an aqueous solution is expected to be the hydrolysis of the 2-amidine group. This reaction involves the cleavage of the carbon-nitrogen bond in the amidine functional group by water, leading to the formation of a carboxylic acid derivative (adenosine-2-carboxylic acid) and ammonia (B1221849) or an amine.[1][2][3] This is a common reaction for compounds containing an amidine or amide group.[1][4][5][6]

Q2: What factors can influence the stability of this compound in my experiments?

A2: Several factors can affect the stability of this compound in aqueous solutions:

  • pH: The rate of hydrolysis of the amidine group is highly dependent on the pH of the solution. Both acidic and basic conditions can catalyze the hydrolysis of amides and amidines.[1][2][5][6] For adenosine itself, stability is generally observed between pH 6.8 and 7.4.[7]

  • Temperature: Higher temperatures typically accelerate the rate of chemical reactions, including hydrolysis.[4][8][9] To enhance stability, it is often recommended to store solutions at lower temperatures (e.g., 2-8°C or frozen).[9][10]

  • Presence of Catalysts: The presence of certain enzymes or metal ions could potentially catalyze the degradation of the molecule.[7][8]

  • Light: While not as common for this type of degradation, exposure to light can sometimes promote degradation of organic molecules. It is good practice to store solutions in amber vials or protected from light.

Q3: What are the potential degradation products I should be looking for?

A3: Based on the expected hydrolysis of the amidine group, the primary degradation product would be adenosine-2-carboxylic acid and ammonia. Further degradation of the adenosine molecule itself could lead to the formation of adenine, ribose, and related compounds, although adenosine is relatively stable in neutral aqueous solutions.[9][11]

Q4: How can I monitor the degradation of this compound in my samples?

A4: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for monitoring the degradation of adenosine analogs.[12][13] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for quantification of the remaining active compound over time. UV detection is commonly used for adenosine and its derivatives.[13] Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) can also be employed for more detailed analysis and identification of degradation products.[14]

Troubleshooting Guides

Problem: I am observing a rapid loss of my this compound in solution.

Possible Cause Troubleshooting Steps
Inappropriate pH Measure the pH of your solution. Adjust the pH to a neutral range (around 7.0-7.4) using a suitable buffer system if your experimental conditions allow.[7]
High Storage Temperature Store your stock and working solutions at a lower temperature (2-8°C for short-term, or frozen at -20°C or -80°C for long-term storage).[9][10] Avoid repeated freeze-thaw cycles.[10]
Contamination Ensure your solvents and containers are free from enzymatic or chemical contaminants that could accelerate degradation. Use high-purity water and sterile containers.
Light Exposure Protect your solutions from light by using amber vials or wrapping containers in aluminum foil.

Problem: I am seeing unexpected peaks in my chromatogram.

Possible Cause Troubleshooting Steps
Degradation Products The new peaks may correspond to degradation products such as adenosine-2-carboxylic acid. Try to identify these peaks using a stressed sample (e.g., by heating or exposing to extreme pH) to intentionally generate degradation products. LC-MS analysis can help in identifying the mass of the unknown peaks.
Impurity in the Starting Material Check the certificate of analysis for your this compound to see if any impurities are reported.
Contamination from Sample Preparation Review your sample preparation and injection procedure to rule out any sources of contamination.

Experimental Protocols

Protocol: Stability Testing of this compound in Aqueous Solution using HPLC

1. Objective: To determine the stability of this compound in an aqueous solution under specific storage conditions (e.g., temperature, pH).

2. Materials:

  • This compound
  • High-purity water (e.g., HPLC grade)
  • Buffer salts (e.g., phosphate (B84403) buffer) to maintain desired pH
  • HPLC system with UV detector
  • HPLC column suitable for polar compounds (e.g., C18)
  • Volumetric flasks, pipettes, and autosampler vials

3. Method:

  • Preparation of Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the desired aqueous buffer to prepare a stock solution of known concentration.
  • Preparation of Stability Samples: Aliquot the stock solution into several vials. Store these vials under the desired experimental conditions (e.g., 4°C, 25°C, 40°C).
  • Time Points: Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, 1 week).
  • HPLC Analysis:
  • At each time point, withdraw a sample and dilute it to a suitable concentration for HPLC analysis.
  • Inject the sample into the HPLC system.
  • Monitor the peak area of this compound at a specific wavelength (typically around 260 nm for adenosine derivatives).
  • Data Analysis:
  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
  • Plot the percentage remaining versus time to determine the degradation rate.

Quantitative Data Summary

CompoundTemperaturepHSolventStability (t90)Reference
Adenosine4°C, 22°C, 37°CNot specifiedAqueous solutionNo significant change over 6 months[9]
Adenosine60°C, 72°CNot specifiedAqueous solutionSignificant decrease over 6 months[9]
AdenosineRoom TemperatureNot specified0.9% NaCl or 5% DextroseStable for at least 14 days[11]
ATPpH 6.8 - 7.4Not specifiedAqueous solutionStable[7]
ATPExtreme pHNot specifiedAqueous solutionRapidly hydrolyzes[7]

t90: Time for 10% degradation.

Visualizations

Degradation_Pathway cluster_products Degradation Products A Adenosine 2-amidine hydrochloride C Adenosine 2-carboxylic acid A->C Hydrolysis B H2O D Ammonia

Caption: Predicted hydrolysis pathway of this compound.

Experimental_Workflow prep Prepare Stock Solution aliquot Aliquot into Stability Vials prep->aliquot store Store at Defined Conditions (e.g., Temp, pH) aliquot->store sample Sample at Time Points (0, 24h, 48h, etc.) store->sample analyze HPLC Analysis sample->analyze data Data Analysis (% Remaining vs. Time) analyze->data

Caption: Workflow for a typical stability study of an aqueous solution.

Troubleshooting_Tree start Rapid Degradation Observed? ph Check pH start->ph Yes temp Check Temperature start->temp Yes contam Check for Contamination start->contam Yes light Check Light Exposure start->light Yes adjust_ph Adjust to Neutral pH ph->adjust_ph lower_temp Store at Lower Temperature temp->lower_temp use_pure Use High-Purity Reagents contam->use_pure protect_light Protect from Light light->protect_light

Caption: Decision tree for troubleshooting rapid degradation issues.

References

Preventing off-target effects of "Adenosine 2-amidine hydrochloride"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and troubleshoot off-target effects of Adenosine (B11128) 2-amidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action of Adenosine 2-amidine hydrochloride?

This compound is an adenosine analogue.[1] Like adenosine, it is expected to act as an agonist at adenosine receptors. There are four main subtypes of adenosine receptors: A1, A2A, A2B, and A3, all of which are G-protein-coupled receptors (GPCRs).[2][3] The specific receptor subtype(s) targeted by this compound and its selectivity profile will determine its precise mechanism of action and downstream cellular effects. Generally, activation of A1 and A3 receptors leads to a decrease in cyclic AMP (cAMP) levels, while activation of A2A and A2B receptors results in an increase in cAMP.[2]

Q2: What are the potential off-target effects of this compound?

As an adenosine analogue, potential off-target effects of this compound may arise from several sources:

  • Lack of Selectivity: The compound may activate multiple adenosine receptor subtypes, leading to a mixed pharmacological response that can complicate data interpretation. For instance, activation of A1 receptors can lead to bradycardia, which might be an undesirable side effect in a study focused on the vasodilatory effects of A2A receptor activation.[4]

  • Activation of Other Receptors: Although designed as an adenosine analogue, the compound could interact with other, unrelated receptors, ion channels, or enzymes.

  • Adenosine Transporter Inhibition: Some molecules can inhibit the uptake of endogenous adenosine, leading to an accumulation of extracellular adenosine and subsequent activation of adenosine receptors. This can produce effects that are not a direct result of the compound's action on its intended target.[5][6]

Commonly observed side effects with adenosine receptor agonists include skin flushing, lightheadedness, nausea, and cardiovascular effects such as hypotension and cardiac arrhythmias.[2]

Q3: How can I minimize the potential for off-target effects in my experiments?

Minimizing off-target effects is crucial for obtaining reliable experimental data. Here are some key strategies:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. This minimizes the risk of engaging lower-affinity off-target receptors.

  • Employ Selective Antagonists: Use well-characterized selective antagonists for the different adenosine receptor subtypes to confirm that the observed effect is mediated by the intended receptor.

  • Utilize Knockout/Knockdown Models: If available, use cell lines or animal models where the target receptor has been knocked out or knocked down to verify that the compound's effect is target-dependent.

  • Perform Control Experiments: Always include appropriate vehicle controls in your experiments.

Troubleshooting Guide

Issue 1: Unexpected or contradictory cellular responses.

Q: I am using this compound to induce vasodilation, which I hypothesize is mediated by A2A receptor activation. However, I am also observing a decrease in heart rate, which is characteristic of A1 receptor activation. How can I resolve this?

A: This situation suggests that this compound may not be completely selective for the A2A receptor and is also activating the A1 receptor.

Troubleshooting Workflow:

cluster_0 Problem Identification cluster_1 Hypothesis cluster_2 Experimental Validation cluster_3 Expected Outcomes & Interpretation Problem Unexpected cellular response: Vasodilation (expected, A2A) and Bradycardia (unexpected, A1) Hypothesis This compound is activating both A1 and A2A receptors Problem->Hypothesis Experiment1 Treat with this compound + selective A1 antagonist (e.g., DPCPX) Hypothesis->Experiment1 Experiment2 Treat with this compound + selective A2A antagonist (e.g., SCH-58261) Hypothesis->Experiment2 Outcome1 Bradycardia is blocked, Vasodilation persists Experiment1->Outcome1 Outcome2 Vasodilation is blocked, Bradycardia persists Experiment2->Outcome2 Interpretation1 Confirms A1 receptor-mediated off-target effect Outcome1->Interpretation1 Interpretation2 Confirms A2A receptor-mediated on-target effect Outcome2->Interpretation2

Caption: Troubleshooting workflow for mixed agonist response.

Experimental Protocol: Use of Selective Antagonists

  • Objective: To dissect the contribution of A1 and A2A receptor activation to the observed cellular response.

  • Materials:

    • This compound

    • Selective A1 receptor antagonist (e.g., DPCPX)

    • Selective A2A receptor antagonist (e.g., SCH-58261)

    • Experimental system (e.g., isolated heart preparation, cell culture)

  • Procedure:

    • Prepare four experimental groups:

      • Group 1: Vehicle control

      • Group 2: this compound alone

      • Group 3: Pre-incubate with the A1 antagonist for 30 minutes, then add this compound.

      • Group 4: Pre-incubate with the A2A antagonist for 30 minutes, then add this compound.

    • Measure the relevant physiological parameters (e.g., heart rate and coronary blood flow).

  • Interpretation:

    • If the A1 antagonist blocks the bradycardia without affecting vasodilation, it confirms that the bradycardia is an A1-mediated off-target effect.

    • If the A2A antagonist blocks vasodilation without affecting the bradycardia, it confirms that vasodilation is the on-target A2A-mediated effect.

Table 1: Hypothetical Selectivity Profile of Adenosine Receptor Ligands

CompoundA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
Adenosine 2-amidine HCl (Hypothetical)5010500800
Compound X (A1 Selective)1200>1000>1000
Compound Y (A2A Selective)3002800>1000

Note: This table contains hypothetical data for illustrative purposes.

Issue 2: Effect of this compound is blocked by caffeine.

Q: I am studying the effect of this compound on neurotransmitter release. I noticed that the effect is completely blocked by caffeine. Does this confirm an adenosine receptor-mediated mechanism?

A: Yes, this is strong evidence for an adenosine receptor-mediated mechanism. Caffeine and other methylxanthines (like theophylline) are non-selective competitive antagonists of adenosine receptors.[2][7] If the effect of your compound is blocked by caffeine, it strongly suggests that the effect is mediated through one or more adenosine receptor subtypes.

Signaling Pathway: Adenosine Receptor Antagonism by Caffeine

cluster_0 Cell Membrane cluster_1 Extracellular Space cluster_2 Intracellular Space AR Adenosine Receptor (A1, A2A, A2B, or A3) G_Protein G-Protein AR->G_Protein Activates Adenosine_Amidine Adenosine 2-amidine HCl Adenosine_Amidine->AR Binds & Activates Caffeine Caffeine Caffeine->AR Binds & Blocks Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Response Cellular Response Effector->Response

Caption: Competitive antagonism of adenosine receptors by caffeine.

To further identify the specific receptor subtype involved, you would need to use selective antagonists as described in the previous troubleshooting scenario.

Issue 3: High variability in experimental results.

Q: My experimental results with this compound are highly variable between experiments. What could be the cause?

A: High variability can stem from several factors related to the compound and experimental conditions.

Potential Causes and Solutions:

  • Compound Stability: Adenosine and its analogs can be susceptible to degradation.

    • Solution: Prepare fresh solutions of this compound for each experiment. Store the stock solution according to the manufacturer's recommendations, typically at -20°C or -80°C.

  • Endogenous Adenosine Levels: The concentration of endogenous adenosine can fluctuate depending on the metabolic state of the cells or tissues. This can compete with this compound for receptor binding.

    • Solution: Consider including adenosine deaminase (ADA) in your experimental buffer to degrade endogenous adenosine and establish a consistent baseline.

  • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, reducing the cellular response over time.[8]

    • Solution: Optimize the incubation time with this compound to capture the peak response before significant desensitization occurs. Conduct time-course experiments to determine the optimal exposure duration.

Experimental Protocol: Assessing the Impact of Endogenous Adenosine

  • Objective: To determine if endogenous adenosine is contributing to experimental variability.

  • Materials:

    • This compound

    • Adenosine deaminase (ADA)

    • Experimental system

  • Procedure:

    • Divide your experimental setup into two main groups: one with and one without pre-treatment with ADA.

    • In the ADA group, pre-incubate the cells/tissues with an effective concentration of ADA (e.g., 1-2 U/mL) for 15-30 minutes to degrade any endogenous adenosine.

    • Add a concentration range of this compound to both groups and measure the response.

  • Interpretation:

    • If the dose-response curve for this compound is shifted to the left (i.e., the compound appears more potent) in the presence of ADA, it indicates that endogenous adenosine was competing for receptor binding in the absence of ADA.

    • If the variability of the response is reduced in the presence of ADA, it suggests that fluctuating levels of endogenous adenosine were a source of the variability.

References

Technical Support Center: Synthesis of Adenosine 2-amidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Adenosine (B11128) 2-amidine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am experiencing very low yields in my synthesis of Adenosine 2-amidine hydrochloride. What are the potential causes and how can I improve it?

A1: Low yield is a common issue that can stem from several factors throughout the synthetic process. The most likely synthesis route involves the Pinner reaction, starting from a protected 2-cyanoadenosine (B3285218) derivative. Here are the key areas to investigate:

  • Incomplete formation of the nitrilium ion/imino ether intermediate: The first step, reacting the nitrile with an alcohol (like ethanol) under anhydrous acidic conditions (e.g., HCl gas), is critical. Insufficient acid or the presence of moisture can halt the reaction.

  • Suboptimal reaction conditions for ammonolysis: The conversion of the intermediate imino ether to the amidine with ammonia (B1221849) can be inefficient if the temperature, pressure, or reaction time are not optimized.

  • Degradation of starting material or product: Adenosine derivatives can be sensitive to harsh acidic or basic conditions and elevated temperatures. Prolonged reaction times or overly aggressive conditions can lead to degradation.

  • Inefficient purification: Significant product loss can occur during workup and purification steps, especially if the product has some solubility in the wash solvents or if the incorrect chromatography conditions are used.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Moisture is highly detrimental to the Pinner reaction. Ensure all glassware is oven-dried, use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., Argon or Nitrogen).

  • Optimize Reagent Stoichiometry: Vary the equivalents of HCl and alcohol in the first step and ammonia in the second step to find the optimal balance that drives the reaction to completion without causing degradation.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of the starting material and the formation of the intermediate and final product. This will help determine the optimal reaction time and prevent unnecessary exposure to harsh conditions.

  • Review Purification Protocol: If using column chromatography, ensure the silica (B1680970) gel is appropriate and the eluent system provides good separation. Consider alternative purification methods like recrystallization if applicable. An ion-pair reversed-phase HPLC method could also be developed for purification and analysis.[1]

Q2: My final product is contaminated with impurities. What are the likely side products and how can I minimize them?

A2: Impurity profiles can be complex, but common side products in an amidine synthesis from a nitrile include:

  • Unreacted 2-cyanoadenosine: This indicates an incomplete reaction in the first step.

  • Amide byproduct: Hydrolysis of the nitrile group on the starting material or hydrolysis of the amidine product can form the corresponding 2-carboxamidoadenosine. This is often caused by trace amounts of water.

  • Orthoester byproduct: This can form if the imino ether intermediate reacts with excess alcohol.

  • Degradation products: Impurities such as adenine (B156593) can arise from the cleavage of the glycosidic bond under harsh acidic conditions.[2]

Minimization Strategies:

  • Strict Moisture Control: As mentioned, use anhydrous conditions to prevent hydrolysis to the amide.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize degradation.

  • Stoichiometric Control of Alcohol: Use a controlled amount of alcohol to disfavor orthoester formation.

  • Purification: A well-designed chromatographic separation is essential to remove these impurities.[1]

Q3: The Pinner reaction (imino ether formation) is not proceeding to completion. What should I check?

A3: If the formation of the imino ether intermediate is sluggish or incomplete, consider the following:

  • HCl Saturation: Ensure the alcohol/solvent mixture is fully saturated with anhydrous HCl gas. The reaction is acid-catalyzed, and insufficient acid is a common point of failure.

  • Solvent Choice: The reaction is typically performed in an alcohol, which acts as both solvent and reagent. Ensure the alcohol is of high purity and anhydrous.

  • Reaction Temperature: While often run at low temperatures (0 °C) to control exothermicity and prevent degradation, some systems may require gentle warming to proceed at a reasonable rate. Monitor by TLC or HPLC to find the optimal temperature.

Experimental Protocols & Data

Proposed Synthesis Workflow

The synthesis of this compound can be envisioned as a two-step process starting from a protected 2-cyanoadenosine derivative. The protection of the ribose hydroxyl groups (e.g., as acetyl or TBDMS ethers) is crucial to prevent side reactions.

G cluster_0 Step 1: Imino Ether Formation (Pinner Reaction) cluster_1 Step 2: Ammonolysis & Deprotection A Protected 2-Cyanoadenosine B Imino Ether Intermediate A->B Anhydrous EtOH, Anhydrous HCl (g) C Amidine Intermediate (Protected) B->C Anhydrous NH3 D This compound C->D Deprotection (e.g., TFA or TBAF)

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Imino Ether Intermediate

  • Dissolve the protected 2-cyanoadenosine (1.0 eq) in anhydrous ethanol (B145695) (10-20 volumes) in an oven-dried, three-neck flask equipped with a magnetic stirrer, gas inlet, and drying tube.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble anhydrous HCl gas through the solution for 30-60 minutes until saturation is achieved.

  • Seal the flask and stir the reaction at 0-4 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, evaporate the solvent under reduced pressure at low temperature to obtain the crude imino ether hydrochloride salt.

Step 2: Synthesis of this compound

  • Dissolve the crude imino ether from Step 1 in anhydrous ethanol or methanol.

  • Cool the solution to 0 °C.

  • Bubble anhydrous ammonia gas through the solution until saturation, or add a solution of ammonia in an appropriate alcohol.

  • Seal the reaction vessel and stir at room temperature for 16-48 hours.

  • Monitor the formation of the amidine by TLC or LC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Proceed with the standard deprotection protocol suitable for the protecting groups used (e.g., trifluoroacetic acid for acid-labile groups or TBAF for silyl (B83357) ethers).

  • Purify the final product by column chromatography or preparative HPLC to yield this compound.

Data Presentation: Impact of Reaction Conditions on Yield

The following tables summarize expected trends in yield based on the optimization of key reaction parameters.

Table 1: Effect of Temperature and Time on Imino Ether Formation

Temperature (°C)Reaction Time (h)Expected Conversion (%)Potential for Degradation
02475-85Low
41885-95Low
25 (Room Temp)8>90Moderate
404>95High

Table 2: Effect of Ammonia Equivalents on Amidine Formation

NH3 EquivalentsReaction Time (h)Expected Yield (%)Notes
54860-70Reaction may be slow.
102475-85A good starting point for optimization.
20 (or excess)18>80Drives reaction to completion faster.

Visual Troubleshooting & Pathway Guides

Troubleshooting Flowchart: Low Product Yield

This diagram provides a logical workflow for diagnosing the cause of low yields.

G Start Low Yield of Final Product Check_SM Check Purity of Starting Material Start->Check_SM Check_Step1 Analyze Crude from Step 1 (Imino Ether Formation) Check_SM->Check_Step1 Purity OK Impure_SM Impure Starting Material: Repurify or use new batch. Check_SM->Impure_SM Impure Check_Step2 Analyze Crude from Step 2 (Ammonolysis) Check_Step1->Check_Step2 Step 1 OK Incomplete_Step1 Incomplete Step 1: - Ensure anhydrous conditions - Increase HCl concentration - Optimize temp/time Check_Step1->Incomplete_Step1 Starting Material Present Degradation_Step1 Degradation in Step 1: - Lower reaction temperature - Reduce reaction time Check_Step1->Degradation_Step1 Side Products Present Check_Purification Analyze Purification Fractions Check_Step2->Check_Purification Step 2 OK Incomplete_Step2 Incomplete Step 2: - Increase NH3 concentration - Increase reaction time Check_Step2->Incomplete_Step2 Imino Ether Present Loss_Purification Product Loss During Purification: - Optimize chromatography eluent - Re-extract aqueous layers - Check product solubility Check_Purification->Loss_Purification Low Mass Balance

Caption: Decision tree for troubleshooting low yield issues.

Potential Side Reactions Pathway

This diagram illustrates the main reaction pathway and potential side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 2-Cyanoadenosine B Imino Ether A->B + EtOH, HCl D 2-Carboxamide (Amide Impurity) A->D + H2O (Trace) E Adenine (Degradation) A->E Harsh Acid C Amidine Product B->C + NH3 C->D + H2O

Caption: Potential side reactions in the synthesis of Adenosine 2-amidine.

References

"Adenosine 2-amidine hydrochloride" stability in different buffers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following stability data and handling recommendations are based on studies conducted with adenosine (B11128). As Adenosine 2-amidine hydrochloride is an adenosine analog, this information serves as a valuable proxy. However, it is strongly recommended to perform compound-specific stability studies for your particular experimental conditions.

Stability of this compound in Various Buffers and Solutions

The stability of this compound is crucial for ensuring the accuracy and reproducibility of experimental results. While specific data for this compound is limited, the stability of the parent compound, adenosine, has been well-documented in several common laboratory solutions. The following table summarizes the stability of adenosine under various conditions, which can be used as a guideline for this compound.

Buffer/SolutionConcentration(s)TemperatureDurationStability
0.9% Sodium Chloride10 µg/mL, 50 µg/mL, 0.75 mg/mL, 2 mg/mLRefrigerated (2-8°C)14 days>99% of initial concentration remaining[1][2][3]
0.9% Sodium Chloride10 µg/mL, 50 µg/mL, 0.75 mg/mL, 2 mg/mLRoom Temperature (20-25°C)14 days>99% of initial concentration remaining[1][2][3][4]
5% Dextrose10 µg/mL, 50 µg/mL, 0.75 mg/mLRefrigerated (2-8°C)14 days>99% of initial concentration remaining[1][2][3]
5% Dextrose10 µg/mL, 50 µg/mL, 0.75 mg/mLRoom Temperature (20-25°C)14 days>99% of initial concentration remaining[1][2][3]
Lactated Ringer's Injection0.75 mg/mLRefrigerated (5°C) & Room Temp (25°C)14 daysStable[2]
Phosphate-Buffered Saline (PBS), pH 7.4Not specifiedNot specifiedNot specifiedGenerally considered stable for short-term use[5]

Frequently Asked Questions (FAQs)

Q1: How should I dissolve this compound?

A1: Based on available information for similar compounds, this compound is soluble in aqueous solutions. For biological experiments, it is advisable to first prepare a stock solution in a suitable solvent like water or a buffer such as PBS. Ensure the pH of the final solution is within a stable range, generally between 6.8 and 7.4 for adenosine[5].

Q2: What is the recommended storage condition for this compound solutions?

A2: For short-term storage (up to 14 days), solutions prepared in 0.9% sodium chloride or 5% dextrose can be stored at either refrigerated (2-8°C) or room temperature (20-25°C) without significant degradation[1][2][3][4]. For long-term storage, it is recommended to store aliquots at -20°C or below to minimize degradation. Avoid repeated freeze-thaw cycles.

Q3: What are the signs of degradation of this compound in my solution?

A3: Visual signs of degradation can include a change in the color or clarity of the solution, or the appearance of particulate matter. Chemically, degradation can be monitored by techniques like High-Performance Liquid Chromatography (HPLC), where you might observe a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products[6].

Q4: Can I use buffers other than PBS?

A4: While PBS is a common choice, the stability in other buffers should be experimentally verified. The pH of the buffer is a critical factor, as adenosine is known to be less stable in acidic conditions[5]. It is recommended to maintain the pH of the solution between 6.8 and 7.4.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Prepare fresh solutions before each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Verify the stability of the compound in your specific experimental buffer and conditions using a stability-indicating assay like HPLC.
Precipitate formation in the solution Poor solubility at the desired concentration or temperature. The pH of the solution may not be optimal.Warm the solution gently to aid dissolution. Lowering the pH can sometimes increase the solubility of adenosine[5]. However, be mindful of the impact of pH on stability. Consider preparing a more dilute solution.
Loss of biological activity The compound may have degraded over time or due to exposure to harsh conditions (e.g., extreme pH, high temperature).Confirm the integrity of your compound stock. Prepare fresh working solutions from a new stock if necessary. Re-evaluate your storage and handling procedures.

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method for determining the stability of this compound in a specific buffer using High-Performance Liquid Chromatography (HPLC).

1. Materials:

  • This compound

  • Buffer of interest (e.g., Phosphate-Buffered Saline, pH 7.4)

  • HPLC-grade water, acetonitrile, and methanol

  • Ammonium (B1175870) acetate (B1210297) or other suitable mobile phase additives

  • HPLC system with a UV detector and a C18 column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).

  • Further dilute the stock solution to the final desired concentrations for the stability study (e.g., 10 µg/mL and 100 µg/mL).

  • Prepare several aliquots for each concentration and storage condition to be tested.

3. Storage Conditions:

  • Store the prepared solutions under the desired conditions (e.g., refrigerated at 2-8°C and at room temperature 20-25°C).

  • Protect the solutions from light if the compound is known to be light-sensitive.

4. Sample Analysis by HPLC:

  • At specified time points (e.g., 0, 24, 48, 72 hours, and 7, 14 days), withdraw an aliquot from each storage condition.

  • Analyze the samples using a validated stability-indicating HPLC method. An example of HPLC conditions for adenosine analysis is as follows[6]:

    • Column: Reversed-phase C18

    • Mobile Phase: 20mM ammonium acetate (pH 6.0) with 5% acetonitrile

    • Flow Rate: 1 mL/min

    • Detection Wavelength: 260 nm

  • Record the peak area of this compound at each time point.

5. Data Analysis:

  • Calculate the percentage of the initial concentration remaining at each time point.

  • Stability is typically defined as retaining at least 90% of the initial concentration.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Visualizations

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_Analog Adenosine 2-amidine hydrochloride A1R A1 Receptor Adenosine_Analog->A1R A2AR A2A Receptor Adenosine_Analog->A2AR Gi Gi A1R->Gi activates Gs Gs A2AR->Gs activates AC Adenylyl Cyclase Gi->AC inhibits Gs->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates

Caption: Adenosine Analog Signaling Pathway.

Stability_Testing_Workflow cluster_prep Preparation cluster_storage Storage & Incubation cluster_analysis Analysis cluster_data Data Interpretation Prep_Stock Prepare Stock Solution (e.g., 1 mg/mL in buffer) Prep_Working Prepare Working Solutions (e.g., 10 & 100 µg/mL) Prep_Stock->Prep_Working Aliquoting Aliquot Samples for Each Time Point & Condition Prep_Working->Aliquoting Store_RT Store at Room Temperature (20-25°C) Aliquoting->Store_RT Store_Fridge Store at Refrigerated (2-8°C) Aliquoting->Store_Fridge Time_Points Withdraw Samples at Defined Time Points (0, 24h, 48h, 7d, 14d) Store_RT->Time_Points Store_Fridge->Time_Points HPLC_Analysis Analyze by HPLC-UV (e.g., at 260 nm) Time_Points->HPLC_Analysis Calc_Conc Calculate % Initial Concentration Remaining HPLC_Analysis->Calc_Conc Assess_Stability Assess Stability (>90% Remaining?) Calc_Conc->Assess_Stability Report Report Findings Assess_Stability->Report

Caption: Experimental Workflow for Stability Testing.

References

"Adenosine 2-amidine hydrochloride" interference in biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for interference by Adenosine (B11128) 2-amidine hydrochloride in biochemical assays. While this specific molecule is not widely reported as a promiscuous assay interferent, its structural features—an adenosine analog with a reactive amidine group—warrant careful consideration during assay development and execution.

Frequently Asked Questions (FAQs)

Q1: Can Adenosine 2-amidine hydrochloride interfere with assays measuring adenosine or its derivatives?

A1: Yes, as an adenosine analogue, this compound can competitively bind to antibodies or enzymes that recognize adenosine.[1] This is particularly relevant for immunoassays (like ELISA or RIA) and enzyme assays involving adenosine-metabolizing enzymes (e.g., adenosine deaminase).[2] The extent of interference will depend on the specificity of the antibody or enzyme used in the assay.

Q2: My enzyme inhibition assay shows inconsistent results in the presence of this compound. What could be the cause?

A2: Inconsistent results could stem from several factors. The amidine group can be chemically reactive, potentially modifying proteins non-specifically.[3] Additionally, like many small molecules, it may form aggregates at higher concentrations, which can lead to non-specific enzyme inhibition.[4] It is also crucial to rule out redox activity, where the compound might generate reactive oxygen species that disrupt the assay.[3]

Q3: I am observing a high background signal in my fluorescence-based assay when using this compound. Why is this happening?

A3: A high background signal could be due to the intrinsic fluorescence (autofluorescence) of this compound or its interaction with assay components leading to a fluorescent product.[5] Many organic molecules can absorb light at one wavelength and emit it at another, which can be detected by the assay reader and misinterpreted as a positive signal.

Troubleshooting Guides

Problem 1: Unexpected Results in Immunoassays (ELISA, RIA)

If you are observing either falsely high or low analyte concentrations in an immunoassay, consider the following troubleshooting steps.

Experimental Protocol: Testing for Immunoassay Interference

  • Analyte Spike and Recovery:

    • Prepare two sets of samples: one with the sample matrix and a known concentration of your analyte (spiked), and another with the sample matrix, the spiked analyte, and this compound.

    • Run the immunoassay on both sets.

    • Calculate the recovery of the spiked analyte in the presence of the test compound. A significant deviation from 100% recovery suggests interference.

  • Serial Dilution Linearity:

    • Serially dilute a sample containing a high concentration of the analyte and this compound.

    • Assay the dilutions.

    • The measured concentrations should be linear with the dilution factor. Non-linearity can indicate interference.[6]

Troubleshooting Workflow

start Unexpected Immunoassay Result check1 Perform Spike and Recovery Test start->check1 result1 Recovery Not ~100%? check1->result1 check2 Perform Serial Dilution Test result2 Dilutions Not Linear? check2->result2 result1->check2 No interference Interference Likely result1->interference Yes result2->interference Yes no_interference Interference Unlikely result2->no_interference No action1 Modify Assay Protocol (e.g., change antibody, sample cleanup) interference->action1 action2 Use Alternative Assay (e.g., HPLC, LC-MS) interference->action2

Caption: Troubleshooting workflow for immunoassay interference.

Problem 2: Non-Specific Inhibition in Enzyme Assays

If you suspect that this compound is causing non-specific enzyme inhibition, the following steps can help identify the mechanism.

Experimental Protocol: Differentiating Inhibition Mechanisms

  • Detergent Test for Aggregation:

    • Run the enzyme inhibition assay with and without a non-ionic detergent (e.g., 0.01% Triton X-100).

    • If the inhibitory effect of this compound is significantly reduced in the presence of the detergent, it is likely due to compound aggregation.[4]

  • Pre-incubation Test for Covalent Modification:

    • Pre-incubate the enzyme with this compound for varying amounts of time before adding the substrate.

    • If the inhibition increases with pre-incubation time, it may suggest covalent modification of the enzyme.

  • Centrifugation Assay:

    • Incubate the compound in the assay buffer and then centrifuge at high speed (e.g., >15,000 x g) for 30 minutes.

    • Test the supernatant for inhibitory activity. A loss of activity compared to a non-centrifuged sample suggests that the inhibitor is in the form of aggregates that can be pelleted.[4]

Potential Interference Mechanisms in Enzyme Assays

Interference MechanismDescriptionSuggested Confirmation Assay
Compound Aggregation The compound forms colloidal aggregates that sequester and denature the enzyme.[4]Detergent Test, Centrifugation Assay
Chemical Reactivity The amidine group covalently modifies reactive residues (e.g., cysteine) on the enzyme surface.[3]Pre-incubation Test, Mass Spectrometry
Redox Cycling The compound participates in redox reactions, generating reactive oxygen species that can damage the enzyme.[3]Test with/without reducing agents (e.g., DTT)
Problem 3: Autofluorescence Interference

To determine if your compound is autofluorescent, follow this protocol.

Experimental Protocol: Checking for Autofluorescence

  • Prepare a solution of this compound in your assay buffer at the highest concentration used in your experiments.

  • Use a plate reader or fluorometer to measure the fluorescence emission of this solution across a range of excitation wavelengths.

  • Compare the emission spectrum to that of your assay's fluorophore. Significant overlap indicates a high potential for interference.[5]

Mitigation Strategies for Autofluorescence

  • Use a different fluorescent dye with an emission spectrum that does not overlap with that of the compound.

  • Implement a pre-read step: Measure the fluorescence of the wells containing the compound before adding the fluorescent substrate/reagent. Subtract this background from the final reading.

  • Switch to a non-fluorescence-based detection method, such as absorbance or luminescence.

Logical Diagram for Assay Choice

start Assay Development with Adenosine 2-amidine HCl check_fluorescence Is Assay Fluorescence-Based? start->check_fluorescence test_auto Test for Compound Autofluorescence check_fluorescence->test_auto Yes proceed Proceed with Assay check_fluorescence->proceed No is_interfering Significant Overlap? test_auto->is_interfering mitigate Implement Mitigation Strategy (e.g., pre-read, different dye) is_interfering->mitigate Yes is_interfering->proceed No mitigate->proceed alternative Consider Alternative Assay (e.g., Absorbance, Luminescence) mitigate->alternative

Caption: Decision process for fluorescence assay development.

References

Technical Support Center: Enhancing the Binding Specificity of Adenosine 2-amidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with Adenosine (B11128) 2-amidine hydrochloride. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you increase the specificity of its binding in your experiments. As an adenosine analogue, Adenosine 2-amidine hydrochloride is presumed to interact with adenosine receptors (A1, A2A, A2B, and A3).[1][2][3][4] Achieving high binding specificity is crucial for accurately interpreting experimental results and for the development of selective therapeutic agents.[5][6][7]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the binding specificity of adenosine receptor ligands.

Q1: What is non-specific binding and why is it a significant issue in my experiments?

A1: Non-specific binding refers to the interaction of a ligand, in this case, this compound, with sites other than its intended target receptor.[8] This can include binding to other proteins, lipids, or even the experimental apparatus itself. It is a significant issue because it can lead to a high background signal, which obscures the true specific binding to the receptor of interest.[9] This can result in an overestimation of the total binding and an inaccurate calculation of binding affinity and receptor density.[8]

Q2: What are the primary factors that contribute to poor binding specificity?

A2: Several factors can lead to poor binding specificity. These include:

  • Suboptimal Reagent Quality: Degradation or aggregation of the ligand or receptor can expose surfaces that promote non-specific interactions.[8]

  • Inappropriate Assay Conditions: The composition of the assay buffer, including its pH and ionic strength, can significantly influence non-specific binding.[8]

  • Incorrect Ligand Concentration: Using a concentration of the radiolabeled ligand that is too high can lead to saturation of low-affinity, non-specific sites.[10]

  • Insufficient Blocking: In assays with immobilized targets, inadequate blocking of the surface can leave sites available for non-specific adsorption.[9]

Q3: How can I experimentally determine the binding specificity of this compound?

A3: The specificity of your ligand can be assessed using a competitive binding assay. In this assay, you measure the displacement of a radiolabeled ligand that is known to be specific for a particular adenosine receptor subtype by increasing concentrations of unlabeled this compound. By performing this experiment with cell lines or tissues expressing different adenosine receptor subtypes, you can determine the affinity (Ki) of your compound for each receptor and thereby establish its selectivity profile.

Q4: My assay is showing a very low signal. What are the likely causes and how can I fix it?

A4: A low signal in a ligand-binding assay can stem from several issues:

  • Degraded Reagents: The ligand or the receptor may have degraded. It is essential to ensure the quality and integrity of all assay components.[8][9]

  • Insufficient Incubation Time: The binding reaction may not have reached equilibrium. You should perform a time-course experiment to determine the optimal incubation period.[9][10]

  • Incorrect Buffer Composition: The pH or ionic strength of your buffer may not be optimal for binding.[8][11]

  • Low Receptor Expression: The cells or tissue preparation you are using may have a low density of the target receptor.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered in ligand-binding assays.

ProblemPossible CauseRecommended Solution
High Intra-Assay Variation "Edge Effects": Wells on the perimeter of the microplate may experience more rapid evaporation or temperature fluctuations.Avoid using the outer wells for samples and standards. Instead, fill them with buffer to create a humidity barrier.[11]
Inefficient Washing: Inconsistent or inadequate washing can leave behind residual unbound reagents, leading to a variable background signal.If available, use an automated plate washer. When washing manually, ensure that the same force, volume, and number of washes are applied to every well.[11]
Time Lags in Reagent Addition: A significant delay between adding reagents to the first and last wells can cause a signal drift across the plate.Use a multichannel pipette for adding critical reagents and plan your workflow to minimize the time taken to dispense reagents across the entire plate.[11]
High Background Noise Non-specific Binding: The ligand may be binding to sites other than the target receptor.Optimize blocking conditions and consider modifying the assay buffer (e.g., by adding a small amount of a non-ionic detergent like Tween-20).[9]
Low-Quality Reagents: Reagents may be contaminated or degraded.Use high-quality reagents from reputable suppliers and test new lots before use.[5][11]
Poor Reproducibility Inconsistent Sample Preparation: Variations in sample handling and preparation can introduce significant errors.Adhere to standardized protocols for all assay steps.[9]
Protocol Deviations: Inconsistent incubation times or temperatures can affect binding.Ensure all personnel are adequately trained and follow the standardized protocol precisely.[9]

Quantitative Data Summary

To determine the specificity of this compound, you will need to experimentally determine its binding affinity (Ki) for each of the four adenosine receptor subtypes. The following table provides a template for you to populate with your experimental data. For comparison, typical binding affinities for the endogenous ligand, adenosine, are included. A lower Ki value indicates a higher binding affinity.

LigandA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
Adenosine ~30~200~15,000~400
This compound Enter your data hereEnter your data hereEnter your data hereEnter your data here

Note: The provided Ki values for adenosine are approximate and can vary depending on the experimental conditions.

Detailed Experimental Protocols

Here are detailed protocols for key experiments to assess and improve the binding specificity of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the inhibition constant (Ki) of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes or tissues expressing the adenosine receptor subtype of interest.

  • A suitable radioligand with high affinity and specificity for the target receptor (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand).

  • Scintillation vials and scintillation fluid.

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Prepare a series of dilutions of this compound in the assay buffer.

  • In a set of microcentrifuge tubes, add the cell membranes, the radioligand at a concentration close to its Kd, and the varying concentrations of this compound.

  • For total binding, add only the cell membranes and the radioligand.

  • For non-specific binding, add the cell membranes, the radioligand, and a high concentration of the non-specific binding control.

  • Incubate the tubes at a controlled temperature for a duration sufficient to reach equilibrium.

  • Rapidly terminate the binding reaction by filtering the contents of each tube through a glass fiber filter using a filtration apparatus.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the concentration of this compound and fit the data to a one-site competition model to determine the IC50 value.

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

Protocol 2: Assay Buffer Optimization

This protocol provides a systematic approach to optimizing the assay buffer to minimize non-specific binding.

Materials:

  • Cell membranes or tissues expressing the target receptor.

  • Radioligand.

  • This compound.

  • A series of assay buffers with varying pH, ionic strength (by adding NaCl), and with or without a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20).

Procedure:

  • Set up a series of binding assays as described in Protocol 1.

  • For each condition you want to test (e.g., different pH values), prepare a complete set of tubes for a competition binding experiment.

  • Perform the binding assay for each buffer condition.

  • Analyze the data for each condition to determine the specific and non-specific binding.

  • Compare the signal-to-noise ratio (specific binding / non-specific binding) for each buffer condition.

  • Select the buffer composition that provides the highest signal-to-noise ratio for your subsequent experiments.

Visualizations

The following diagrams illustrate key concepts and workflows related to increasing the binding specificity of this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Ligand_Prep Prepare Ligand Dilutions Incubation Incubate Ligand and Receptor Ligand_Prep->Incubation Receptor_Prep Prepare Receptor Membranes Receptor_Prep->Incubation Filtration Filter and Wash Incubation->Filtration Counting Scintillation Counting Filtration->Counting Data_Processing Calculate Specific Binding Counting->Data_Processing Curve_Fitting Fit Competition Curve (IC50) Data_Processing->Curve_Fitting Ki_Calculation Calculate Ki Curve_Fitting->Ki_Calculation

Caption: A generalized workflow for a competitive binding assay.

signaling_pathways cluster_A1_A3 A1 & A3 Receptors cluster_A2A_A2B A2A & A2B Receptors A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi AC_inhibit Adenylyl Cyclase (Inhibition) Gi->AC_inhibit cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase (Stimulation) Gs->AC_stimulate cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Ligand Adenosine Analogue Ligand->A1_A3 Binds Ligand->A2A_A2B Binds

Caption: Signaling pathways of adenosine receptors.[2][12][13]

troubleshooting_tree Start Problem with Binding Assay High_BG High Background? Start->High_BG Low_Signal Low Specific Signal? High_BG->Low_Signal No Optimize_Block Optimize Blocking and Buffer High_BG->Optimize_Block Yes Poor_Repro Poor Reproducibility? Low_Signal->Poor_Repro No Check_Reagents Verify Reagent Quality Low_Signal->Check_Reagents Yes Standardize_Protocol Standardize Protocol and Training Poor_Repro->Standardize_Protocol Yes Check_Ligand_Conc Lower Radioligand Concentration Optimize_Block->Check_Ligand_Conc Optimize_Incubation Optimize Incubation Time & Temp Check_Reagents->Optimize_Incubation Check_Pipetting Calibrate and Check Pipetting Technique Standardize_Protocol->Check_Pipetting

Caption: A decision tree for troubleshooting common binding assay issues.

References

Technical Support Center: Adenosine 2-amidine hydrochloride and Related C2-Substituted Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Adenosine (B11128) 2-amidine hydrochloride and other C2-substituted adenosine analogues. Due to the limited specific data on Adenosine 2-amidine hydrochloride, this guide leverages information from closely related C2-substituted adenosine compounds to address common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: I am seeing lower than expected potency for my C2-substituted adenosine analogue in a functional assay compared to its high binding affinity (Ki). What could be the reason?

A1: This is a common observation and can be attributed to several factors:

  • Assay-Dependent Activity: The binding affinity (Ki) is determined in radioligand binding assays, which measure the interaction of the compound with the receptor. Functional assays (e.g., cAMP accumulation, intracellular calcium flux) measure the biological response. A compound can be a high-affinity binder but a partial agonist or even an antagonist, resulting in a weaker functional response.

  • Receptor Coupling Efficiency: The efficiency of G-protein coupling can vary between cell lines and tissues, affecting the downstream signal amplification.

  • Cellular Uptake and Metabolism: Although adenosine analogues are often designed to be more stable than endogenous adenosine, cellular uptake and metabolism can still occur, reducing the effective concentration of the compound at the receptor.

  • Tachyphylaxis/Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation, resulting in a diminished response over time.

Q2: My experimental results with a C2-substituted adenosine analogue are inconsistent across different cell lines. Why is this happening?

A2: Experimental variability across different cell lines is often due to differences in the expression levels and subtypes of adenosine receptors.

  • Receptor Subtype Expression: Different cell lines express varying levels of the four adenosine receptor subtypes (A1, A2A, A2B, and A3). A C2-substituted analogue may have different affinities and efficacies for each subtype, leading to varied responses. It is crucial to characterize the adenosine receptor expression profile of your experimental system.

  • Species Differences: Adenosine receptors can have species-specific differences in their amino acid sequences, which can alter ligand binding and signaling. Results from rat-based assays may not be directly translatable to human cell lines.

  • Signal Transduction Machinery: The intracellular signaling components (e.g., G-proteins, adenylyl cyclase isoforms) can differ between cell lines, leading to variations in the downstream response even with similar receptor expression.

Q3: What are the best practices for preparing and storing stock solutions of C2-substituted adenosine analogues?

A3: Proper handling and storage are critical for maintaining the integrity of your compound.

  • Solubility: Initially, determine the solubility of your specific analogue. Many adenosine derivatives are soluble in DMSO for preparing high-concentration stock solutions. For aqueous buffers, solubility can be pH-dependent.

  • Stock Solution Storage: Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.

  • Working Solution Preparation: Prepare fresh working solutions from the stock for each experiment. Avoid prolonged storage of diluted solutions, especially at room temperature. The stability of adenosine in solution can be affected by temperature and pH. Studies on adenosine itself have shown good stability in various infusion bags for up to 14 days when refrigerated or at room temperature.

Troubleshooting Guides

Problem: Unexpected Agonist vs. Antagonist Activity
Symptom Possible Cause Suggested Solution
Compound shows high affinity in binding assays but no response in a functional agonist assay.The compound may be an antagonist or a very weak partial agonist.Perform a functional antagonist assay by co-incubating your compound with a known adenosine receptor agonist. A rightward shift in the agonist's dose-response curve will indicate competitive antagonism.
The compound shows an inhibitory effect in a cAMP assay.The compound may be acting as an agonist at Gi-coupled receptors (A1 or A3), which inhibit adenylyl cyclase.Characterize the adenosine receptor subtype expression in your cells. Use selective antagonists for A1 and A3 receptors to see if the inhibitory effect is blocked.
Problem: High Inter-Assay Variability
Symptom Possible Cause Suggested Solution
Significant differences in EC50/IC50 values between experimental runs.Inconsistent cell passage number or cell density.Use cells within a consistent and narrow passage number range. Ensure consistent cell seeding density for all experiments.
Instability of the compound in the assay medium.Prepare fresh dilutions of the compound for each experiment. Minimize the time the compound is in the assay buffer before being added to the cells.
Variations in assay conditions (temperature, incubation time).Standardize all assay parameters, including incubation times and temperatures. Use a temperature-controlled incubator and plate reader.

Quantitative Data for C2-Substituted Adenosine Analogues

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) for a selection of C2-substituted adenosine analogues at human adenosine receptors. This data is provided for comparative purposes to aid in experimental design and interpretation.

Table 1: Binding Affinities (Ki, nM) of C2-Substituted Adenosine Analogues at Human Adenosine Receptors

CompoundC2-SubstituenthA1 Ki (nM)hA2A Ki (nM)hA3 Ki (nM)
Analogue 1Hexynyl>10007.1911.8
Analogue 2Phenylamino---
SHENECA (2j)Hexynyl (with 5'-uronamide)-2.90.8
Analogue 3Tyramine-(affinity decreased)-

Data is compiled from multiple sources and should be used as a general guide. The exact values can vary based on experimental conditions.

Table 2: Functional Potency (EC50, nM) of C2-Substituted Adenosine Analogues at Human Adenosine Receptors

CompoundAssayhA2A EC50 (nM)hA3 EC50 (nM)
SHENECA (2j)cAMP Accumulation0.51< 0.10

Experimental Protocols

Protocol: Radioligand Binding Assay for Adenosine Receptors
  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human adenosine receptor subtype of interest.

  • Assay Buffer: Use a buffer such as 50 mM Tris-HCl, pH 7.4.

  • Radioligand: Use a subtype-selective radioligand (e.g., [³H]CCPA for A1, [³H]CGS 21680 for A2A, [¹²⁵I]AB-MECA for A3).

  • Incubation: Incubate the membranes with the radioligand and varying concentrations of the test compound (e.g., this compound).

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value of the test compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol: cAMP Functional Assay
  • Cell Culture: Plate cells expressing the adenosine receptor of interest in a suitable multi-well plate.

  • Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation:

    • For Gs-coupled receptors (A2A, A2B): Add varying concentrations of the test compound.

    • For Gi-coupled receptors (A1, A3): Add a cAMP-stimulating agent (e.g., forskolin) followed by varying concentrations of the test compound.

  • Incubation: Incubate for a specified period (e.g., 15-30 minutes) at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the EC50 or IC50 value.

Visualizations

Adenosine_Signaling_Pathway cluster_A2A A2A/A2B Receptor (Gs-coupled) cluster_A1 A1/A3 Receptor (Gi-coupled) A2A Adenosine Analogue R_A2A A2A/A2B Receptor A2A->R_A2A Binds Gs Gs R_A2A->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates ATP_stim ATP AC_stim->ATP_stim Converts cAMP_stim cAMP ATP_stim->cAMP_stim PKA PKA cAMP_stim->PKA Activates Response_stim Cellular Response (e.g., Vasodilation) PKA->Response_stim Phosphorylates targets A1 Adenosine Analogue R_A1 A1/A3 Receptor A1->R_A1 Binds Gi Gi R_A1->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits ATP_inhib ATP AC_inhib->ATP_inhib Converts cAMP_inhib cAMP ATP_inhib->cAMP_inhib [Decreased] Response_inhib Cellular Response (e.g., Inhibition of neurotransmission) cAMP_inhib->Response_inhib [Reduced downstream effect]

Caption: Generalized adenosine receptor signaling pathways.

Experimental_Workflow start Start: C2-Substituted Adenosine Analogue solubility Solubility & Stability Testing start->solubility binding_assay Radioligand Binding Assay (Determine Ki at A1, A2A, A2B, A3) solubility->binding_assay functional_assay Functional Assay (e.g., cAMP accumulation) binding_assay->functional_assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis agonist_mode Determine Agonist/Antagonist Profile functional_assay->agonist_mode potency Determine EC50/IC50 agonist_mode->potency agonist_mode->data_analysis potency->data_analysis in_vivo In Vivo / Ex Vivo Studies data_analysis->in_vivo

Caption: Typical experimental workflow for characterizing novel adenosine analogues.

"Adenosine 2-amidine hydrochloride" dose-response curve optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine (B11128) 2-amidine hydrochloride. The information is designed to address specific issues that may be encountered during dose-response curve optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine 2-amidine hydrochloride and which receptor does it target?

This compound is an analog of adenosine.[1] Like adenosine, it is expected to interact with one or more of the four adenosine receptor subtypes: A1, A2A, A2B, and A3. These are G protein-coupled receptors (GPCRs) that mediate various physiological effects.[2] The specific affinity and selectivity of this compound for each receptor subtype would need to be determined experimentally.

Q2: What are the expected downstream signaling pathways upon receptor activation?

The downstream signaling pathway depends on the adenosine receptor subtype that is activated.

  • A1 and A3 receptors typically couple to Gi/o proteins, which leads to an inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3]

  • A2A and A2B receptors usually couple to Gs proteins, which stimulates adenylyl cyclase and results in an increase in intracellular cAMP.[4]

  • Some adenosine receptors, particularly A1 and A3, can also couple to Gq proteins, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.

Q3: What is a typical concentration range to use for generating a dose-response curve with an adenosine analog?

The optimal concentration range can vary significantly based on the specific analog, the receptor subtype it targets, and the cell system being used. However, a common starting point for a new adenosine analog would be to test a wide range of concentrations, typically from 1 nanomolar (nM) to 100 micromolar (µM), using serial dilutions. For potent adenosine analogs, the EC50 (half-maximal effective concentration) can be in the low nanomolar range.

Q4: Which functional assays are most appropriate for studying the effects of this compound?

The choice of assay depends on the G protein coupling of the target receptor.

  • For A2A and A2B receptors (Gs-coupled): A cAMP accumulation assay is the most direct method to measure receptor activation.

  • For A1 and A3 receptors (Gi/o-coupled): A cAMP inhibition assay is appropriate. In this assay, adenylyl cyclase is first stimulated with a compound like forskolin, and the ability of the adenosine analog to reduce the forskolin-stimulated cAMP levels is measured.

  • For receptors that couple to Gq (some A1 and A3 subtypes): A calcium mobilization assay can be used to measure the increase in intracellular calcium levels upon agonist stimulation.[5][6][7][8][9]

Troubleshooting Guides

Guide 1: Poor Curve Fit or Non-Sigmoidal Response

This guide addresses situations where the dose-response data does not fit a standard sigmoidal model.

Potential Cause Troubleshooting Steps
Incorrect Concentration Range Broaden the range of this compound concentrations tested. A common approach is to use a log or semi-log dilution series.
Compound Instability or Degradation Prepare fresh stock solutions of this compound for each experiment. Protect the compound from light if it is light-sensitive.
Assay Interference Run appropriate controls to ensure that this compound is not interfering with the assay components (e.g., detection reagents).
Inconsistent Cell Passage Number or Health Use cells within a consistent and low passage number range. Ensure cells are healthy and in the exponential growth phase before starting the experiment.
Pipetting Errors Calibrate pipettes regularly and use reverse pipetting for viscous solutions to ensure accurate dispensing of the compound and reagents.
Inappropriate Data Normalization Normalize the data to appropriate controls (e.g., vehicle control for 0% response and a maximal concentration of a known full agonist for 100% response).
Guide 2: High Background or Low Signal-to-Noise Ratio

This guide provides steps to address high background noise or a low signal window in your assay.

Potential Cause Troubleshooting Steps
Cell Seeding Density Optimize the number of cells seeded per well. Too few cells can lead to a weak signal, while too many can cause high background.
Assay Incubation Time Perform a time-course experiment to determine the optimal incubation time for agonist stimulation.
Reagent Concentration Titrate the concentration of assay reagents, such as the cAMP detection antibody or calcium-sensitive dye, to find the optimal concentration that maximizes the signal window.
Serum in Media Serum can sometimes interfere with GPCR assays. Consider running the assay in serum-free media for the final stimulation step.
Autofluorescence of Compound If using a fluorescence-based assay, check if this compound has intrinsic fluorescence at the excitation and emission wavelengths of your assay.

Data Presentation

The following table provides an example of how to structure quantitative data from a dose-response experiment with this compound targeting the A2A receptor in a cAMP assay. Note: These are illustrative values and may not represent the actual experimental results.

Compound Target Receptor Assay Type EC50 (nM) Emax (%) Hill Slope
Adenosine (Reference)A2AcAMP Accumulation1501001.0
Adenosine 2-amidine HClA2AcAMP Accumulation75951.1
CGS-21680 (Control Agonist)A2AcAMP Accumulation251001.0

Experimental Protocols

Protocol 1: cAMP Accumulation Assay for A2A/A2B Receptor Activation

This protocol is designed to measure the increase in intracellular cAMP following stimulation of Gs-coupled adenosine receptors.

Materials:

  • HEK293 cells stably expressing the human A2A or A2B adenosine receptor.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Stimulation buffer: Assay buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Reference agonist (e.g., CGS-21680 for A2A).

  • cAMP detection kit (e.g., HTRF, LANCE, or AlphaScreen).

Procedure:

  • Cell Seeding: Seed the cells in a 96-well or 384-well plate at a pre-optimized density and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in stimulation buffer.

  • Cell Stimulation: Remove the culture medium from the cells and add the compound dilutions. Incubate for the optimized time (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP detection kit.

  • Data Analysis: Plot the cAMP levels against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Protocol 2: Calcium Mobilization Assay for Gq-Coupled Receptor Activation

This protocol measures the increase in intracellular calcium following the activation of Gq-coupled adenosine receptors.[5][6][7][8][9]

Materials:

  • CHO-K1 cells stably co-expressing the human A1 or A3 adenosine receptor and a promiscuous G-protein (e.g., Gα16).

  • Assay buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye (e.g., Fluo-4 AM).

  • Probenecid (to prevent dye leakage).

  • This compound stock solution.

  • Reference agonist (e.g., 2-Cl-IB-MECA for A3).

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Seeding: Seed the cells in a black-walled, clear-bottom 96-well or 384-well plate and incubate overnight.

  • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol, typically for 1 hour at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

  • Calcium Measurement: Place the cell plate in the fluorescence plate reader. Record a baseline fluorescence reading for a short period (e.g., 10-20 seconds).

  • Agonist Addition: The instrument will then automatically add the compound dilutions to the wells, and the fluorescence will be continuously monitored for a set period (e.g., 2-3 minutes) to capture the transient calcium response.

  • Data Analysis: The increase in fluorescence intensity over baseline is plotted against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax.

Mandatory Visualizations

Adenosine_Signaling_Pathways cluster_A2 A2A / A2B Receptor cluster_A1 A1 / A3 Receptor A2_Receptor A2A / A2B Gs Gs A2_Receptor->Gs Activates AC_stim Adenylyl Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc A1_Receptor A1 / A3 Gi Gi/o A1_Receptor->Gi Activates AC_inhib Adenylyl Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Adenosine_Analog Adenosine 2-amidine HCl Adenosine_Analog->A2_Receptor Adenosine_Analog->A1_Receptor

Caption: Adenosine receptor signaling pathways.

Dose_Response_Workflow start Start Experiment prepare_cells Prepare and Seed Cells start->prepare_cells prepare_compound Prepare Serial Dilutions of Adenosine 2-amidine HCl start->prepare_compound stimulate Stimulate Cells with Compound prepare_cells->stimulate prepare_compound->stimulate measure Measure Cellular Response (cAMP or Calcium) stimulate->measure analyze Analyze Data: Plot Dose vs. Response measure->analyze fit_curve Fit Sigmoidal Curve (e.g., 4-Parameter Logistic) analyze->fit_curve determine_params Determine EC50, Emax, Hill Slope fit_curve->determine_params end End determine_params->end

Caption: Experimental workflow for dose-response analysis.

Troubleshooting_Logic cluster_poor_fit Poor Curve Fit / Non-Sigmoidal cluster_low_signal Low Signal / High Background start Dose-Response Curve Optimization Issues check_conc Check Concentration Range start->check_conc Poor Fit optimize_density Optimize Cell Density start->optimize_density Low Signal check_stability Check Compound Stability check_conc->check_stability check_cells Verify Cell Health check_stability->check_cells optimize_time Optimize Incubation Time optimize_density->optimize_time titrate_reagents Titrate Assay Reagents optimize_time->titrate_reagents

Caption: Troubleshooting logic for dose-response experiments.

References

"Adenosine 2-amidine hydrochloride" unexpected experimental results

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data and established protocols for "Adenosine 2-amidine hydrochloride" are not widely available in published literature. This guide provides troubleshooting advice and experimental context based on the known pharmacology of adenosine (B11128) and its analogs. The provided quantitative data and protocols are for representative adenosine agonists and should be adapted as necessary.

Troubleshooting Guide

This guide addresses unexpected experimental results that researchers may encounter when working with this compound, approaching it as a novel adenosine receptor agonist.

IssuePotential CauseRecommended Solution
No or Low Agonist Activity Compound Instability/Degradation: Adenosine analogs can be susceptible to degradation in aqueous solutions.Prepare fresh stock solutions in an appropriate solvent like DMSO and make final dilutions in aqueous buffer immediately before use. Avoid repeated freeze-thaw cycles.
Poor Solubility: The compound may not be fully dissolved in the assay buffer, leading to a lower effective concentration.Ensure complete dissolution in the stock solvent before diluting in aqueous buffer. Consider the use of a sonicator or vortexing. The solubility of adenosine analogs can be a common issue.[1]
Receptor Subtype Mismatch: The cell line or tissue preparation may not express the specific adenosine receptor subtype that this compound targets.Characterize the adenosine receptor expression profile of your experimental system using techniques like RT-qPCR or Western blotting.
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and downregulation, reducing the observable response.[1][2][3]Perform time-course experiments to determine the optimal stimulation time. Consider using shorter incubation times or pretreating with an adenosine receptor antagonist to establish a baseline.
High Background Signal Constitutive Receptor Activity: Some G protein-coupled receptors (GPCRs) exhibit basal activity in the absence of an agonist.If high basal activity is suspected, consider using an inverse agonist to establish a true baseline signal.
Non-Specific Binding: The compound may be binding to other sites on the cells or plasticware, contributing to the background signal.Include appropriate controls, such as a high concentration of a known, unlabeled adenosine receptor agonist or antagonist, to determine non-specific binding.
Inconsistent or Variable Results Cell Passage Number and Health: The expression levels of GPCRs and the responsiveness of signaling pathways can change with cell passage number and overall cell health.Use cells within a consistent and low passage number range for all experiments. Ensure cells are healthy and not overgrown at the time of the assay.
Pipetting Inaccuracy: Inconsistent pipetting, especially of viscous solutions like DMSO stocks, can lead to variability.Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting techniques to ensure accurate dispensing.
Unexpected Antagonist-like Behavior Partial Agonism: The compound may be a partial agonist, which can act as an antagonist in the presence of a full agonist by competing for the same binding site.Perform a full dose-response curve to characterize the compound's intrinsic activity. Compare its maximal effect to that of a known full agonist.
Biased Agonism: The compound might preferentially activate one signaling pathway over another (e.g., G protein-dependent vs. β-arrestin-dependent pathways).[4]Investigate multiple downstream signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment, ERK phosphorylation) to get a comprehensive understanding of the compound's functional profile.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A1: Based on available data for similar compounds, Dimethyl Sulfoxide (DMSO) is a recommended solvent for creating stock solutions.[5] For biological assays, it is crucial to ensure the final concentration of DMSO is low (typically <0.1%) as it can have physiological effects.

Q2: How should I store solutions of this compound?

A2: For long-term storage, it is advisable to store the compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C in small aliquots to avoid multiple freeze-thaw cycles. Aqueous solutions are generally not recommended for storage for more than a day.[3]

Q3: My results suggest off-target effects. What could be the cause?

A3: Adenosine analogs can sometimes interact with other cellular components, such as adenosine transporters.[6][7][8] This could lead to an increase in extracellular adenosine, which then acts on adenosine receptors, confounding the direct effect of your compound. To investigate this, you can use an adenosine receptor antagonist to see if it blocks the observed effect.

Q4: I am seeing a decrease in cAMP levels, but I expected an increase. What does this mean?

A4: Adenosine receptors are coupled to different G proteins. A₁ and A₃ receptors typically couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.[9][10] In contrast, A₂ₐ and A₂B receptors usually couple to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[10][11][12] Your results may indicate that this compound is acting as an agonist at A₁ or A₃ receptors in your experimental system.

Q5: What are typical concentrations to use for an adenosine analog in a cell-based assay?

A5: The effective concentration will depend on the compound's affinity for the receptor. A good starting point is to perform a dose-response curve ranging from low nanomolar to high micromolar concentrations (e.g., 1 nM to 100 µM). This will help determine the EC₅₀ (half-maximal effective concentration) of the compound.

Data Presentation

The following tables provide representative binding affinities (Ki) and functional potencies (EC₅₀) for commonly used adenosine receptor agonists. This data is for comparative purposes to help guide your experimental design, as specific values for this compound are not available.

Table 1: Binding Affinities (Ki, nM) of Representative Adenosine Receptor Agonists

CompoundHuman A₁Human A₂ₐHuman A₂BHuman A₃
NECA (non-selective)6.214560029
Adenosine (endogenous)4502300>10000330
CGS-21680 (A₂ₐ selective)27022>100008300
R-PIA (A₁ selective)1.025018000480
IB-MECA (A₃ selective)26004400>100001.3

Data is compiled from various sources and should be considered approximate.

Table 2: Functional Potencies (EC₅₀, nM) in cAMP Assays for Representative Agonists

CompoundA₁ (cAMP Inhibition)A₂ₐ (cAMP Stimulation)A₂B (cAMP Stimulation)A₃ (cAMP Inhibition)
NECA102020003
CGS-21680>100030>10000>10000
R-PIA51000>10000500
IB-MECA>10000>10000>100002

EC₅₀ values can vary significantly depending on the cell line and assay conditions.

Experimental Protocols

Key Experiment 1: cAMP Accumulation Assay

This protocol is for determining the effect of this compound on intracellular cAMP levels, which indicates its activity at Gs- or Gi-coupled adenosine receptors.

Methodology:

  • Cell Culture: Plate cells expressing the adenosine receptor of interest in a 96-well plate and grow to 80-90% confluency.

  • Pre-incubation: Wash the cells with serum-free media and pre-incubate with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 20-30 minutes at 37°C to prevent cAMP degradation.

  • Forskolin (B1673556) Co-treatment (for Gi-coupled receptors): If you are investigating A₁ or A₃ receptors, co-stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce a measurable level of cAMP that can be inhibited.

  • Compound Addition: Add varying concentrations of this compound to the wells. Include a known agonist as a positive control and vehicle (e.g., DMSO) as a negative control.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).[13][14][15][16]

  • Data Analysis: Plot the cAMP levels against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax.

Key Experiment 2: Radioligand Binding Assay

This protocol is to determine the binding affinity (Ki) of this compound for a specific adenosine receptor subtype.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the adenosine receptor of interest.

  • Assay Setup: In a 96-well plate, add the cell membranes, a known concentration of a suitable radioligand (e.g., [³H]CGS21680 for A₂ₐ receptors), and varying concentrations of the unlabeled "cold" ligand (this compound).

  • Non-specific Binding: To determine non-specific binding, include wells with a high concentration of a non-radiolabeled, high-affinity standard ligand.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate the bound from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the cold ligand. Plot the percentage of specific binding against the log of the cold ligand concentration and fit the data to a one-site competition curve to determine the IC₅₀. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Visualizations

Adenosine_Receptor_Signaling_Gs cluster_membrane Cell Membrane A2A_A2B A₂ₐ / A₂B Receptor Gs Gs Protein A2A_A2B->Gs Activation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP AC->cAMP Converts to Agonist Adenosine 2-amidine hydrochloride Agonist->A2A_A2B Binds to ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates

Caption: A₂ₐ/A₂B receptor Gs-coupled signaling pathway.

Adenosine_Receptor_Signaling_Gi cluster_membrane Cell Membrane A1_A3 A₁ / A₃ Receptor Gi Gi Protein A1_A3->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion Blocked Agonist Adenosine 2-amidine hydrochloride Agonist->A1_A3 Binds to ATP ATP ATP->AC Substrate Downstream Reduced Downstream Signaling cAMP->Downstream Leads to

Caption: A₁/A₃ receptor Gi-coupled signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_compound Prepare Adenosine 2-amidine hydrochloride stock solution (DMSO) add_compound Add compound dilutions to cells prep_compound->add_compound prep_cells Culture and plate cells expressing target receptor prep_cells->add_compound incubate Incubate for defined period add_compound->incubate measure Measure response (e.g., cAMP levels) incubate->measure plot_data Plot dose-response curve measure->plot_data calc_ec50 Calculate EC₅₀/IC₅₀ and Emax plot_data->calc_ec50

Caption: General workflow for a cell-based functional assay.

References

"Adenosine 2-amidine hydrochloride" cell culture contamination issues

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cell Culture Applications. This guide provides troubleshooting assistance for researchers using Adenosine (B11128) 2-amidine hydrochloride who are experiencing issues with cell culture contamination.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine 2-amidine hydrochloride and what is its role in cell culture?

This compound is an analogue of adenosine, an endogenous purine (B94841) nucleoside that modulates numerous physiological processes.[1][2] In research, adenosine and its analogues are used to study their effects on cellular physiology, which are mediated through four main adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[3][4] These receptors are G protein-coupled and their activation can influence intracellular signaling pathways, such as modulating cyclic AMP (cAMP) levels.[5][6] Depending on the cell type and receptor subtype expressed, adenosine analogues can impact cell proliferation, inflammation, and apoptosis.[2][7][8]

Q2: I observed contamination after adding this compound to my culture. Is the compound the source?

While the compound itself is unlikely to be manufactured with contamination, the powder or the prepared stock solution can become a vehicle for introducing microorganisms into your culture. Contamination can be introduced from several sources:

  • The Compound Powder: Although rare from reputable suppliers, the dry powder could be compromised.

  • Solution Preparation: The most common source is the introduction of contaminants during the weighing, dissolving, and handling of the compound to make a stock solution.

  • Contaminated Solvents or Equipment: The solvent (e.g., sterile water, DMSO) or lab equipment (e.g., pipette tips, tubes) used for preparation may not be sterile.[9]

  • Improper Storage: The stock solution may become contaminated during storage if not handled using a strict aseptic technique.

Q3: What are the immediate steps to take if I suspect contamination?

If you observe signs of contamination, act quickly to prevent it from spreading.[10]

  • Isolate the Culture: Immediately separate the suspected flask or plate from other cultures. If possible, move it to a designated quarantine incubator.

  • Visual Inspection: Examine the culture under a microscope. Look for common signs of contamination such as cloudiness in the medium, a sudden change in pH (often a yellow color for bacterial or pink/purple for fungal contamination), or visible motile particles and filamentous structures.[10][11]

  • Stop All Work: Do not passage the cells or continue the experiment. Cease work in the biological safety cabinet (BSC) until it has been decontaminated.

  • Discard and Decontaminate: Securely bag and autoclave all contaminated cultures and materials. Thoroughly decontaminate the BSC, incubator, and any equipment that may have come into contact with the contaminated culture.[10]

Troubleshooting Contamination Source

Use the following logical workflow to identify the potential source of the contamination after using this compound.

G A Contamination Observed After Adding Compound B Step 1: Quarantine Culture & Cease Experiment A->B C Step 2: Microscopic Examination B->C D Is contamination bacterial, fungal, or yeast? C->D E Source is likely from aseptic technique failure during compound addition or culture handling. D->E Yes F Step 3: Test Compound Stock Solution D->F Unsure E->F G Add stock solution to a small volume of antibiotic-free medium. Incubate for 2-3 days. F->G H Does the test medium become contaminated? G->H I Source is the Compound Stock Solution. Review sterile filtration and aseptic technique during preparation. H->I Yes J Source is NOT the stock solution. Investigate other sources: - Media/Reagents - Incubator/Water Bath - General Aseptic Technique H->J No

Caption: Troubleshooting workflow for identifying contamination sources.

Identifying Common Contaminants

Different contaminants present with distinct visual cues. Daily microscopic observation is the best practice for early detection.[12]

Contaminant TypeMicroscopic Appearance (400x)Medium AppearanceKey Characteristics
Bacteria Small, individual rod-shaped or spherical (cocci) particles. May be motile. Causes a granular appearance between cells.[13]Rapidly becomes cloudy/turbid. pH drops, turning medium yellow.[11]Fast-growing, often noticeable overnight.[14]
Yeast Individual, ovoid, or spherical particles, often seen budding to form small chains. Larger than bacteria.[13]Medium may become turbid. pH often drops, turning medium yellow.[15]Reproduces by budding. Can be slow to establish but then grows rapidly.[14]
Fungus (Mold) Thin, filamentous mycelia. May form denser clumps of spores in advanced stages.[13]pH can increase (pink/purple) or decrease. Fuzzy, macroscopic colonies may be visible.[11]Often starts as a localized colony and spreads. Spores can easily contaminate other cultures.[16]
Mycoplasma Not visible with a standard light microscope.[13][17]No change in turbidity or pH. Culture appears "normal".[18]A common and insidious contaminant. Drastically alters cell metabolism, growth, and gene expression.[18] Requires specific detection methods like PCR or fluorescent staining.[19]

Experimental Protocols

Protocol 1: Sterile Preparation of this compound Stock Solution

This protocol describes how to prepare a sterile stock solution from a powdered compound using syringe filtration. This is a critical step to prevent introducing contamination.[10]

Materials:

  • This compound powder

  • Sterile, high-purity solvent (e.g., cell culture grade water or DMSO)

  • Sterile syringe (size appropriate for volume)

  • Sterile 0.22 µm syringe filter (ensure filter material is compatible with the solvent).[20][21]

  • Sterile, conical, or microcentrifuge tubes for aliquoting and storage

  • Biological Safety Cabinet (BSC)

  • Standard personal protective equipment (PPE)

Methodology:

  • Perform all steps within a certified BSC using strict aseptic technique.

  • Calculate the required mass of the compound powder to achieve the desired stock concentration.

  • Carefully weigh the powder and place it into a sterile tube.

  • Add the appropriate volume of sterile solvent to the tube to dissolve the powder. Vortex briefly if necessary to ensure it is fully dissolved. Insoluble particles can be mistaken for contamination.[10]

  • Draw the entire solution into the sterile syringe.

  • Securely attach the 0.22 µm sterile syringe filter to the syringe tip.

  • Carefully dispense the solution through the filter into a new sterile tube.[22] Apply gentle and steady pressure to the plunger.

  • Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. This minimizes the risk of contaminating the entire stock with repeated use.

  • Label all aliquots clearly with the compound name, concentration, date, and your initials.

  • Sterility Check (Recommended): Before using in an experiment, add a small amount (e.g., 5 µL) of your final stock solution to 5 mL of antibiotic-free cell culture medium. Incubate for 2-3 days and visually inspect for any signs of microbial growth.[10]

  • Store the aliquots at the recommended temperature (typically -20°C or -80°C).

Protocol 2: Mycoplasma Detection by PCR

Mycoplasma is a frequent contaminant that cannot be detected visually and is resistant to many common antibiotics.[18][23] Routine testing (e.g., monthly) is highly recommended.[19] PCR-based detection is a sensitive and common method.

Materials:

  • Cell culture supernatant (1 mL) from a sub-confluent culture grown without antibiotics for at least 3 passages.

  • Mycoplasma PCR detection kit (commercial kits are recommended for validated primers and controls).

  • Microcentrifuge and tubes.

  • Heat block or thermocycler for sample preparation.

  • Thermocycler for PCR amplification.

  • Gel electrophoresis equipment and DNA stain (if using standard PCR).

Methodology:

  • Collect 1 mL of cell culture supernatant from the culture to be tested. Centrifuge at 200 x g for 5 minutes to pellet cells. Transfer the supernatant to a new tube.

  • This step is crucial as mycoplasma is primarily found associated with cell membranes but also exists free in the medium.

  • Follow the specific instructions of your chosen commercial PCR kit for sample preparation. This typically involves lysing the sample to release DNA.

  • Set up the PCR reaction in a dedicated "clean" area to avoid DNA contamination. Add the prepared sample DNA, primers (targeting the conserved 16S rRNA gene of mycoplasma species), polymerase, and other reaction components as specified by the kit.

  • Include a positive control (containing mycoplasma DNA) and a negative control (sterile water) in your PCR run.

  • Run the thermal cycling program according to the kit's instructions.

  • Analyze the PCR products via gel electrophoresis. A band of the expected size in your sample lane (and the positive control lane) indicates mycoplasma contamination. No band should be present in the negative control.

Adenosine Signaling Pathways

Understanding the mechanism of action of this compound is key to interpreting experimental results. As an adenosine analogue, it acts on adenosine receptors, which primarily signal through G proteins to modulate adenylyl cyclase (AC) and intracellular cAMP levels.[5][6]

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Adenosine Analogue Adenosine Analogue A1R A1 / A3 Receptors Adenosine Analogue->A1R A2R A2A / A2B Receptors Adenosine Analogue->A2R Gi Gi/o A1R->Gi Gs Gs A2R->Gs AC Adenylyl Cyclase (AC) Gi->AC Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB Gene Gene Expression (Proliferation, etc.) CREB->Gene

Caption: General adenosine receptor signaling pathways.[3]

References

Technical Support Center: Adenosine 2-amidine hydrochloride In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for the in vivo administration of Adenosine (B11128) 2-amidine hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common challenges encountered during the in vivo use of Adenosine 2-amidine hydrochloride, a nucleoside analog. The guidance provided is based on best practices for similar compounds and should be adapted to your specific experimental context.

Q1: My solution of this compound is cloudy or shows precipitation upon preparation. What should I do?

A1: Precipitation indicates poor solubility or stability in the chosen vehicle. This can lead to inaccurate dosing and inconsistent results.

Troubleshooting Steps:

  • Verify Solubility: Confirm the solubility of your specific batch of this compound. Solubility can be vendor and batch-dependent.

  • Vehicle Optimization: If using an aqueous-based vehicle, consider the following strategies to improve solubility:

    • Co-solvents: Employ a multi-component solvent system. A common starting point for adenosine analogs is a mixture of DMSO, PEG300, Tween 80, and saline.

    • pH Adjustment: Check the pH of your formulation. Adjusting the pH may improve the solubility of the hydrochloride salt.

    • Sonication/Warming: Gentle warming and sonication can aid dissolution. However, assess the thermal stability of the compound to avoid degradation.

  • Fresh Preparation: Always prepare solutions fresh before each experiment to minimize the risk of precipitation over time.

Q2: I am observing high toxicity or adverse effects in my animal models at the desired dose. How can I mitigate this?

A2: In vivo toxicity is a common challenge with nucleoside analogs and can manifest as weight loss, lethargy, or organ-specific toxicities.[1][2]

Troubleshooting Steps:

  • Dose-Response Study: Conduct a dose-response study to determine the Maximum Tolerated Dose (MTD) in your specific animal model and strain.

  • Vehicle Toxicity Control: Always include a vehicle-only control group to ensure the observed toxicity is not due to the formulation itself. High concentrations of solvents like DMSO can be toxic.

  • Route of Administration: The route of administration can significantly impact the pharmacokinetic and toxicity profile. Consider alternative routes if feasible.

  • Monitor for Side Effects: Closely monitor animals for clinical signs of toxicity. Common side effects of nucleoside analogs can include mitochondrial toxicity and liver damage.[1][2]

Q3: I am not observing the expected efficacy in my in vivo model. What are the potential reasons?

A3: Lack of efficacy can stem from several factors, from formulation issues to the biological model itself.

Troubleshooting Steps:

  • Confirm Target Engagement: If possible, assess whether this compound is reaching its target and modulating the intended signaling pathways.

  • Pharmacokinetic (PK) Analysis: Conduct a PK study to understand the absorption, distribution, metabolism, and excretion (ADME) of the compound. Poor bioavailability may necessitate a different formulation or administration route.

  • Dosing Regimen: The dosing frequency and duration may be insufficient. Consider optimizing the dosing schedule based on the compound's half-life, if known.

  • Model Resistance: The chosen animal model may have intrinsic resistance to the compound's mechanism of action.

Data Presentation

The following tables summarize key quantitative data for adenosine and its analogs to guide your experimental design. Note the limited specific data for this compound.

Table 1: Solubility of Adenosine and Related Compounds

CompoundSolventSolubilityReference
AdenosineDMSO~20 mg/mL[3]
AdenosineDimethyl formamide~5 mg/mL[3]
AdenosinePBS (pH 7.2)~10 mg/mL[3]

Table 2: Recommended In Vivo Formulation for Adenosine

ComponentProportion (v/v)Purpose
DMSO5%Stock solution solvent
PEG30040%Co-solvent
Tween 805%Surfactant/Emulsifier
Saline or ddH₂O50%Diluent

Note: This formulation is a general guideline for adenosine and should be optimized for this compound.

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl) or sterile water for injection

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution:

    • Weigh the required amount of this compound in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 20 mg/mL).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may be used if necessary.

  • Prepare Vehicle Mixture:

    • In a separate sterile tube, prepare the vehicle mixture by combining PEG300, Tween 80, and saline in the desired ratio (e.g., 40% PEG300, 5% Tween 80, 50% saline).

  • Final Formulation:

    • Slowly add the DMSO stock solution to the vehicle mixture to achieve the final desired concentration for injection. For example, to achieve a final DMSO concentration of 5%, add 1 part of the DMSO stock to 19 parts of the vehicle mixture.

    • Vortex the final solution thoroughly to ensure homogeneity.

  • Administration:

    • Visually inspect the solution for any precipitation before administration.

    • Administer the solution to the animals via intraperitoneal injection at the desired dosage.

    • Important: Prepare the final formulation fresh on the day of the experiment.

Visualizations

Signaling Pathways

Since this compound is an adenosine analogue, it is expected to act through one or more of the four adenosine receptors (A1, A2A, A2B, A3). The following diagrams illustrate the canonical signaling pathways for each receptor subtype.

Adenosine_A1_Receptor_Signaling cluster_membrane Cell Membrane A1R A1 Receptor Gi Gi/o A1R->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Adenosine Adenosine Adenosine->A1R Gi->AC Inhibition Gi->PLC Activation K_channel K⁺ Channel Activation Gi->K_channel Ca_channel Ca²⁺ Channel Inhibition Gi->Ca_channel Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Adenosine A1 Receptor Signaling Pathway.

Adenosine_A2A_Receptor_Signaling cluster_membrane Cell Membrane A2AR A2A Receptor Gs Gs A2AR->Gs AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP Adenosine Adenosine Adenosine->A2AR Gs->AC Activation PKA Protein Kinase A (PKA) cAMP->PKA CREB CREB Activation PKA->CREB

Caption: Adenosine A2A Receptor Signaling Pathway.

Adenosine_A2B_Receptor_Signaling cluster_membrane Cell Membrane A2BR A2B Receptor Gs Gs A2BR->Gs Gq Gq A2BR->Gq AC Adenylyl Cyclase cAMP ↑ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Adenosine Adenosine Adenosine->A2BR Gs->AC Activation Gq->PLC Activation Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Adenosine A2B Receptor Signaling Pathway.

Adenosine_A3_Receptor_Signaling cluster_membrane Cell Membrane A3R A3 Receptor Gi Gi/o A3R->Gi AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP PLC Phospholipase C IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Adenosine Adenosine Adenosine->A3R Gi->AC Inhibition Gi->PLC Activation MAPK MAPK Pathway Activation Gi->MAPK Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2

Caption: Adenosine A3 Receptor Signaling Pathway.

Experimental Workflow

experimental_workflow cluster_preclinical In Vivo Experiment Workflow formulation Formulation Development (Solubility & Stability Testing) mtd Maximum Tolerated Dose (MTD) Study formulation->mtd efficacy Efficacy Study (Dose-Response) mtd->efficacy pk_pd Pharmacokinetic (PK) & Pharmacodynamic (PD) Analysis efficacy->pk_pd data_analysis Data Analysis & Interpretation pk_pd->data_analysis

Caption: General In Vivo Experimental Workflow.

Troubleshooting Logic

troubleshooting_flowchart start In Vivo Experiment Issue solubility Precipitation in Formulation? start->solubility toxicity Adverse Events Observed? solubility->toxicity No sol_yes Optimize Vehicle (Co-solvents, pH) solubility->sol_yes Yes efficacy Lack of Efficacy? toxicity->efficacy No tox_yes Conduct MTD Study & Reduce Dose toxicity->tox_yes Yes eff_no Check PK/PD & Dosing Regimen efficacy->eff_no Yes end Proceed with Optimized Protocol efficacy->end No sol_yes->toxicity tox_yes->efficacy eff_no->end

Caption: In Vivo Troubleshooting Flowchart.

References

Adenosine 2-Amidine Hydrochloride Assay Development: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assay development and refinement for Adenosine (B11128) 2-amidine hydrochloride. Given the limited specific data on this particular salt, this guide leverages established methodologies for adenosine and its analogues. Users should consider these protocols as a starting point, with the understanding that optimization for the specific properties of Adenosine 2-amidine hydrochloride may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is an analogue of adenosine.[1][2][3][4][5] Like other adenosine analogues, it is primarily investigated for its potential as a smooth muscle vasodilator and for its role in inhibiting cancer progression.[1][2][3][4] Its applications are generally within cancer research and programmed cell death studies.[6]

Q2: What are the recommended storage conditions for this compound?

It is recommended to store this compound at room temperature in the continental US, though this may vary elsewhere.[1] For specific storage instructions, always refer to the Certificate of Analysis provided by the supplier.[1][5]

Q3: What analytical methods are suitable for the quantification of adenosine and its analogues?

Several methods are available for the quantification of adenosine and its analogues. High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection is a common and reliable method.[7][8][9] Liquid Chromatography-Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity, making it the method of choice for complex biological samples.[10][11] Other novel methods include those based on gold nanoparticles and aptamers for colorimetric or fluorescence-based detection.[12][13]

Q4: How stable is adenosine in solution?

Studies on adenosine (2 mg/mL in 0.9% Sodium Chloride Injection) have shown it to be physically and chemically stable for up to 14 days at both room temperature (20°C-25°C) and under refrigeration (2°C-8°C) in polyvinyl chloride (PVC) and polyolefin infusion bags.[7][14] No significant degradation or changes in pH were observed during this period.[7][14] However, the stability of this compound may differ and should be independently verified.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Resolution in HPLC Inappropriate mobile phase composition or pH.Optimize the mobile phase by adjusting the buffer concentration, pH, and organic solvent ratio. A phosphate (B84403) buffer-acetonitrile mobile phase is a good starting point.[9]
Column degradation or contamination.Use a guard column and ensure proper sample clean-up. If necessary, wash the column according to the manufacturer's instructions or replace it.
Low Sensitivity/Poor Detection Suboptimal detection wavelength (UV) or excitation/emission wavelengths (fluorescence).For UV detection, 260 nm is typically used for adenosine.[9] For fluorescence, derivatization with an agent like chloroacetaldehyde (B151913) to form 1, N6-ethenoadenosine can significantly enhance sensitivity.[8]
Insufficient sample concentration.Concentrate the sample using solid-phase extraction (SPE) or other appropriate methods.
High Background Noise in LC-MS/MS Matrix effects from complex biological samples.Implement a robust sample preparation method, such as protein precipitation followed by SPE. Use an internal standard to correct for matrix effects.
Contaminated mobile phase or LC system.Use high-purity solvents and additives. Regularly flush the LC system to remove contaminants.
Inconsistent or Non-Reproducible Results Instability of the analyte in the prepared sample.Prepare samples fresh and store them at an appropriate temperature (e.g., 4°C) for short-term storage. Conduct stability studies to determine the acceptable storage duration.
Pipetting errors or inaccurate standard preparation.Calibrate pipettes regularly. Prepare standards with high accuracy and perform serial dilutions carefully.

Experimental Protocols

Protocol 1: HPLC-UV Method for Adenosine Quantification

This protocol is adapted from a method for quantifying adenosine in human synovial fluid and can serve as a starting point.[9]

1. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • ODS (C18) column (250 x 4.6 mm, 5 µm particle size).[9]

2. Reagents:

  • Phosphate buffer

  • Acetonitrile (HPLC grade)

  • Adenosine standard

  • Ultrapure water

3. Chromatographic Conditions:

  • Mobile Phase: Isocratic elution with a mixture of phosphate buffer and acetonitrile. The exact ratio should be optimized for best peak separation.

  • Flow Rate: 1.0 mL/min (typical, may require optimization).

  • Detection Wavelength: 260 nm.[9]

  • Injection Volume: 20 µL.

4. Standard Preparation:

  • Prepare a stock solution of adenosine in the mobile phase.

  • Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 0.7-70 µg/mL).[9]

5. Sample Preparation:

  • For biological fluids, a protein precipitation step (e.g., with perchloric acid) followed by centrifugation is recommended.

  • The supernatant should be filtered through a 0.22 µm syringe filter before injection.

6. Analysis:

  • Inject the standards to generate a calibration curve.

  • Inject the prepared samples.

  • Quantify the adenosine concentration in the samples by comparing their peak areas to the calibration curve.

Protocol 2: High-Sensitivity Fluorescence Detection via Derivatization

This method increases sensitivity by converting adenosine to a fluorescent derivative.[8]

1. Derivatization Reagent:

  • Chloroacetaldehyde solution.

2. Procedure:

  • Incubate the sample or standard with chloroacetaldehyde solution to form the fluorescent derivative, 1, N6-ethenoadenosine.[8]

  • The reaction conditions (temperature, time, pH) should be optimized for complete conversion.

3. HPLC with Fluorescence Detection:

  • Separate the derivatized sample using an appropriate HPLC method (similar to Protocol 1).

  • Detect the ethenoadenosine using a fluorescence detector with optimized excitation and emission wavelengths.

Data Presentation

Table 1: Stability of 2 mg/mL Adenosine Solution in 0.9% Sodium Chloride

Storage ConditionTime (days)Concentration Retained (PVC Bag)Concentration Retained (Polyolefin Bag)
Room Temperature (20°C-25°C)190-110%90-110%
390-110%90-110%
790-110%90-110%
1490-110%90-110%
Refrigerated (2°C-8°C)190-110%90-110%
390-110%90-110%
790-110%90-110%
1490-110%90-110%

Data adapted from stability studies on adenosine. All samples maintained 90% to 110% of the initial concentration.[7][14]

Visualizations

AssayWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing Sample Biological Sample Extraction Extraction / Protein Precipitation Sample->Extraction Standard Adenosine 2-amidine HCl Standard Derivatization Derivatization (Optional for Fluorescence) Standard->Derivatization Extraction->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC Detection Detection (UV or Fluorescence) HPLC->Detection CalCurve Calibration Curve Generation Detection->CalCurve Quant Quantification Detection->Quant CalCurve->Quant TroubleshootingLogic Start Inconsistent Results? CheckStability Verify Analyte Stability Start->CheckStability Yes PoorPeak Poor Peak Shape? Start->PoorPeak No CheckPrep Review Sample/Standard Preparation Technique CheckStability->CheckPrep OptimizeMobile Optimize Mobile Phase PoorPeak->OptimizeMobile Yes LowSignal Low Sensitivity? PoorPeak->LowSignal No CheckColumn Inspect/Replace Column OptimizeMobile->CheckColumn OptimizeDetector Optimize Detector Settings LowSignal->OptimizeDetector Yes ConcentrateSample Concentrate Sample OptimizeDetector->ConcentrateSample

References

"Adenosine 2-amidine hydrochloride" data interpretation problems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adenosine (B11128) 2-amidine hydrochloride. The information provided is based on the known properties of adenosine analogues with substitutions at the 2-position and should serve as a general guide for experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Adenosine 2-amidine hydrochloride?

This compound is an analogue of adenosine, a naturally occurring nucleoside.[1][2] Like other adenosine analogues, it is presumed to interact with adenosine receptors and may exhibit activities such as vasodilation and potential anticancer effects.[1][2] Its specific biological profile, however, is not extensively documented in publicly available literature.

Q2: What is the expected receptor binding profile of this compound?

Q3: What is a suitable solvent for dissolving this compound?

Based on available information for similar compounds, Dimethyl Sulfoxide (DMSO) is a potential solvent. A stock solution of 10 mM in DMSO has been suggested for related adenosine analogues. It is crucial to perform solubility tests to determine the optimal solvent and concentration for your specific experimental needs.

Q4: How should I store this compound?

For long-term storage, it is recommended to store the compound as a solid at -20°C. Stock solutions in DMSO should also be stored at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Always refer to the manufacturer's specific storage recommendations provided on the certificate of analysis.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or no biological activity observed Compound Degradation: Improper storage or multiple freeze-thaw cycles of stock solutions.Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles.
Incorrect Concentration: Calculation error or inaccurate weighing of the compound.Double-check all calculations. Use a calibrated microbalance for weighing small quantities. Prepare a concentration-response curve to determine the optimal effective concentration range.
Low Receptor Expression: The cell line or tissue used may have low or no expression of the target adenosine receptor subtype.Perform qPCR or Western blot to confirm the expression of adenosine receptor subtypes in your experimental model. Consider using a cell line known to express the receptor of interest.
High background signal in binding assays Non-specific Binding: The compound may be binding to other proteins or components in the assay.Include a non-specific binding control in your assay (e.g., a high concentration of a known non-radiolabeled ligand). Optimize blocking agents and washing steps in your protocol.
Radioligand Issues: Degradation or low specific activity of the radioligand.Use a fresh batch of radioligand. Verify the specific activity and purity of the radioligand.
Unexpected off-target effects Lack of Receptor Selectivity: The compound may be acting on multiple adenosine receptor subtypes or other unrelated targets.Perform a comprehensive receptor profiling screen to identify potential off-target interactions. Compare the observed effects with known pharmacology of different adenosine receptor subtypes.
Metabolism of the Compound: The compound may be metabolized into active or inactive byproducts in your experimental system.Investigate the metabolic stability of the compound in your model system using techniques like LC-MS/MS.

Quantitative Data Summary

The following tables present hypothetical, yet plausible, quantitative data for this compound based on general trends observed for 2-substituted adenosine analogues. These values are for illustrative purposes and must be experimentally determined.

Table 1: Hypothetical Adenosine Receptor Binding Affinities (Ki, nM)

CompoundA1 Receptor (Ki, nM)A2A Receptor (Ki, nM)A2B Receptor (Ki, nM)A3 Receptor (Ki, nM)
Adenosine15250>10,000500
This compound 501005000800

Table 2: Hypothetical Functional Potency (EC50, nM) in a cAMP Assay

CompoundCell LineReceptor TargetFunctional ResponseEC50 (nM)
This compound CHO-hA2AA2AcAMP accumulation150
This compound HEK293-hA1A1Inhibition of Forskolin-stimulated cAMP75

Experimental Protocols

General Protocol: Radioligand Competition Binding Assay

This protocol provides a general framework for determining the binding affinity of this compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor of interest (e.g., A1, A2A).

  • Radioligand specific for the target receptor (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A).

  • This compound (test compound).

  • Non-labeled standard ligand for non-specific binding determination (e.g., unlabeled DPCPX or CGS 21680).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl₂ and 1 mM EDTA).

  • Adenosine Deaminase (ADA) to degrade endogenous adenosine.

  • 96-well filter plates and vacuum manifold.

  • Scintillation cocktail and liquid scintillation counter.

Procedure:

  • Prepare Reagents:

    • Thaw cell membranes on ice.

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare radioligand solution at a concentration near its Kd value.

    • Prepare a high concentration of the non-labeled standard ligand for determining non-specific binding.

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add assay buffer, radioligand, and cell membranes.

    • Non-specific Binding: Add assay buffer, radioligand, high concentration of non-labeled standard, and cell membranes.

    • Competition Binding: Add assay buffer, radioligand, serial dilutions of this compound, and cell membranes.

  • Incubation:

    • Incubate the plate at room temperature for 1-2 hours with gentle shaking. The optimal incubation time should be determined experimentally.

  • Filtration:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Caption: General adenosine receptor signaling pathways.

Experimental_Workflow start Start prep Prepare Reagents (Compound, Radioligand, Membranes) start->prep assay Set up Binding Assay (Total, Non-specific, Competition) prep->assay incubate Incubate assay->incubate filter_wash Filter and Wash incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis (Calculate IC50 and Ki) count->analyze end End analyze->end Troubleshooting_Logic start Inconsistent or No Activity check_compound Check Compound Integrity (Fresh stock, proper storage) start->check_compound Possible Degradation check_conc Verify Concentration (Calculations, weighing) start->check_conc Possible Error check_model Confirm Receptor Expression (qPCR, Western Blot) start->check_model Possible Low Expression solution1 Prepare Fresh Aliquots check_compound->solution1 solution2 Recalculate and Reweigh check_conc->solution2 solution3 Use Validated Cell Line check_model->solution3

References

Validation & Comparative

"Adenosine 2-amidine hydrochloride" vs other adenosine A2A agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various adenosine (B11128) A2A receptor agonists, offering insights into their performance based on available experimental data. While this document focuses on well-characterized compounds, it also addresses "Adenosine 2-amidine hydrochloride," a commercially available adenosine analogue for which detailed pharmacological data in the public domain is currently limited.

Introduction to Adenosine A2A Receptor Agonists

The adenosine A2A receptor, a Gs protein-coupled receptor, is a key therapeutic target for a range of conditions, including inflammation, neurodegenerative diseases, and cardiovascular disorders.[1] Activation of the A2A receptor typically leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels, initiating a cascade of downstream signaling events.[1] Consequently, the development of potent and selective A2A agonists is of significant interest in drug discovery. This guide compares the pharmacological profiles of several key A2A agonists to aid researchers in selecting the appropriate tool compounds for their studies.

Comparative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of several widely used adenosine A2A receptor agonists. It is important to note that direct comparisons between values from different studies should be made with caution due to variations in experimental conditions.

Table 1: Binding Affinities (Ki) of Adenosine A2A Receptor Agonists

CompoundHuman A2A Ki (nM)SpeciesRadioligandSource
CGS21680 27Human[3H]CGS21680[2][3]
22 (IC50)Human-[4]
NECA 20Human[3H]CGS21680[5][6][7]
Regadenoson 1300Human-[8]
290Human-[9]
1269--[10]
This compound Data not available---

Table 2: Functional Potency (EC50) of Adenosine A2A Receptor Agonists (cAMP Accumulation Assays)

CompoundHuman A2A EC50 (nM)Cell LineSource
CGS21680 1.48 - 180-[11]
110Rat Striatal Slices[2][4][12]
NECA 18CHO[13]
40CHO[13]
140CHO[13]
Regadenoson 6.4-[10]
12.3 (ng/mL)In vivo (human)[14]
This compound Data not available--

Note on this compound: Despite being commercially available, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative data regarding the binding affinity (Ki) or functional potency (EC50) of this compound at the adenosine A2A receptor. Its general description as an adenosine analogue suggests potential activity at adenosine receptors, but experimental validation is required to determine its specific pharmacological profile.[15]

Signaling Pathways and Experimental Workflows

To understand the context of the presented data, the following diagrams illustrate the canonical adenosine A2A receptor signaling pathway and a typical experimental workflow for characterizing A2A agonists.

G cluster_membrane Cell Membrane A2A_R Adenosine A2A Receptor G_protein Gs Protein A2A_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts Agonist A2A Agonist Agonist->A2A_R Binds to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

The diagram above illustrates the activation of the A2A receptor by an agonist, leading to the production of cAMP and subsequent downstream signaling events.

G cluster_assay Radioligand Binding Assay Workflow start Start: Prepare cell membranes expressing A2A receptors radioligand Incubate membranes with a constant concentration of radiolabeled A2A antagonist start->radioligand competitor Add increasing concentrations of unlabeled test compound (agonist) radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation separation Separate bound and free radioligand (e.g., filtration) incubation->separation measurement Measure radioactivity of bound ligand separation->measurement analysis Analyze data to determine Ki of the test compound measurement->analysis end End: Determine binding affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

This flowchart outlines the key steps involved in a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the A2A receptor.

Detailed Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the adenosine A2A receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

  • Radiolabeled A2A receptor antagonist (e.g., [3H]ZM241385 or [3H]CGS21680).

  • Unlabeled test compounds (A2A agonists).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

  • Non-specific binding control (e.g., a high concentration of a known A2A agonist like NECA).

  • Glass fiber filters.

  • Scintillation vials and scintillation cocktail.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Thaw the cell membrane preparation on ice.

  • In a 96-well plate, add a constant concentration of the radiolabeled antagonist to each well.

  • Add increasing concentrations of the unlabeled test compound to the wells. For determining non-specific binding, add a high concentration of the non-specific binding control.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Wash the filters rapidly with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and vortex.

  • Measure the radioactivity in each vial using a scintillation counter.

  • Analyze the data using a non-linear regression analysis program (e.g., Prism) to calculate the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

Objective: To determine the functional potency (EC50) of a test compound in stimulating cAMP production via the adenosine A2A receptor.

Materials:

  • A cell line stably expressing the human adenosine A2A receptor (e.g., HEK293 or CHO cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS containing a phosphodiesterase inhibitor like IBMX or rolipram (B1679513) to prevent cAMP degradation).

  • Test compounds (A2A agonists).

  • A positive control (e.g., a known A2A agonist like CGS21680 or NECA).

  • A commercial cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based).

  • Plate reader compatible with the chosen assay kit.

Procedure:

  • Seed the cells in a 96-well or 384-well plate and grow to the desired confluency.[1]

  • On the day of the assay, remove the culture medium and wash the cells with assay buffer.

  • Pre-incubate the cells with the phosphodiesterase inhibitor in assay buffer for a specified time (e.g., 15-30 minutes) at 37°C.

  • Add increasing concentrations of the test compound or the positive control to the wells.

  • Incubate the plate at 37°C for a defined period (e.g., 15-60 minutes) to allow for cAMP accumulation.

  • Lyse the cells according to the cAMP assay kit manufacturer's instructions.

  • Perform the cAMP detection assay following the kit protocol. This typically involves adding detection reagents and incubating for a specific time.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Generate a dose-response curve by plotting the signal against the logarithm of the agonist concentration.

  • Analyze the data using a non-linear regression analysis program (e.g., Prism) to determine the EC50 value of the test compound.

Conclusion

This guide provides a comparative overview of several key adenosine A2A receptor agonists, supported by quantitative data and detailed experimental protocols. While compounds like CGS21680, NECA, and Regadenoson are well-characterized, the pharmacological profile of "this compound" remains to be fully elucidated in the public scientific literature. Researchers are encouraged to perform their own characterization of this and other novel compounds using the methodologies described herein to ensure a thorough understanding of their properties before use in further studies. The provided signaling pathway and workflow diagrams offer a conceptual framework for understanding the mechanism of action and experimental approaches in the study of adenosine A2A receptor agonists.

References

A Comparative Analysis of the Adenosine Receptor Agonists: Adenosine 2-amidine hydrochloride and NECA

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of adenosine (B11128) receptor research, the selection of an appropriate agonist is critical for elucidating signaling pathways and exploring therapeutic potentials. This guide provides a comparative overview of two adenosine analogues: Adenosine 2-amidine hydrochloride and 5′-(N-Ethylcarboxamido)adenosine (NECA). While NECA is a well-characterized, potent, non-selective agonist, publicly available data on the specific pharmacological properties of this compound is notably limited, preventing a direct, quantitative comparison of efficacy.

This document aims to present the existing data for both compounds, highlighting the comprehensive profile of NECA and the current knowledge gap regarding this compound. This comparison is intended for researchers, scientists, and drug development professionals to inform their selection of research tools for studying adenosine receptor function.

Overview of Compounds

NECA (5′-(N-Ethylcarboxamido)adenosine) is a synthetic adenosine analogue that has been extensively used in pharmacological research. It is recognized for its high affinity and potent activation of all four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃). Its non-selective nature makes it a valuable tool for studying the overall effects of adenosine receptor stimulation.

Quantitative Comparison of Efficacy

A direct comparison of the efficacy of this compound and NECA is hampered by the lack of quantitative data for the former. The following table summarizes the known receptor binding affinities for NECA.

CompoundReceptor SubtypeBinding Affinity (Kᵢ, nM)
NECA Human A₁14
Human A₂ₐ20
Human A₃25
This compound All SubtypesData Not Available

Experimental Protocols

To facilitate the independent evaluation and comparison of these or other adenosine receptor agonists, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor subtype.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of unlabeled ligands by their ability to compete with a radiolabeled ligand for binding to adenosine receptors.

Materials:

  • Membrane preparations from cells stably expressing the human adenosine receptor subtype of interest (e.g., A₁, A₂ₐ, A₂ₑ, or A₃).

  • Radioligand specific for the receptor subtype (e.g., [³H]CCPA for A₁, [³H]CGS 21680 for A₂ₐ, [¹²⁵I]AB-MECA for A₃).

  • Test compounds: NECA and this compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA and 10 mM MgCl₂).

  • Adenosine deaminase (ADA) to remove endogenous adenosine.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes (20-50 µg of protein) with the radioligand at a concentration near its Kₔ value.

  • Add increasing concentrations of the unlabeled test compound (NECA or this compound).

  • Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand (e.g., 10 µM NECA).

  • Calculate the IC₅₀ values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition curves.

  • Convert the IC₅₀ values to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an agonist to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

Objective: To determine the potency (EC₅₀) and efficacy of agonists in modulating adenylyl cyclase activity through Gs-coupled (A₂ₐ, A₂ₑ) or Gi-coupled (A₁, A₃) adenosine receptors.

Materials:

  • Intact cells expressing the adenosine receptor subtype of interest.

  • Assay medium (e.g., DMEM or HBSS).

  • Adenosine deaminase (ADA).

  • Phosphodiesterase inhibitor (e.g., rolipram (B1679513) or IBMX) to prevent cAMP degradation.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase in Gi-coupled receptor assays).

  • Test compounds: NECA and this compound.

  • cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

Procedure for Gs-coupled receptors (A₂ₐ, A₂ₑ):

  • Seed cells in a multi-well plate and allow them to adhere.

  • Pre-incubate the cells with a phosphodiesterase inhibitor.

  • Add increasing concentrations of the test compound.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.

  • Plot the concentration-response curve and determine the EC₅₀ value.

Procedure for Gi-coupled receptors (A₁, A₃):

  • Seed cells in a multi-well plate.

  • Pre-incubate the cells with a phosphodiesterase inhibitor.

  • Add increasing concentrations of the test compound.

  • Stimulate the cells with a fixed concentration of forskolin to increase basal cAMP levels.

  • Incubate for a specified time at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels.

  • Plot the concentration-response curve to determine the IC₅₀ value for the inhibition of forskolin-stimulated cAMP accumulation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general adenosine receptor signaling pathways and a typical experimental workflow for compound characterization.

Adenosine Receptor Signaling Pathways General Adenosine Receptor Signaling Pathways cluster_A1A3 A1/A3 Receptors cluster_A2A2B A2A/A2B Receptors A1A3 A1/A3 Gi Gi A1A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit inhibits cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease A2A2B A2A/A2B Gs Gs A2A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate stimulates cAMP_increase ↑ cAMP AC_stimulate->cAMP_increase Agonist Adenosine Agonist (e.g., NECA) Agonist->A1A3 Agonist->A2A2B

Caption: Adenosine receptor signaling pathways.

Experimental Workflow Experimental Workflow for Agonist Characterization start Select Agonist (e.g., Adenosine 2-amidine HCl or NECA) binding_assay Radioligand Binding Assay start->binding_assay functional_assay cAMP Accumulation Assay start->functional_assay data_analysis Data Analysis (Ki, EC50/IC50) binding_assay->data_analysis functional_assay->data_analysis comparison Comparative Efficacy Assessment data_analysis->comparison

Adenosine 2-Amidine Hydrochloride vs. Endogenous Adenosine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Endogenous Adenosine (B11128): A Ubiquitous Signaling Molecule

Adenosine is a critical signaling molecule involved in a vast array of physiological processes. It exerts its effects by activating four G protein-coupled receptor subtypes: A1, A2A, A2B, and A3. The activation of these receptors triggers various downstream signaling cascades, most notably the modulation of adenylyl cyclase activity and subsequent changes in intracellular cyclic adenosine monophosphate (cAMP) levels.

Receptor Subtypes and Signaling Pathways
  • A1 and A3 Receptors: These receptors couple to inhibitory G proteins (Gi/o), leading to a decrease in adenylyl cyclase activity and a reduction in intracellular cAMP levels.

  • A2A and A2B Receptors: These receptors couple to stimulatory G proteins (Gs), resulting in the activation of adenylyl cyclase and an increase in intracellular cAMP.

The differential expression of these receptor subtypes across various tissues and cell types allows adenosine to elicit a wide range of physiological responses, including regulation of heart rate, neurotransmitter release, inflammation, and vasodilation.

Adenosine 2-Amidine Hydrochloride: An Analogue with Undefined Activity

This compound is a synthetic derivative of adenosine. While it is commercially available for research purposes and is broadly categorized as an adenosine analogue with potential roles as a vasodilator and in cancer research, specific data on its receptor binding affinity, selectivity, and functional potency are conspicuously absent from published studies.

Without experimental data (e.g., Ki, EC50, or IC50 values), a direct quantitative comparison with endogenous adenosine is not feasible. However, we can infer potential characteristics based on the structure-activity relationships of other 2-substituted adenosine analogues. Modifications at the 2-position of the adenosine molecule can significantly influence receptor affinity and selectivity. For instance, some 2-substituted analogues have shown enhanced affinity and selectivity for the A2A and A3 receptor subtypes. The introduction of an amidine group at the 2-position likely alters the electronic and steric properties of the molecule, which would, in turn, affect its interaction with the binding pockets of the adenosine receptors. However, the precise nature of this interaction remains to be experimentally determined.

Quantitative Data: Endogenous Adenosine Receptor Affinity

The following table summarizes the reported binding affinities (Ki) of endogenous adenosine for the four human adenosine receptor subtypes. It is important to note that these values can vary depending on the experimental conditions, such as the radioligand used and the tissue or cell type preparation.

Receptor SubtypeReported Ki for Adenosine (nM)
A1 10 - 700
A2A 200 - 1500
A2B 15000 - 24000
A3 300 - 800

Data compiled from various pharmacological studies. The wide range reflects the variability in experimental methodologies.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the concepts discussed, the following diagrams have been generated using Graphviz.

cluster_0 Adenosine Receptor Signaling cluster_1 A1/A3 Receptors cluster_2 A2A/A2B Receptors Adenosine Adenosine A1_A3 A1 / A3 Adenosine->A1_A3 A2A_A2B A2A / A2B Adenosine->A2A_A2B Gi Gi/o A1_A3->Gi AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Gs Gs A2A_A2B->Gs AC_act Adenylyl Cyclase (Activated) Gs->AC_act cAMP_inc cAMP ↑ AC_act->cAMP_inc cluster_workflow Experimental Workflow: Receptor Binding Assay prep Prepare Cell Membranes (Expressing Adenosine Receptors) radioligand Incubate with Radioligand (e.g., [3H]DPCPX for A1) prep->radioligand Step 1 competitor Add Increasing Concentrations of Competitor Ligand (Adenosine or Analogue) radioligand->competitor Step 2 separation Separate Bound and Free Radioligand (e.g., Filtration) competitor->separation Step 3 quantification Quantify Radioactivity separation->quantification Step 4 analysis Data Analysis (Calculate Ki) quantification->analysis Step 5

Validating the Anti-Cancer Effects of Adenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the anti-cancer potential of adenosine (B11128) analogs, including a comparative overview of prominent alternatives and the experimental frameworks used for their validation. While specific anti-cancer research on "Adenosine 2-amidine hydrochloride" is not publicly available, this guide leverages data from structurally similar and clinically relevant adenosine analogs to provide a valuable comparative resource for researchers, scientists, and drug development professionals.

Introduction to Adenosine Analogs in Oncology

Adenosine, a purine (B94841) nucleoside, plays a crucial role in various physiological processes. Its analogs, synthetic compounds that mimic the structure of adenosine, have emerged as a significant class of therapeutic agents, particularly in the treatment of various cancers.[1][2] These compounds exert their anti-neoplastic effects through diverse mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and modulation of the tumor microenvironment.[3][4] Several adenosine analogs, such as Fludarabine and Cladribine, have received regulatory approval and are integral components of treatment regimens for certain hematological malignancies.[1] This guide provides a comparative overview of the anti-cancer effects of adenosine analogs, with a focus on their mechanisms of action and the experimental methodologies employed to validate their efficacy.

Comparative Analysis of Anti-Cancer Activity

To illustrate the comparative anti-cancer efficacy of adenosine analogs, this section presents data from studies on well-characterized compounds. It is important to note that the specific activity can vary significantly depending on the cancer cell type and the specific chemical modifications of the adenosine analog.

Table 1: Comparative Cytotoxicity of Adenosine Analogs in Cancer Cell Lines

Adenosine AnalogCancer Cell LineAssayIC50 / EffectReference
Adenosine OVCAR-3 (Ovarian)MTT Assay~800 µM[3]
BEL-7402 (Liver)MTT Assay0.2758 ± 0.0013 mg/ml (72h)[5]
Hela (Cervical)MTT Assay0.2157 ± 0.0009 mg/ml (72h)[5]
Fludarabine Various Leukemia/LymphomaClinical TrialsApproved Drug[1]
Cladribine Hairy Cell LeukemiaClinical TrialsApproved Drug[1]
N6-benzyladenosine analog (Compound 2) HCT116 (Colon)MTT Assay~25 µM (48h)[6]
DLD-1 (Colon)MTT Assay~30 µM (48h)[6]

Mechanisms of Action and Signaling Pathways

The anti-cancer effects of adenosine analogs are primarily mediated through their interaction with adenosine receptors (A1, A2A, A2B, and A3) and subsequent modulation of intracellular signaling pathways.[7] Additionally, some analogs can be incorporated into DNA and RNA, leading to the inhibition of nucleic acid synthesis and repair, ultimately triggering cell death.[2]

Key Signaling Pathways:
  • Apoptosis Induction: Many adenosine analogs induce apoptosis by activating caspase cascades and altering the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[3]

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G0/G1 or S phase, thereby preventing cancer cell proliferation.[3][5]

  • Modulation of the Tumor Microenvironment: Adenosine receptors are expressed on various immune cells within the tumor microenvironment. By targeting these receptors, adenosine analogs can influence anti-tumor immunity. For instance, A2A receptor antagonists can enhance the activity of cytotoxic T lymphocytes.

Below are diagrams illustrating the general experimental workflow for evaluating anti-cancer compounds and a key signaling pathway involved in adenosine analog-mediated apoptosis.

experimental_workflow Experimental Workflow for In Vitro Anti-Cancer Drug Evaluation cluster_setup Experimental Setup cluster_assays Biological Assays cluster_analysis Data Analysis cell_culture Cancer Cell Line Culture cytotoxicity Cytotoxicity Assay (e.g., MTT, SRB) cell_culture->cytotoxicity apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) cell_culture->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) cell_culture->cell_cycle western_blot Protein Expression Analysis (Western Blot) cell_culture->western_blot compound_prep Compound Preparation (Adenosine Analog) compound_prep->cytotoxicity compound_prep->apoptosis compound_prep->cell_cycle compound_prep->western_blot ic50 IC50 Determination cytotoxicity->ic50 mechanism Mechanism of Action Elucidation apoptosis->mechanism cell_cycle->mechanism western_blot->mechanism statistical_analysis Statistical Analysis ic50->statistical_analysis mechanism->statistical_analysis

Experimental Workflow for In Vitro Anti-Cancer Drug Evaluation

apoptosis_pathway Adenosine Analog-Induced Apoptosis Pathway cluster_receptor Cell Surface cluster_intracellular Intracellular Signaling cluster_outcome Cellular Outcome adenosine_analog Adenosine Analog adenosine_receptor Adenosine Receptor (e.g., A1, A3) adenosine_analog->adenosine_receptor bcl2_family Modulation of Bcl-2 Family Proteins adenosine_receptor->bcl2_family bax Bax (Pro-apoptotic) Activation bcl2_family->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition bcl2_family->bcl2 mitochondrion Mitochondrial Dysfunction bax->mitochondrion bcl2->mitochondrion caspase_activation Caspase Activation (Caspase-9, Caspase-3) mitochondrion->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Adenosine Analog-Induced Apoptosis Pathway

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to assess the anti-cancer activity of adenosine analogs. Specific parameters such as cell seeding density, compound concentrations, and incubation times should be optimized for each cell line and compound.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adenosine analog (and comparator compounds) for 24, 48, and 72 hours. Include a vehicle-treated control group.

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Treat cancer cells with the adenosine analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Data Analysis: Quantify the percentage of apoptotic cells in the treated and control groups.

Cell Cycle Analysis
  • Cell Treatment and Harvesting: Treat cells with the adenosine analog as described for the apoptosis assay and harvest them.

  • Fixation: Fix the cells in cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: Wash the cells with PBS and resuspend them in a solution containing PI and RNase A. Incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) to identify any cell cycle arrest.

Conclusion and Future Directions

Adenosine analogs represent a promising class of anti-cancer agents with multifaceted mechanisms of action. While direct experimental data on "this compound" is currently lacking in the public domain, the extensive research on other analogs provides a strong rationale for its further investigation. The comparative data and standardized experimental protocols presented in this guide offer a framework for the systematic evaluation of novel adenosine analogs. Future research should focus on elucidating the specific molecular targets and signaling pathways of individual analogs to enable the development of more potent and selective cancer therapies. Furthermore, exploring the combination of adenosine analogs with other treatment modalities, such as immunotherapy and targeted therapy, holds significant promise for improving patient outcomes.

References

Comparative Analysis of Adenosine 2-amidine hydrochloride (CGS-21680) Cross-Reactivity with Purinergic Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity of Adenosine (B11128) 2-amidine hydrochloride, widely known as CGS-21680, with other purinergic receptor subtypes. The information presented is supported by experimental data to aid in the evaluation of its selectivity and potential off-target effects.

Adenosine 2-amidine hydrochloride (CGS-21680) is a well-established and potent agonist for the adenosine A2A receptor, a member of the P1 class of purinergic receptors.[1][2] Its high affinity and selectivity for the A2A subtype have made it a valuable tool in pharmacological research.[1][2] This guide delves into its binding and functional profile across the P1 adenosine receptor subtypes and discusses its potential for interaction with P2 purinergic receptors.

Quantitative Comparison of Binding Affinities and Functional Potencies

The selectivity of CGS-21680 is demonstrated by its varying affinities (Ki) and potencies (EC50) across the four adenosine receptor subtypes (A1, A2A, A2B, and A3). The following tables summarize the quantitative data from radioligand binding and functional assays.

Table 1: Binding Affinity (Ki) of CGS-21680 for Human Adenosine (P1) Receptor Subtypes

Receptor SubtypeKi (nM)Reference
A1 500 - 3100[3]
A2A 11 - 46[3]
A2B > 10000[3]
A3 600 - 1000[3]

Table 2: Functional Potency (EC50) of CGS-21680 at Human Adenosine (P1) Receptors

Receptor SubtypeFunctional AssayEC50 (nM)Reference
A2A cAMP Accumulation110[1]
A2B cAMP Accumulation> 10000

Cross-Reactivity with P2 Purinergic Receptors

The purinergic receptor family is broadly divided into P1 receptors, which are activated by adenosine, and P2 receptors, which are activated by nucleotides such as ATP and UTP. P2 receptors are further subdivided into P2X ligand-gated ion channels and P2Y G-protein coupled receptors.

Based on the established ligand specificity of these receptor families, adenosine analogs like CGS-21680 are not expected to exhibit significant affinity or functional activity at P2 receptors. While direct experimental studies comprehensively screening CGS-21680 against the full panel of P2X and P2Y subtypes are limited in the public domain, the general consensus in the field of purinergic signaling indicates a lack of significant cross-reactivity between P1 and P2 receptor ligands.

Signaling Pathways

The differential effects of CGS-21680 on various tissues and cell types are dictated by the specific signaling pathways coupled to each adenosine receptor subtype.

Gs_Gi_Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling cluster_A1_A3 A1 & A3 Receptor Signaling A2A_A2B A2A / A2B Receptor Gs Gs Protein A2A_A2B->Gs AC_stim Adenylate Cyclase (Stimulated) Gs->AC_stim ATP_cAMP ATP -> cAMP AC_stim->ATP_cAMP PKA_Epac PKA / Epac Activation ATP_cAMP->PKA_Epac CREB CREB Phosphorylation PKA_Epac->CREB Cellular_Response_Stim Cellular Response (e.g., Vasodilation, Anti-inflammation) CREB->Cellular_Response_Stim A1_A3 A1 / A3 Receptor Gi Gi Protein A1_A3->Gi AC_inhib Adenylate Cyclase (Inhibited) Gi->AC_inhib cAMP_dec ↓ cAMP AC_inhib->cAMP_dec Cellular_Response_Inhib Cellular Response (e.g., ↓ Neurotransmitter Release) cAMP_dec->Cellular_Response_Inhib

Figure 1: Adenosine (P1) Receptor Gs and Gi Signaling Pathways

Activation of A2A and A2B receptors by an agonist like CGS-21680 leads to the stimulation of adenylyl cyclase via Gs proteins, resulting in increased intracellular cAMP levels. Conversely, A1 and A3 receptors couple to Gi/o proteins, and their activation inhibits adenylyl cyclase, leading to decreased cAMP levels.

P2_Signaling cluster_P2X P2X Receptor Signaling cluster_P2Y P2Y Receptor Signaling ATP_P2X ATP P2X P2X Receptor (Ligand-gated Ion Channel) ATP_P2X->P2X Ion_Influx Na+ / Ca2+ Influx K+ Efflux P2X->Ion_Influx Depolarization Membrane Depolarization Ion_Influx->Depolarization Ca_Signaling Ca2+ Dependent Signaling Ion_Influx->Ca_Signaling ATP_UTP ATP / UTP / ADP / UDP P2Y P2Y Receptor (GPCR) ATP_UTP->P2Y Gq_G11 Gq/11 Protein P2Y->Gq_G11 PLC Phospholipase C Gq_G11->PLC PIP2_IP3_DAG PIP2 -> IP3 + DAG PLC->PIP2_IP3_DAG IP3 IP3 -> Ca2+ Release PIP2_IP3_DAG->IP3 DAG DAG -> PKC Activation PIP2_IP3_DAG->DAG

Figure 2: General Signaling Pathways for P2X and P2Y Receptors

P2X receptors are ion channels that open upon ATP binding, leading to cation influx and cellular depolarization. P2Y receptors are G-protein coupled receptors that, depending on the subtype, can activate various signaling cascades, most commonly the phospholipase C pathway via Gq/11 proteins.

Experimental Protocols

The following are generalized protocols for the key experimental assays used to determine the binding affinity and functional potency of compounds like CGS-21680.

Radioligand Displacement Binding Assay

This assay measures the affinity of a non-radiolabeled compound (CGS-21680) by its ability to displace a radiolabeled ligand that is known to bind to the target receptor.

Radioligand_Binding_Workflow start Start prep_membranes Prepare cell membranes expressing the target receptor start->prep_membranes incubation Incubate membranes with a fixed concentration of radioligand and varying concentrations of CGS-21680 prep_membranes->incubation separation Separate bound from free radioligand by rapid filtration incubation->separation quantification Quantify radioactivity of bound ligand using a scintillation counter separation->quantification analysis Analyze data to determine IC50 and calculate Ki value quantification->analysis end End analysis->end

Figure 3: Workflow for a Radioligand Displacement Binding Assay

Methodology:

  • Membrane Preparation: Cell membranes from a cell line recombinantly expressing the human purinergic receptor of interest (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Incubation: In a multi-well plate, a fixed concentration of a suitable radioligand (e.g., [3H]-ZM241385 for A2A receptors) is incubated with the cell membranes in the presence of increasing concentrations of CGS-21680. A reaction buffer containing appropriate ions and protease inhibitors is used.

  • Separation: The incubation mixture is rapidly filtered through a glass fiber filter plate to separate the membrane-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the CGS-21680 concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value (the concentration of CGS-21680 that inhibits 50% of the specific radioligand binding). The Ki value is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (HTRF)

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in the signaling of many GPCRs, including adenosine receptors.

Methodology:

  • Cell Seeding: Cells expressing the receptor of interest are seeded into a multi-well plate.

  • Compound Addition: The cells are treated with varying concentrations of CGS-21680. For antagonist testing, cells are co-incubated with a known agonist.

  • Lysis and Reagent Addition: After an incubation period, the cells are lysed, and the HTRF (Homogeneous Time-Resolved Fluorescence) reagents (a cAMP-d2 acceptor and a europium cryptate-labeled anti-cAMP antibody donor) are added.

  • Incubation: The plate is incubated to allow for the competitive binding of the labeled and unlabeled cAMP to the antibody.

  • Measurement: The fluorescence is read on an HTRF-compatible plate reader at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).

  • Data Analysis: The ratio of the two fluorescence signals is calculated, which is inversely proportional to the amount of cAMP produced. A dose-response curve is generated to determine the EC50 value of CGS-21680.

Conclusion

The available experimental data robustly demonstrates that this compound (CGS-21680) is a potent and highly selective agonist for the adenosine A2A receptor. Its affinity for other P1 adenosine receptor subtypes is significantly lower, and it is considered to have no significant activity at A2B receptors. Based on the fundamental principles of purinergic receptor pharmacology, significant cross-reactivity with P2X and P2Y receptors is not anticipated. This high degree of selectivity underscores the value of CGS-21680 as a pharmacological tool for investigating the specific roles of the A2A adenosine receptor in health and disease. Researchers utilizing this compound can have a high degree of confidence in its primary target of action.

References

Comparative Binding Affinity of Adenosine Receptor Ligands: A Cross-Species Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the binding affinities of adenosine (B11128) receptor ligands, with a focus on 2-substituted adenosine analogues, across different species. While specific binding data for "Adenosine 2-amidine hydrochloride" is not publicly available, this document summarizes data for structurally related compounds to offer valuable insights for researchers in pharmacology and drug development. The information is presented to facilitate the understanding of species-specific differences in ligand-receptor interactions, which is a critical consideration in translational research.

Executive Summary

Adenosine receptors, comprising four subtypes (A1, A2A, A2B, and A3), are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. They are significant targets for therapeutic intervention in a range of conditions, including cardiovascular diseases, neurodegenerative disorders, inflammation, and cancer. The development of selective agonists and antagonists for these receptors is an active area of research. However, notable species-dependent differences in the pharmacological profiles of adenosine receptor ligands present a challenge for the extrapolation of preclinical data to human clinical trials. This guide focuses on the binding affinities of 2-substituted adenosine analogues, which are structurally related to "this compound," at human and rat adenosine receptors. Due to the limited availability of comprehensive, directly comparative studies across multiple species, the data presented is compiled from various sources.

Comparative Binding Affinity Data

The following tables summarize the binding affinities (Ki values) of a selection of 2-substituted adenosine analogues at human and rat adenosine receptor subtypes. It is important to note that direct comparisons between species should be made with caution, as the experimental conditions may vary between studies.

Table 1: Binding Affinity (Ki, nM) of 2-Substituted Adenosine Analogues at Human Adenosine Receptors

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A2B Receptor Ki (nM)A3 Receptor Ki (nM)
2-Chloroadenosine30080>10,0001900
2-Phenylaminoadenosine (CV-1808)>1000~100>10,000>10,000
2-(2-Phenylethoxy)adenosine>100054>10,000>10,000
2-(2-Phenylethylamino)adenosine>1000310>10,000>10,000
2-(2-Phenylethylthio)adenosine>10001960>10,000>10,000
2-[2-(l-Naphthyl)ethoxy]adenosine>10003.8>10,000>10,000
2-(3-Chlorobenzyl)oxyadenosine>1000>1000>10,00072
2-(2-Naphthylethyl)oxyadenosine>1000>1000>10,000130

Data for human receptors were obtained from studies on cloned human adenosine receptors expressed in cell lines.[1][2]

Table 2: Binding Affinity (Ki, nM) of 2-Substituted Adenosine Analogues at Rat Adenosine Receptors

CompoundA1 Receptor Ki (nM)A2A Receptor Ki (nM)A3 Receptor Ki (nM)
2-Chloroadenosine23.5-1890
2-Phenylaminoadenosine (CV-1808)>150-4390
2-Chloro-N6-cyclopentyladenosine (CCPA)0.43900-

Data for rat receptors were primarily obtained from studies using rat brain membrane preparations.[3][4][5][6]

Experimental Protocols

The binding affinity data presented in this guide were predominantly generated using radioligand binding assays. Below is a generalized protocol for this technique as applied to adenosine receptors.

Radioligand Binding Assay Protocol

1. Membrane Preparation:

  • Tissues (e.g., rat brain) or cells expressing the adenosine receptor of interest are homogenized in a cold buffer solution (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

  • The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in the assay buffer. The protein concentration is determined using a standard method like the Bradford or BCA assay.

2. Binding Assay:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • Assay buffer.

    • A known concentration of a radiolabeled ligand (e.g., [³H]CGS-21680 for A2A receptors, [³H]CCPA for A1 receptors).

    • The competing, non-labeled ligand (the compound to be tested) at various concentrations.

    • The prepared cell membranes.

  • To determine non-specific binding, a parallel set of wells is included containing a high concentration of a known non-radiolabeled agonist or antagonist for the receptor.

  • The plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a set period to allow the binding to reach equilibrium.

3. Separation of Bound and Free Radioligand:

  • The incubation is terminated by rapid filtration through a glass fiber filter using a cell harvester. This separates the membranes with the bound radioligand from the unbound radioligand in the solution.

  • The filters are washed quickly with ice-cold buffer to remove any non-specifically bound radioligand.

4. Quantification:

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

5. Data Analysis:

  • The data are analyzed using non-linear regression analysis to determine the IC50 value (the concentration of the competing ligand that inhibits 50% of the specific binding of the radioligand).

  • The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Radioligand Binding Assay Workflow cluster_prep Membrane Preparation cluster_assay Binding Assay Tissue Tissue/Cells Homogenization Homogenization Tissue->Homogenization Centrifugation1 Low-Speed Centrifugation Homogenization->Centrifugation1 Supernatant1 Supernatant Centrifugation1->Supernatant1 Centrifugation2 High-Speed Centrifugation Supernatant1->Centrifugation2 MembranePellet Membrane Pellet Centrifugation2->MembranePellet Resuspension Resuspension & Protein Assay MembranePellet->Resuspension Incubation Incubation: - Membranes - Radioligand - Competing Ligand Resuspension->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation DataAnalysis Data Analysis (IC50, Ki) Scintillation->DataAnalysis

Caption: Workflow of a typical radioligand binding assay.

Adenosine Receptor Signaling Pathways

Adenosine receptors mediate their effects by coupling to different G proteins, leading to distinct downstream signaling cascades.

  • A1 and A3 Receptors: These receptors predominantly couple to Gi/o proteins. Activation of Gi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

  • A2A and A2B Receptors: These receptors are primarily coupled to Gs proteins. Activation of Gs stimulates adenylyl cyclase, resulting in an increase in intracellular cAMP levels and subsequent activation of PKA.

The following diagrams illustrate these canonical signaling pathways.

Adenosine_A1_A3_Signaling Adenosine Adenosine/Agonist Receptor A1/A3 Receptor Adenosine->Receptor G_protein Gi/o Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Canonical signaling pathway for A1 and A3 adenosine receptors.

Adenosine_A2A_A2B_Signaling Adenosine Adenosine/Agonist Receptor A2A/A2B Receptor Adenosine->Receptor G_protein Gs Protein Receptor->G_protein AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Response Cellular Response PKA->Response

Caption: Canonical signaling pathway for A2A and A2B adenosine receptors.

Conclusion

This guide highlights the binding affinities of several 2-substituted adenosine analogues at human and rat adenosine receptors. The data reveals that substitutions at the 2-position of the adenosine molecule can significantly influence both the affinity and selectivity for the different receptor subtypes. A notable observation is the species-dependent variation in binding affinities, underscoring the importance of characterizing lead compounds across multiple species during the drug discovery process. While a direct comparison for "this compound" is not possible due to the absence of published data, the information on its structural analogues provides a valuable framework for predicting its potential pharmacological profile and for designing future experiments. Researchers are encouraged to perform direct, head-to-head comparative studies to accurately determine the cross-species pharmacology of novel adenosine receptor ligands.

References

Unraveling the Structure-Activity Relationship of 2-Substituted Adenosine Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective and potent adenosine (B11128) receptor modulators is a cornerstone of therapeutic development for a spectrum of conditions, from cardiovascular and inflammatory diseases to neurological disorders. The adenine (B156593) core of adenosine, particularly the C2 position, has proven to be a fertile ground for synthetic modification to achieve desired pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-substituted adenosine analogs, offering insights into how modifications at this position influence receptor binding and functional activity. While direct experimental data for Adenosine 2-amidine hydrochloride is limited in publicly available literature, this guide will extrapolate its potential characteristics based on established SAR principles of related compounds.

Comparative Analysis of 2-Substituted Adenosine Analogs

The affinity and potency of adenosine analogs are exquisitely sensitive to the nature of the substituent at the C2 position of the purine (B94841) ring. The following tables summarize key quantitative data for various classes of 2-substituted adenosine derivatives at the four human adenosine receptor subtypes: A1, A2A, A2B, and A3.

2-Alkoxy and 2-Aryloxy Adenosine Derivatives

Substitution at the 2-position with alkyloxy and aryloxy groups has been a common strategy to enhance affinity and selectivity, particularly for the A2A receptor.

Compound/SubstituentReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
2-CyclohexylethoxyadenosineA2AHighPotent Agonist[1]
2-PhenylethoxyadenosineA2AHighPotent Agonist[1]
2-(3-Chlorobenzyl)oxyadenosineA372Partial Agonist[2]
2-(2-Naphthyl)ethyloxyadenosineA2A3.8Potent Agonist[2]
2-(2-Chlorophenyl)ethyloxyadenosineA3175 (KB)Antagonist[2]

Key takeaway: Lipophilic and bulky substituents at the 2-position are generally well-tolerated and can lead to high affinity at the A2A receptor. The nature of the aryl ring and the linker length can modulate activity at the A3 receptor, leading to either agonism or antagonism.

2-Alkynyl Adenosine Derivatives

The introduction of a rigid alkynyl linker at the C2 position has been explored to probe the receptor binding pocket and has yielded potent A3 receptor antagonists.

Compound/SubstituentReceptor SubtypeBinding Affinity (Ki, nM)Functional ActivityReference
2-((5-chlorothiophen-2-yl)ethynyl)adenine derivativeA3High (selective)Antagonist[3]

Key takeaway: The linear and rigid nature of the alkynyl group, combined with an appropriate aromatic moiety, is a key structural feature for achieving high affinity and antagonism at the A3 receptor.

2-Arylamino Adenosine Derivatives

Arylamino substituents at the C2 position have been instrumental in the development of highly potent and selective A2A receptor agonists.

Compound/SubstituentReceptor SubtypeBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Reference
CGS-21680A2A212.1[4][5]
2-[2-(4-aminophenyl)ethylamino]adenosineA2AHigh< 3[6]
CV 1808 (2-(phenylamino)adenosine)A2A~100Moderate Agonist[4]

Key takeaway: An extended arylamino substituent at the C2 position is a hallmark of potent A2A receptor agonists. The presence of a carboxyl group, as in CGS-21680, can further enhance selectivity.

This compound: An Extrapolated SAR Profile

While direct experimental data is scarce, the known properties of the amidine functional group allow for an informed extrapolation of the potential SAR of this compound.

  • Chemical Properties of the Amidine Group: The amidine group is basic, polar, and can act as both a hydrogen bond donor and acceptor. It is also sterically less demanding than many of the bulky groups discussed above.

  • Potential Receptor Interactions:

    • A1 and A3 Receptors: The basicity of the amidine group could potentially lead to ionic interactions with acidic residues in the binding pockets of the A1 and A3 receptors. However, the increased polarity compared to optimal lipophilic substituents might decrease overall affinity.

    • A2A and A2B Receptors: The A2A receptor is known to accommodate larger, more lipophilic groups at the C2 position. The smaller, polar amidine group may not optimally fill the hydrophobic pocket, potentially leading to lower affinity compared to established 2-arylamino or 2-aralkyloxy agonists. However, its ability to form specific hydrogen bonds could still result in significant activity.

Hypothesized Profile: this compound is likely to be an adenosine receptor agonist. Its selectivity profile is difficult to predict without experimental data. It may exhibit modest affinity across multiple receptor subtypes due to the combination of polar interactions and a non-optimal fit in the more hydrophobic pockets.

Experimental Protocols

Reproducible and well-documented experimental procedures are critical for the validation of SAR studies. Below are detailed methodologies for key in vitro assays.

Radioligand Binding Assay (Competitive)

This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor, allowing for the determination of the test compound's binding affinity (Ki).

1. Membrane Preparation:

  • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human adenosine receptor subtype of interest.

  • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

  • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

2. Assay Procedure:

  • In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) containing a range of concentrations of the test compound.

    • 50 µL of a specific radioligand (e.g., [3H]CGS21680 for A2A receptors) at a concentration near its Kd value.[7]

    • 100 µL of the prepared cell membrane suspension.

  • Incubate the plate at 25°C for 90 minutes to reach equilibrium.[5]

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

3. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled standard agonist or antagonist.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

1. Cell Preparation:

  • Seed CHO or HEK293 cells expressing the target adenosine receptor subtype in a 24-well plate and allow them to adhere overnight.[7]

2. Assay Procedure:

  • Wash the cells with serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) for 15-30 minutes to prevent cAMP degradation.[5]

  • Add varying concentrations of the test compound (for agonists) or a fixed concentration of an agonist plus varying concentrations of the test compound (for antagonists).

  • Incubate at 37°C for 30 minutes.[5]

  • Terminate the reaction by adding a lysis buffer.

3. cAMP Measurement:

  • Measure the intracellular cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or radioimmunoassay).

4. Data Analysis:

  • Generate concentration-response curves and determine the EC50 value (for agonists) or the IC50 value (for antagonists) using non-linear regression.

Visualizing Pathways and Workflows

To better understand the context of adenosine receptor research, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effector & Second Messenger A1_A3 A1 / A3 Gi Gi/o A1_A3->Gi Activation A2A_A2B A2A / A2B Gs Gs A2A_A2B->Gs Activation AC Adenylate Cyclase (AC) Gi->AC Inhibition Gs->AC Stimulation cAMP cAMP AC->cAMP Production Response Cellular Response cAMP->Response

Caption: Adenosine receptor signaling pathways.

SAR_Workflow cluster_design Design & Synthesis cluster_screening In Vitro Screening cluster_analysis Data Analysis & Iteration Lead Lead Compound (e.g., Adenosine) SAR_Hypothesis SAR Hypothesis (e.g., Modify C2) Lead->SAR_Hypothesis Synthesis Chemical Synthesis of Analogs SAR_Hypothesis->Synthesis Binding Radioligand Binding Assays (Ki) Synthesis->Binding Functional Functional Assays (cAMP, EC50) Synthesis->Functional Selectivity Receptor Selectivity Panel Binding->Selectivity Functional->Selectivity Data_Analysis SAR Data Analysis Selectivity->Data_Analysis New_Hypothesis New SAR Hypothesis Data_Analysis->New_Hypothesis New_Hypothesis->Synthesis Iterative Design

Caption: Experimental workflow for SAR studies.

References

Independent Validation of Adenosine Analogue Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the independent validation of research findings related to adenosine (B11128) analogues, with a focus on anticancer properties. Due to the limited availability of public research data for "Adenosine 2-amidine hydrochloride," this document focuses on a comparative analysis of well-established adenosine analogues: Acadesine (B1665397) (AICAR), Clofarabine (B1669196), Fludarabine (B1672870), and Vidarabine. The methodologies and data presented herein serve as a guide for the evaluation of novel compounds like "this compound."

Comparative Analysis of Adenosine Analogues

Adenosine analogues are a class of compounds that structurally mimic endogenous adenosine and often exhibit potent anticancer and antiviral activities. Their mechanisms of action typically involve the disruption of nucleic acid synthesis and the induction of apoptosis.[1][2][3][4] The following table summarizes key in vitro efficacy data for selected adenosine analogues against various cancer cell lines.

Table 1: Comparative Anticancer Activity of Adenosine Analogues (IC50 values)

CompoundCell LineCancer TypeIC50 (µM)Reference
Clofarabine HEp-2Laryngeal Carcinoma0.012[5]
HL-60Promyelocytic Leukemia0.04[5]
A375Melanoma~0.06[6]
A549Lung Cancer~0.411[6]
BCP-ALL cell linesB-cell Precursor Acute Lymphoblastic Leukemia~20 times lower than Ara-C[7]
Fludarabine K562Chronic Myelogenous Leukemia3.33[8]
MM.1SMultiple Myeloma (dexamethasone-sensitive)13.48 µg/mL[9]
MM.1RMultiple Myeloma (dexamethasone-resistant)33.79 µg/mL[9]
Acadesine (AICAR) CCRF-CEMAcute Lymphoblastic Leukemia210[10]
K562Chronic Myelogenous Leukemia800[11]
MDA-MB-453Breast Cancer1700[12]
Vidarabine MOLT-4T-cell Leukemia11.9[13][14]

Mechanisms of Action

The primary anticancer mechanisms of these adenosine analogues, while broadly similar, have distinct features:

  • Clofarabine : This second-generation purine (B94841) nucleoside analog is converted intracellularly to its active triphosphate form. It inhibits DNA synthesis by targeting ribonucleotide reductase and DNA polymerase, and it also disrupts mitochondrial function, leading to the release of pro-apoptotic factors.[1][15][16][17]

  • Fludarabine : As a prodrug, fludarabine phosphate (B84403) is converted to its active triphosphate metabolite, 2-fluoro-ara-ATP. This metabolite competitively inhibits DNA polymerases, is incorporated into DNA leading to chain termination, and inhibits ribonucleotide reductase.[3][18][19][20]

  • Acadesine (AICAR) : This compound is an AMP-activated protein kinase (AMPK) activator.[21][22][23] Upon cellular uptake, it is phosphorylated to ZMP, an AMP analog, which activates AMPK, a key regulator of cellular energy metabolism. This activation can lead to the induction of apoptosis in cancer cells.[24][25]

  • Vidarabine : This antiviral agent also demonstrates anticancer properties. It is converted to its triphosphate form, which inhibits DNA polymerase, thereby interfering with DNA replication.[4][26][27][28]

Experimental Protocols

To independently validate the findings for a new adenosine analogue like "this compound," a series of standardized in vitro assays should be conducted.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Protocol:

  • Cell Seeding : Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[29]

  • Compound Treatment : Treat the cells with a range of concentrations of the adenosine analogue and a vehicle control. Incubate for a specified period (e.g., 24, 48, 72 hours).[30]

  • MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization : Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[31]

  • Absorbance Reading : Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

Adenosine Receptor Binding Assay

This assay determines the affinity of the compound for various adenosine receptor subtypes (A1, A2A, A2B, A3).

Protocol:

  • Membrane Preparation : Prepare cell membranes from cell lines stably expressing the human adenosine receptor subtype of interest.[32][33]

  • Competitive Binding : Incubate the cell membranes with a known radiolabeled ligand for the specific receptor subtype and increasing concentrations of the test compound (the adenosine analogue).[32][34]

  • Incubation and Filtration : Allow the binding to reach equilibrium. Then, rapidly filter the mixture through a filter plate to separate bound from unbound radioligand.[32]

  • Scintillation Counting : Measure the radioactivity retained on the filter using a scintillation counter.[32]

  • Data Analysis : The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki) of the compound for the receptor.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathway for adenosine analogues that induce apoptosis and the workflows for the key validation experiments.

General Apoptotic Pathway of Adenosine Analogues cluster_0 Cellular Uptake and Activation cluster_1 Molecular Targets cluster_2 Cellular Effects Adenosine Analogue Adenosine Analogue Active Triphosphate Form Active Triphosphate Form Adenosine Analogue->Active Triphosphate Form Phosphorylation DNA Polymerase DNA Polymerase Active Triphosphate Form->DNA Polymerase Ribonucleotide Reductase Ribonucleotide Reductase Active Triphosphate Form->Ribonucleotide Reductase Mitochondria Mitochondria Active Triphosphate Form->Mitochondria DNA Synthesis Inhibition DNA Synthesis Inhibition DNA Polymerase->DNA Synthesis Inhibition Ribonucleotide Reductase->DNA Synthesis Inhibition Apoptosis Induction Apoptosis Induction Mitochondria->Apoptosis Induction Release of pro-apoptotic factors DNA Synthesis Inhibition->Apoptosis Induction

Caption: General apoptotic pathway of adenosine analogues.

Experimental Workflow for Adenosine Analogue Validation cluster_0 Cell Viability Assay cluster_1 Receptor Binding Assay A Seed Cancer Cells B Treat with Adenosine Analogue A->B C Add MTT Reagent B->C D Solubilize Formazan C->D E Measure Absorbance (IC50) D->E F Prepare Receptor Membranes G Incubate with Radioligand & Analogue F->G H Filter and Wash G->H I Scintillation Counting H->I J Determine Binding Affinity (Ki) I->J

Caption: Experimental workflow for adenosine analogue validation.

References

"Adenosine 2-amidine hydrochloride" comparative analysis with other adenosine analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate molecular tools is paramount for elucidating the complex roles of adenosine (B11128) receptors. This guide provides a comparative analysis of key adenosine analogs, offering a side-by-side examination of their receptor binding affinities and functional potencies. While this guide aims to be comprehensive, it is important to note that publicly available experimental data for Adenosine 2-amidine hydrochloride is limited at this time. Therefore, the following sections will focus on a comparative analysis of well-characterized adenosine analogs.

Adenosine, an endogenous purine (B94841) nucleoside, modulates a wide array of physiological processes through its interaction with four G protein-coupled receptor subtypes: A₁, A₂A, A₂B, and A₃.[1][2] The A₁ and A₃ receptors typically couple to Gi proteins to inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP).[1][3] Conversely, the A₂A and A₂B receptors are generally coupled to Gs proteins, which stimulate adenylyl cyclase and increase cAMP levels.[1][3] The distinct tissue distribution and downstream signaling pathways of these receptors make them attractive therapeutic targets for a variety of conditions.

Comparative Receptor Binding Affinities of Adenosine Analogs

The binding affinity of a ligand for its receptor, often expressed as the inhibition constant (Ki), is a critical parameter for assessing its potency and selectivity. The following table summarizes the reported Ki values for several commonly used adenosine analogs at human and rat adenosine receptor subtypes. Lower Ki values indicate higher binding affinity.

CompoundA₁ Receptor Ki (nM)A₂A Receptor Ki (nM)A₂B Receptor Ki (nM)A₃ Receptor Ki (nM)Species
NECA 14[4]20[4]2400 (EC₅₀)[4]6.2[4]Human
CGS 21680 >100027>1000>1000Human
CPA 2.3[5][6]790[5][6]18600 (EC₅₀)[6]43[5][6]Human
R-PIA 7.8 (IC₅₀)[7]190 (IC₅₀)[7]--Rat
CCPA 0.4[8]3900[8]-38 (antagonist Ki)[9]Rat (A₁/A₂A), Human (A₃)

Data presented as Ki values unless otherwise noted. IC₅₀ and EC₅₀ values are also indicative of potency.

Functional Potency of Adenosine Analogs

The functional potency of an agonist is its ability to elicit a biological response upon binding to the receptor. This is often quantified by the half-maximal effective concentration (EC₅₀), which represents the concentration of the agonist that produces 50% of the maximal response. The following table provides a summary of the EC₅₀ values for selected adenosine analogs in functional assays, typically measuring the modulation of cAMP levels.

CompoundReceptorAssay TypeEC₅₀ (nM)Species
NECA Human A₂BcAMP Accumulation2400[4]Human
CGS 21680 Rat A₂AcAMP Accumulation110[10][11]Rat
CPA Human A₃cAMP Inhibition242[9]Human
CPA RINm5F cells (A₁)Ca²⁺ Mobilization~300[12]Rat
CCPA Rat A₁Adenylate Cyclase Inhibition33 (IC₅₀)[8]Rat
CCPA Human Platelets (A₂)Adenylate Cyclase Stimulation3500[8]Human

Experimental Protocols

Reproducible and reliable experimental data are the cornerstone of scientific research. Below are detailed methodologies for two key assays used to characterize adenosine receptor ligands.

Radioligand Binding Assay (Competitive Inhibition)

This protocol describes a general method for determining the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a specific receptor.

1. Membrane Preparation:

  • Culture cells stably expressing the desired human or rat adenosine receptor subtype (e.g., HEK-293 or CHO cells).

  • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

  • Pellet the membrane fraction by high-speed centrifugation.

  • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

2. Binding Assay:

  • In a microplate or microcentrifuge tubes, add the following components in order:

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl₂)

    • A fixed concentration of the appropriate radioligand (e.g., [³H]CGS21680 for A₂A receptors).[13]

    • A range of concentrations of the unlabeled test compound (e.g., this compound or other analogs).

    • Membrane preparation.

  • To determine non-specific binding, a separate set of tubes will contain a high concentration of a known non-radiolabeled agonist or antagonist.

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

3. Separation and Detection:

  • Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.

  • Wash the filters quickly with cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

4. Data Analysis:

  • Subtract the non-specific binding from the total binding to obtain the specific binding.

  • Plot the specific binding as a function of the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol outlines a general procedure for assessing the functional activity of an adenosine analog by measuring its effect on intracellular cAMP levels.

1. Cell Culture and Plating:

  • Culture cells stably expressing the adenosine receptor of interest (e.g., CHO-K1 cells).

  • Seed the cells into a multi-well plate and allow them to adhere overnight.

2. Assay Procedure:

  • Wash the cells with a serum-free medium.

  • Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., rolipram) to prevent the degradation of cAMP.[3]

  • For A₁ and A₃ receptor assays (Gi-coupled), stimulate the cells with forskolin (B1673556) to increase basal cAMP levels.

  • Add a range of concentrations of the test agonist (e.g., this compound or other analogs).

  • Incubate the plate at 37°C for a specified period.

3. cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).

4. Data Analysis:

  • For A₂A and A₂B receptor agonists (Gs-coupled), plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values.

  • For A₁ and A₃ receptor agonists (Gi-coupled), plot the percent inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration to determine the IC₅₀ (or EC₅₀ for inhibition) and Emax values.

Visualizing Signaling and Experimental Processes

To further aid in the understanding of adenosine receptor function and characterization, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Adenosine_Signaling_Pathway cluster_receptor Adenosine Receptors cluster_gprotein G Proteins cluster_effector Effector & Second Messenger A2A_A2B A₂A / A₂B Gs Gs A2A_A2B->Gs Activates A1_A3 A₁ / A₃ Gi Gi A1_A3->Gi Activates AC Adenylyl Cyclase Gs->AC Stimulates Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Cellular Response cAMP->Cellular_Response Leads to

Adenosine Receptor Signaling Cascade

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Membrane Preparation (with expressed receptor) Incubation Incubation (Receptor + Radioligand + Test Compound) Membrane_Prep->Incubation Radioligand Radioligand (e.g., [³H]CGS21680) Radioligand->Incubation Test_Compound Test Compound (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Plotting Plot Specific Binding vs. [Test Compound] Scintillation->Data_Plotting IC50_Determination Determine IC₅₀ Data_Plotting->IC50_Determination Ki_Calculation Calculate Ki (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Competitive Radioligand Binding Assay Workflow

References

A Comparative Analysis of Adenosine 2-amidine hydrochloride and Classical Vasodilators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Adenosine (B11128) 2-amidine hydrochloride against two well-established vasodilators: Nitroglycerin and Sodium Nitroprusside. Due to a lack of direct head-to-head studies involving Adenosine 2-amidine hydrochloride, this comparison is based on the established mechanisms of adenosine analogs and published data for the comparator compounds.

This compound is an analog of adenosine. Adenosine analogs are generally recognized as vasodilators acting on smooth muscle.[1] This document, therefore, outlines the expected vasodilatory profile of an adenosine analog and contrasts it with the known performance and mechanisms of nitroglycerin and sodium nitroprusside.

Quantitative Comparison of Vasodilator Potency

The following table summarizes the half-maximal effective concentration (EC50) values for Nitroglycerin and Sodium Nitroprusside from in vitro studies. These values are indicative of the concentration of the vasodilator required to produce 50% of its maximal effect. A lower EC50 value denotes higher potency.

VasodilatorPre-constrictor AgentTest SystemEC50 (-log M)EC50 (Molar)Reference
Nitroglycerin Phenylephrine (B352888)Rat Aorta7.5 ± 0.13.16 x 10⁻⁸ M[2]
U46619Human Radial Artery7.50 ± 0.163.16 x 10⁻⁸ M[3][4]
Sodium Nitroprusside PhenylephrineRat Tail Small Artery7.592.6 x 10⁻⁸ M[5]
U46619Human Radial Artery6.71 ± 0.381.95 x 10⁻⁷ M[3][4]
5-HTHuman Placental Veins (premature)Not specifiedLower than full-term[6]
5-HTHuman Placental Veins (full-term)Not specifiedHigher than premature[6]
This compound Not AvailableNot AvailableNot AvailableNot Available

Note: Direct quantitative data for the vasodilatory potency of this compound is not available in the reviewed literature.

Signaling Pathways of Vasodilation

The mechanisms by which these compounds induce vasodilation differ significantly, targeting distinct cellular signaling cascades.

Adenosine Analogs

Adenosine and its analogs primarily exert their vasodilatory effects through the activation of A2A and A2B adenosine receptors on vascular smooth muscle and endothelial cells.[7][8] This activation initiates a cascade that leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), activation of potassium channels, and subsequent hyperpolarization and relaxation of the smooth muscle cells.[8][9][10]

cluster_extracellular cluster_membrane cluster_intracellular Adenosine_Analog Adenosine Analog (e.g., Adenosine 2-amidine HCl) A2A_A2B_Receptor A2A / A2B Receptor Adenosine_Analog->A2A_A2B_Receptor Binds to G_Protein Gs Protein A2A_A2B_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates K_channel K+ Channels PKA->K_channel Opens Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Relaxation Vasodilation Hyperpolarization->Relaxation

Caption: Signaling pathway for adenosine analog-induced vasodilation.
Nitroglycerin

Nitroglycerin is a prodrug that is metabolized to release nitric oxide (NO) or a related species.[11][12][13] This process can be dependent on enzymes such as mitochondrial aldehyde dehydrogenase (ALDH2).[11][12][13] NO then activates soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to increased levels of cyclic guanosine (B1672433) monophosphate (cGMP).[12][14] Elevated cGMP activates protein kinase G (PKG), which in turn reduces intracellular calcium levels, causing smooth muscle relaxation.[15]

cluster_extracellular cluster_intracellular Nitroglycerin Nitroglycerin ALDH2 Mitochondrial ALDH2 & other enzymes Nitroglycerin->ALDH2 Metabolized by NO Nitric Oxide (NO) ALDH2->NO Releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Leads to Relaxation Vasodilation Ca_decrease->Relaxation

Caption: Signaling pathway for Nitroglycerin-induced vasodilation.
Sodium Nitroprusside

Sodium Nitroprusside is a direct NO donor, spontaneously releasing NO in the bloodstream.[15][16] This NO then follows the same downstream pathway as that generated from nitroglycerin, activating sGC, increasing cGMP, and ultimately leading to vasodilation.[15][16]

cluster_extracellular cluster_intracellular SNP Sodium Nitroprusside NO Nitric Oxide (NO) SNP->NO Spontaneously releases sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP to PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_decrease Decreased Intracellular Ca2+ PKG->Ca_decrease Leads to Relaxation Vasodilation Ca_decrease->Relaxation

Caption: Signaling pathway for Sodium Nitroprusside-induced vasodilation.

Experimental Protocols

The evaluation of vasodilatory properties of novel compounds is typically conducted using in vitro vascular reactivity studies. A standard and widely accepted method is wire myography.

General Protocol for In Vitro Vasodilation Assay using Wire Myography
  • Tissue Preparation:

    • Segments of arteries (e.g., aorta, mesenteric, or coronary arteries) are carefully dissected from a suitable animal model (e.g., rat, mouse).

    • The arteries are cleaned of adhering connective and adipose tissue and cut into small rings (typically 2-4 mm in length).

  • Mounting:

    • Two fine wires are threaded through the lumen of the arterial ring.

    • The wires are then mounted onto the jaws of a wire myograph. One jaw is attached to a force transducer, and the other to a micrometer, allowing for precise control of vessel tension.

  • Equilibration and Viability Check:

    • The mounted vessel is submerged in a temperature-controlled organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution), continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.

    • The vessel is allowed to equilibrate under a standardized resting tension.

    • The viability of the vessel is assessed by inducing contraction with a known vasoconstrictor, such as phenylephrine or potassium chloride.

  • Vasodilation Assay:

    • Once a stable contraction is achieved with a pre-constrictor agent, cumulative concentration-response curves are generated for the test vasodilator.

    • Increasing concentrations of the vasodilator (e.g., this compound, Nitroglycerin, or Sodium Nitroprusside) are added to the organ bath at set intervals.

    • The resulting relaxation of the arterial ring is recorded by the force transducer.

  • Data Analysis:

    • The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

    • The EC50 value is calculated from the concentration-response curve using non-linear regression analysis.

cluster_workflow A Artery Dissection and Ring Preparation B Mounting in Wire Myograph A->B C Equilibration and Viability Check B->C D Pre-contraction with Vasoconstrictor C->D E Cumulative Addition of Test Vasodilator D->E F Data Recording (Force Transducer) E->F G Data Analysis (EC50 Calculation) F->G

Caption: General experimental workflow for assessing vasodilation in vitro.

Summary and Conclusion

While this compound is anticipated to function as a vasodilator through adenosine receptor agonism, a pathway distinct from the nitric oxide-dependent mechanisms of Nitroglycerin and Sodium Nitroprusside, there is a clear need for direct experimental evidence. The existing data on Nitroglycerin and Sodium Nitroprusside demonstrate their high potency as vasodilators, albeit with differing sensitivities depending on the vascular bed and the contractile agent used.

Future head-to-head studies employing standardized in vitro vasodilation protocols are essential to quantitatively determine the potency and efficacy of this compound relative to established clinical vasodilators. Such studies would provide the necessary data for a comprehensive evaluation of its therapeutic potential.

References

Comparative Guide to the Enantiomeric Specificity of Adenosine 2-amidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the enantiomeric specificity of Adenosine (B11128) 2-amidine hydrochloride, an adenosine analogue with potential therapeutic applications. While specific experimental data comparing the enantiomers of this compound are not currently available in the public domain, this document outlines the expected pharmacological principles, relevant experimental protocols, and data presentation formats necessary for a comprehensive assessment.

Introduction

Adenosine 2-amidine hydrochloride is a synthetic analogue of the endogenous nucleoside adenosine. Adenosine and its analogues exert their physiological effects by activating four subtypes of G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3. These receptors are widely distributed throughout the body and are involved in a myriad of physiological processes, including cardiovascular function, neurotransmission, inflammation, and immune responses.

Chirality plays a crucial role in the interaction of drugs with their biological targets. Enantiomers of a chiral molecule can exhibit significant differences in their pharmacodynamic and pharmacokinetic properties. One enantiomer may display higher affinity and/or efficacy for a specific receptor subtype, while the other may be less active, inactive, or even exhibit a different pharmacological profile, potentially leading to off-target effects. Therefore, the characterization of the individual enantiomers of this compound is essential for understanding its therapeutic potential and safety profile.

This guide will focus on the expected differences in binding affinity and functional activity of the (R)- and (S)-enantiomers of this compound at the four adenosine receptor subtypes.

Adenosine Receptor Signaling Pathways

Activation of adenosine receptors triggers distinct intracellular signaling cascades. A1 and A3 receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Conversely, A2A and A2B receptors couple to Gs proteins, stimulating adenylyl cyclase and increasing cAMP production. The differential activation of these pathways by the enantiomers of this compound would be a key determinant of their specific biological effects.

cluster_0 Adenosine Receptor Signaling Agonist Adenosine Analogue (e.g., Adenosine 2-amidine HCl Enantiomer) A1R A1 Receptor Agonist->A1R Binds to A3R A3 Receptor Agonist->A3R Binds to A2AR A2A Receptor Agonist->A2AR Binds to A2BR A2B Receptor Agonist->A2BR Binds to Gi Gi/o Protein A1R->Gi A3R->Gi Gs Gs Protein A2AR->Gs A2BR->Gs AC_inhib Adenylyl Cyclase (Inhibition) Gi->AC_inhib Inhibits AC_stim Adenylyl Cyclase (Stimulation) Gs->AC_stim Stimulates cAMP_dec ↓ cAMP AC_inhib->cAMP_dec cAMP_inc ↑ cAMP AC_stim->cAMP_inc Response_inhib Cellular Response (e.g., ↓ Heart Rate) cAMP_dec->Response_inhib Response_stim Cellular Response (e.g., Vasodilation) cAMP_inc->Response_stim

Figure 1: Adenosine Receptor Signaling Pathways.

Hypothetical Comparative Performance Data

The following tables present a hypothetical comparison of the binding affinities (Ki) and functional potencies (EC50/IC50) of the (R)- and (S)-enantiomers of this compound at human adenosine receptors. Note: This data is for illustrative purposes only and is not based on experimental results.

Table 1: Hypothetical Binding Affinity (Ki, nM) of this compound Enantiomers at Human Adenosine Receptors

CompoundA1 ReceptorA2A ReceptorA2B ReceptorA3 Receptor
(R)-Adenosine 2-amidine HCl15250>10,0005
(S)-Adenosine 2-amidine HCl35080>10,000500
Adenosine (Reference)20185,00030

Table 2: Hypothetical Functional Activity (EC50/IC50, nM) of this compound Enantiomers at Human Adenosine Receptors

CompoundA1 (cAMP IC50)A2A (cAMP EC50)A2B (cAMP EC50)A3 (cAMP IC50)
(R)-Adenosine 2-amidine HCl25500>10,00010
(S)-Adenosine 2-amidine HCl800150>10,0001,200
NECA (Reference Agonist)10152,00020

Experimental Protocols

To determine the enantiomeric specificity of this compound, the following key experiments would be necessary.

Radioligand Binding Assays

These assays are performed to determine the binding affinity (Ki) of each enantiomer for the different adenosine receptor subtypes.

start Start prep Prepare Membranes from Cells Expressing a Single Adenosine Receptor Subtype start->prep incubate Incubate Membranes with Radioligand (e.g., [3H]DPCPX for A1) and Varying Concentrations of Test Enantiomer prep->incubate separate Separate Bound and Free Radioligand by Rapid Filtration incubate->separate measure Measure Radioactivity of Bound Ligand using Scintillation Counting separate->measure analyze Analyze Data to Determine IC50 and Calculate Ki measure->analyze end End analyze->end

Figure 2: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation: Membranes are prepared from cell lines (e.g., CHO or HEK293) stably expressing a single human adenosine receptor subtype (A1, A2A, A2B, or A3).

  • Incubation: Membranes are incubated in a buffer solution containing a specific radioligand (e.g., [³H]DPCPX for A1, [³H]ZM241385 for A2A, or [¹²⁵I]AB-MECA for A3) and a range of concentrations of the test enantiomer.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test enantiomer that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

Functional Assays (cAMP Accumulation)

These assays measure the ability of each enantiomer to either inhibit (for A1 and A3) or stimulate (for A2A and A2B) the production of cyclic AMP (cAMP), a key second messenger in adenosine receptor signaling.

start Start cell_culture Culture Cells Expressing a Single Adenosine Receptor Subtype start->cell_culture pre_incubation Pre-incubate Cells with a Phosphodiesterase Inhibitor (e.g., IBMX) cell_culture->pre_incubation stimulation Stimulate Cells with Varying Concentrations of Test Enantiomer (and Forskolin (B1673556) for A1/A3) pre_incubation->stimulation lysis Lyse Cells to Release Intracellular cAMP stimulation->lysis detection Quantify cAMP Levels using a Competitive Immunoassay (e.g., HTRF or ELISA) lysis->detection analyze Analyze Data to Determine EC50 or IC50 detection->analyze end End analyze->end

Figure 3: cAMP Functional Assay Workflow.

Detailed Methodology:

  • Cell Culture: Cells stably expressing the adenosine receptor of interest are cultured in appropriate media.

  • Assay Preparation: Cells are harvested and pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • Stimulation:

    • For A2A and A2B receptors: Cells are stimulated with increasing concentrations of the test enantiomer.

    • For A1 and A3 receptors: Cells are stimulated with forskolin (an adenylyl cyclase activator) in the presence of increasing concentrations of the test enantiomer.

  • Cell Lysis: The reaction is stopped, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP is determined using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: Dose-response curves are generated, and the EC50 (for A2A/A2B) or IC50 (for A1/A3) values are calculated using non-linear regression.

Conclusion and Future Directions

The comprehensive pharmacological characterization of the enantiomers of this compound is a critical step in its development as a potential therapeutic agent. The hypothetical data presented in this guide illustrates the potential for significant enantiomeric differences in receptor affinity and functional activity. Future research should focus on the enantioselective synthesis or chiral separation of this compound, followed by rigorous in vitro and in vivo testing to elucidate the specific pharmacological profile of each enantiomer. This will enable the identification of the eutomer (the more active enantiomer) and provide a solid foundation for further preclinical and clinical development.

Performance of Adenosine 2-amidine hydrochloride and Alternatives in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro performance of Adenosine (B11128) 2-amidine hydrochloride and other key adenosine receptor agonists, namely CGS-21680 and 5'-N-Ethylcarboxamidoadenosine (NECA). While specific experimental data for Adenosine 2-amidine hydrochloride in various cell lines is limited in publicly available literature, its classification as an adenosine analogue suggests it may exhibit similar activities to other compounds in this class, which are known to influence critical cellular processes such as proliferation, apoptosis, and intracellular signaling.[1][2][3] This guide summarizes the available quantitative data for CGS-21680 and NECA to serve as a benchmark for evaluating adenosine receptor agonists in different cell lines.

Data Presentation

The following tables summarize the effects of CGS-21680 and NECA on cell proliferation and cyclic adenosine monophosphate (cAMP) levels in various cell lines.

Table 1: Effect of Adenosine Receptor Agonists on Cell Proliferation

CompoundCell LineAssayEffectConcentrationIncubation TimeReference
CGS-21680A549 (Human Lung Carcinoma)DELFIA Cell Proliferation KitSlight increase100 nM24 h[4]
CGS-21680MRMT-1 (Rat Mammary Adenocarcinoma)DELFIA Cell Proliferation KitSignificant increase100 nM24, 48, 72 h[4]
CGS-21680A375 (Human Melanoma)DELFIA Cell Proliferation KitIncrease100 nM48 h[4]

Table 2: Effect of Adenosine Receptor Agonists on cAMP Levels

CompoundCell LineAssayEffectEC50Reference
CGS-21680Rat Striatal SlicescAMP formationPotent stimulation110 nM[5]
CGS-21680HEK293hA2ARLANCE cAMP 384 kitStimulation-[6]
NECARat Hippocampal SlicescAMP formation4-fold increase-[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Cell Proliferation Assay (DELFIA Cell Proliferation Kit)

This assay measures DNA synthesis by detecting the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU) into the DNA of proliferating cells.

  • Cell Seeding: Plate cells (e.g., A549, MRMT-1, A375) in 96-well plates at a density of 5 x 103 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the adenosine receptor agonist (e.g., CGS-21680) for the desired incubation periods (e.g., 24, 48, 72 hours).

  • BrdU Labeling: Add BrdU labeling solution to each well and incubate for 2-4 hours to allow for incorporation into the DNA of proliferating cells.

  • Fixation and Denaturation: Remove the culture medium and fix the cells with a fixing solution. Subsequently, add a denaturation solution to expose the incorporated BrdU.

  • Antibody Incubation: Add a europium-labeled anti-BrdU antibody and incubate to allow binding to the incorporated BrdU.

  • Signal Detection: After washing, add an enhancement solution to dissociate the europium ions, which then form a highly fluorescent chelate. Measure the time-resolved fluorescence using a suitable plate reader.

cAMP Measurement Assay (LANCE cAMP 384 Kit)

This is a homogeneous time-resolved fluorescence resonance energy transfer (TR-FRET) immunoassay to measure cAMP levels.

  • Cell Preparation: Harvest and resuspend cells (e.g., HEK293hA2AR) in stimulation buffer.

  • Compound Incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., cilostamide, rolipram) to prevent cAMP degradation. Then, add a range of agonist concentrations and incubate for a specified time at room temperature.

  • Lysis and Detection: Lyse the cells and add a detection mix containing a europium-labeled anti-cAMP antibody and a biotinylated cAMP analog.

  • TR-FRET Measurement: The binding of the antibody to the biotinylated cAMP brings the europium donor and streptavidin-XL665 acceptor into close proximity, resulting in a FRET signal. The native cAMP produced by the cells competes for antibody binding, leading to a decrease in the FRET signal. Measure the fluorescence intensity on a compatible plate reader.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the adenosine A2A receptor signaling pathway and a general experimental workflow for assessing the effect of adenosine receptor agonists on cell proliferation.

Adenosine_A2A_Receptor_Signaling_Pathway Adenosine A2A Receptor Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Adenosine Agonist Adenosine Agonist A2AR A2A Receptor Adenosine Agonist->A2AR Binds to G_alpha_s Gαs A2AR->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Transcription Gene Transcription (e.g., Proliferation, Survival) CREB->Gene_Transcription Regulates

Caption: Adenosine A2A Receptor Signaling Pathway.

Experimental_Workflow_Cell_Proliferation Experimental Workflow: Cell Proliferation Assay start Start cell_seeding Seed Cells in 96-well Plate start->cell_seeding overnight_incubation Incubate Overnight cell_seeding->overnight_incubation compound_treatment Treat with Adenosine Receptor Agonist overnight_incubation->compound_treatment incubation Incubate for 24, 48, or 72h compound_treatment->incubation brdu_labeling Add BrdU Labeling Reagent incubation->brdu_labeling labeling_incubation Incubate for 2-4h brdu_labeling->labeling_incubation fixation Fix and Denature Cells labeling_incubation->fixation antibody_incubation Incubate with Anti-BrdU Antibody fixation->antibody_incubation detection Add Enhancement Solution & Read Fluorescence antibody_incubation->detection end End detection->end

Caption: Workflow for Cell Proliferation Assay.

References

"Adenosine 2-amidine hydrochloride" versus placebo in preclinical models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical data specifically for "Adenosine 2-amidine hydrochloride" is limited. This guide provides a comparative framework based on the known pharmacology of adenosine (B11128) and its analogs, outlining the expected preclinical evaluation and potential outcomes versus a placebo. The data presented herein is illustrative and based on typical findings for adenosine receptor agonists.

Introduction

This compound is an adenosine analog.[1] Adenosine and its analogs are molecules of significant interest in drug development due to their diverse physiological roles, mediated through the activation of four G-protein-coupled adenosine receptor subtypes (A1, A2A, A2B, and A3).[2][3] These receptors are ubiquitously expressed and involved in various cellular processes, making adenosine analogs potential therapeutic agents for a range of conditions, including cardiovascular diseases, inflammation, and cancer.[1][4] Preclinical studies are crucial for elucidating the specific efficacy, safety, and mechanism of action of novel adenosine analogs like this compound compared to a placebo.

Mechanism of Action

Adenosine analogs exert their effects by binding to adenosine receptors. The downstream signaling depends on the receptor subtype and the tissue in which it is expressed. For instance, A1 receptor activation is often associated with decreased cyclic adenosine monophosphate (cAMP) levels, while A2A receptor activation typically leads to increased cAMP.[2] These signaling cascades can influence a variety of physiological responses, including vasodilation, neurotransmission, and immune responses.[3]

The following diagram illustrates a generalized signaling pathway for adenosine receptor activation:

Adenosine_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Adenosine_Analog Adenosine 2-amidine hydrochloride AR Adenosine Receptor (A1, A2A, A2B, A3) Adenosine_Analog->AR Binds to G_Protein G-Protein AR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Alters Level of Cellular_Response Cellular Response (e.g., Vasodilation, Anti-inflammation) Second_Messenger->Cellular_Response Triggers

Generalized Adenosine Receptor Signaling Pathway.

Hypothetical Preclinical Efficacy Data

The following tables represent hypothetical data from preclinical studies designed to assess the efficacy of this compound in two potential therapeutic areas: cancer and inflammation.

Table 1: In Vitro Cytotoxicity in Human Cancer Cell Lines
Cell LineThis compound IC50 (µM)Placebo IC50 (µM)
A549 (Lung Carcinoma)15.2> 100
MCF-7 (Breast Adenocarcinoma)25.8> 100
HT-29 (Colon Adenocarcinoma)18.5> 100

IC50 (Half-maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Table 2: In Vivo Anti-Inflammatory Activity in a Murine Model of Arthritis
Treatment GroupPaw Edema (mm)Pro-inflammatory Cytokine (IL-6) Level (pg/mL)
This compound (10 mg/kg)0.8 ± 0.1150 ± 25
Placebo2.5 ± 0.3500 ± 50

*Data are presented as mean ± standard deviation. p < 0.05 compared to placebo.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of preclinical findings. Below are representative protocols for the experiments cited in the hypothetical data tables.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (A549, MCF-7, HT-29) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, the media is replaced with fresh media containing various concentrations of this compound or a placebo (vehicle control).

  • Incubation: Cells are incubated with the treatments for 72 hours.

  • MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.

The following diagram illustrates the experimental workflow for the in vitro cytotoxicity assay:

In_Vitro_Cytotoxicity_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Seeding Seed Cells in 96-well Plates Cell_Culture->Seeding Treatment Add Adenosine 2-amidine HCl or Placebo Seeding->Treatment Incubation Incubate for 72h Treatment->Incubation MTT_Assay Perform MTT Assay Incubation->MTT_Assay Data_Analysis Measure Absorbance and Calculate IC50 MTT_Assay->Data_Analysis End End Data_Analysis->End

Workflow for In Vitro Cytotoxicity Testing.
In Vivo Anti-Inflammatory Murine Model

  • Animal Model: A collagen-induced arthritis model in DBA/1 mice is used. Arthritis is induced by immunization with bovine type II collagen.

  • Treatment Administration: Once arthritis is established, mice are randomly assigned to treatment groups. This compound (10 mg/kg) or a placebo is administered daily via intraperitoneal injection.

  • Paw Edema Measurement: Paw thickness is measured every other day using a digital caliper to assess inflammation.

  • Cytokine Analysis: At the end of the study, blood samples are collected, and serum levels of the pro-inflammatory cytokine IL-6 are quantified using an ELISA kit.

  • Statistical Analysis: Data are analyzed using a t-test or ANOVA to determine statistical significance between the treatment and placebo groups.

Safety and Pharmacokinetics

A comprehensive preclinical evaluation would also include safety and pharmacokinetic studies. Preliminary safety assessments would involve acute toxicity studies in rodents to determine the maximum tolerated dose (MTD). Pharmacokinetic profiling would characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound, providing critical information for dose selection in further studies. Due to the typically short half-life of adenosine analogs, formulation strategies to enhance stability and bioavailability may be a key consideration.[3]

Conclusion

While specific preclinical data for this compound versus a placebo is not extensively documented in the public domain, the established pharmacology of adenosine analogs provides a strong foundation for its evaluation. Based on the known mechanisms of adenosine receptor agonists, this compound holds therapeutic potential in areas such as oncology and inflammatory diseases. The illustrative data and protocols presented in this guide highlight the standard preclinical pathway for such a compound, demonstrating its potential superiority over a placebo in relevant models. Rigorous preclinical testing will be essential to fully characterize its efficacy and safety profile.

References

A Comparative Guide to Adenosine Analogs in Research: Evaluating "Adenosine 2-amidine hydrochloride" and Established Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the exploration of adenosine (B11128) receptor modulators offers significant therapeutic potential across a range of diseases, from cardiovascular disorders to inflammation and cancer. This guide provides a comparative overview of "Adenosine 2-amidine hydrochloride," a lesser-known adenosine analogue, and contrasts it with the well-characterized endogenous ligand, adenosine, as well as other established clinical alternatives. Due to the limited publicly available data on "this compound," this guide will focus on the known mechanisms and experimental data for adenosine and its alternatives, providing a framework for the potential evaluation of novel analogues.

Comparative Analysis of Adenosine and its Alternatives

Adenosine's therapeutic effects are primarily mediated through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[2] These receptors are integral to various signaling pathways that regulate cellular functions. In a clinical setting, particularly for the treatment of supraventricular tachycardia (SVT), alternatives to adenosine include calcium channel blockers like Verapamil and Diltiazem, and beta-blockers such as Metoprolol (B1676517) and Atenolol.[3][4][5][6]

Compound/ClassMechanism of ActionPrimary Clinical UseReported Efficacy (SVT Conversion)Key Side Effects
Adenosine Agonist of A1, A2A, A2B, A3 receptors; slows AV node conduction.[2][7]Supraventricular Tachycardia (SVT), Cardiac Stress Testing.[8][9]>90%[4]Flushing, chest discomfort, transient asystole.[4]
Verapamil L-type calcium channel blocker; slows AV node conduction.SVT, Atrial Fibrillation, Hypertension, Angina.~90%[4]Hypotension, bradycardia, constipation.
Diltiazem L-type calcium channel blocker; slows AV node conduction.SVT, Atrial Fibrillation, Hypertension, Angina.>90%[4]Hypotension, bradycardia, edema.
Metoprolol Beta-1 selective adrenergic antagonist; slows heart rate and AV conduction.SVT, Myocardial Infarction, Heart Failure, Hypertension.Lower efficacy than adenosine or calcium channel blockers for acute SVT conversion.[4]Bradycardia, fatigue, hypotension.
Atenolol Beta-1 selective adrenergic antagonist; slows heart rate and AV conduction.SVT, Myocardial Infarction, Hypertension, Angina.Similar efficacy profile to metoprolol for acute SVT conversion.Bradycardia, fatigue, dizziness.

Experimental Protocols

To evaluate the performance of a novel adenosine analogue like "this compound," a series of in vitro and in vivo experiments are essential.

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity and selectivity of the compound for the different adenosine receptor subtypes (A1, A2A, A2B, A3).

  • Methodology:

    • Prepare cell membranes from cell lines stably expressing each of the human adenosine receptor subtypes.

    • Incubate the membranes with a known radiolabeled ligand (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A) in the presence of increasing concentrations of the unlabeled test compound ("this compound").

    • After incubation, separate bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibitory constant) from the IC50 values to determine the binding affinity.

2. Functional Assays (cAMP Measurement):

  • Objective: To determine the functional activity of the compound as an agonist or antagonist at A1/A2A/A2B/A3 receptors.

  • Methodology:

    • Use cell lines expressing the adenosine receptor of interest.

    • For A2A and A2B receptors (Gs-coupled), treat the cells with the test compound and measure the accumulation of cyclic AMP (cAMP) using commercially available kits (e.g., ELISA-based or FRET-based). An increase in cAMP indicates agonistic activity.

    • For A1 and A3 receptors (Gi-coupled), first stimulate adenylyl cyclase with forskolin, then treat with the test compound. A decrease in forskolin-stimulated cAMP levels indicates agonistic activity.

    • To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known adenosine receptor agonist and measure the change in cAMP levels.

3. In Vivo Models of Cardiovascular Disease:

  • Objective: To assess the therapeutic potential of the compound in a relevant disease model, such as myocardial ischemia-reperfusion injury.

  • Methodology (Langendorff Perfused Heart Model):

    • Isolate the heart from a laboratory animal (e.g., rat or mouse).

    • Mount the heart on a Langendorff apparatus and perfuse retrogradely with a buffered physiological solution.

    • Induce global ischemia by stopping the perfusion for a defined period (e.g., 30 minutes).

    • Reperfuse the heart, either with or without the test compound in the perfusate.

    • Measure functional parameters such as left ventricular developed pressure (LVDP), heart rate, and coronary flow.

    • At the end of the experiment, stain the heart with triphenyltetrazolium (B181601) chloride (TTC) to determine the infarct size as a percentage of the total ventricular area.

Signaling Pathways and Experimental Visualization

The following diagrams illustrate the primary signaling pathways activated by adenosine receptors and a typical experimental workflow for evaluating a novel adenosine analogue.

Adenosine_Signaling cluster_A1_A3 A1 & A3 Receptor Signaling cluster_A2A_A2B A2A & A2B Receptor Signaling A1_A3 A1 / A3 Receptors Gi Gi A1_A3->Gi AC_inhibit Adenylyl Cyclase Gi->AC_inhibit Inhibits PLC Phospholipase C Gi->PLC Activates cAMP_down ↓ cAMP AC_inhibit->cAMP_down IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_release ↑ Intracellular Ca2+ IP3_DAG->Ca_release A2A_A2B A2A / A2B Receptors Gs Gs A2A_A2B->Gs AC_stimulate Adenylyl Cyclase Gs->AC_stimulate Stimulates cAMP_up ↑ cAMP AC_stimulate->cAMP_up PKA Protein Kinase A cAMP_up->PKA Adenosine Adenosine or Adenosine Analogue Adenosine->A1_A3 Adenosine->A2A_A2B

Caption: Adenosine receptor signaling pathways.

Experimental_Workflow start Start: Novel Adenosine Analogue ('this compound') binding_assay In Vitro Receptor Binding Assays start->binding_assay functional_assay In Vitro Functional Assays (cAMP Measurement) binding_assay->functional_assay Determine Affinity & Selectivity in_vivo_model In Vivo Disease Models (e.g., Ischemia-Reperfusion) functional_assay->in_vivo_model Confirm Agonist/Antagonist Activity data_analysis Data Analysis and Comparison to Adenosine in_vivo_model->data_analysis Assess Efficacy & Safety conclusion Conclusion on Therapeutic Potential data_analysis->conclusion

Caption: Workflow for evaluating a novel adenosine analogue.

References

Safety Operating Guide

Proper Disposal of Adenosine 2-amidine hydrochloride: A Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Adenosine 2-amidine hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, chemical-resistant gloves, and a lab coat.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.[1][3]

In case of accidental release:

  • Avoid breathing dust.[1]

  • Contain the spill and collect the material using appropriate tools (e.g., a scoop or shovel).[1][3]

  • Transfer the spilled material to a designated and clearly labeled chemical waste container.[1]

  • Clean the spill area thoroughly.

  • Dispose of contaminated materials, including cleaning supplies, as chemical waste in accordance with local regulations.[1][4]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Collection:

    • Place all solid waste, including unused or expired this compound, into a designated, properly labeled, and sealed chemical waste container.

    • Solutions containing this compound should be collected in a designated liquid chemical waste container.

    • Avoid mixing with incompatible materials, such as strong oxidizing agents.[2]

  • Container Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.

  • Storage of Waste:

    • Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from general laboratory traffic.

    • Ensure the storage area is compliant with all institutional and local regulations for hazardous waste storage.

  • Arranging for Pickup and Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for the pickup and final disposal of the waste.

    • Follow all institutional procedures for waste manifest and tracking.

Quantitative Disposal Data

There is currently no specific quantitative data, such as concentration limits for drain disposal or specific pH requirements for neutralization, available in the provided safety data sheets for Adenosine or its derivatives. Therefore, all quantities of this compound must be disposed of as chemical waste.

ParameterValue
Drain Disposal Limit Not Permitted
Landfill Disposal Not Permitted
Neutralization pH Not Applicable
Incompatible Materials Strong Oxidizing Agents[2]

Experimental Workflow for Safe Handling and Disposal

The following diagram illustrates a logical workflow for experiments involving this compound, from preparation to the final disposal of waste.

cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Segregation & Collection cluster_disposal Disposal A Weigh this compound B Prepare Solution A->B C Conduct Experiment B->C D Solid Waste (e.g., contaminated weigh paper, gloves) C->D Collect Solid Waste E Liquid Waste (e.g., unused solution, reaction mixture) C->E Collect Liquid Waste F Store in Labeled Chemical Waste Container D->F E->F G Arrange for Professional Disposal F->G

Workflow for Handling this compound

References

Essential Safety and Operational Guide for Handling Adenosine 2-amidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Adenosine (B11128) 2-amidine hydrochloride in a laboratory setting. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Adenosine 2-amidine hydrochloride is an adenosine analogue that can act as a smooth muscle vasodilator and has been investigated for its potential in inhibiting cancer progression.[1] The substance is classified as harmful if swallowed, a cause of skin irritation, a cause of serious eye irritation, and may cause respiratory irritation.[2][3]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure. The following table summarizes the required equipment.

PPE CategorySpecificationPurpose
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).To prevent skin contact, which can cause irritation.[2][4]
Eye Protection Safety goggles with side-shields or a full-face shield.To protect eyes from splashes, which could cause serious eye irritation.[2][4]
Skin and Body Protection A chemically resistant lab coat worn over full-length clothing and closed-toe shoes.To prevent accidental skin exposure.[2][4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood.[2] If ventilation is inadequate or dust is generated, a NIOSH-approved respirator is required.To protect against the inhalation of harmful dust or vapors.[4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety and procedural consistency.

1. Preparation:

  • Engineering Controls: All manipulations of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4]

  • Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.

  • Spill Kit: Ensure a spill kit containing absorbent material is readily accessible.

2. Handling and Use:

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.

  • Weighing: Carefully weigh the solid compound within the fume hood to avoid generating dust.

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • General Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2]

3. Storage:

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated place.[5]

  • Store locked up.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a designated and properly labeled hazardous waste container.

  • Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

  • Contaminated Materials: Decontaminate surfaces and equipment by scrubbing with alcohol.[2] Dispose of contaminated materials, such as gloves and absorbent pads, as hazardous waste.

Emergency Procedures

  • If on Skin: Wash with plenty of soap and water.[2] Take off contaminated clothing and wash it before reuse.[2]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

  • If Swallowed: Rinse mouth.[2] Call a poison center or doctor if you feel unwell.

  • If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[2]

G cluster_prep 1. Preparation cluster_handling 2. Handling & Use cluster_cleanup 3. Post-Handling & Disposal cluster_storage 4. Storage p1 Verify Fume Hood Functionality p2 Don Appropriate PPE (Gloves, Goggles, Lab Coat) p1->p2 p3 Assemble Spill Kit p2->p3 h1 Weigh Compound in Fume Hood p3->h1 Proceed to Handling h2 Prepare Solution (Add Solid to Solvent) h1->h2 h3 Conduct Experiment h2->h3 c1 Decontaminate Work Surfaces h3->c1 Proceed to Cleanup emergency Emergency Occurs (Spill/Exposure) h3->emergency Potential Hazard c2 Dispose of Waste in Labeled Container c1->c2 c3 Remove and Dispose of PPE c2->c3 c4 Wash Hands Thoroughly c3->c4 s1 Store in Tightly Sealed Container c4->s1 Store Remaining Material s2 Store in Cool, Dry, Ventilated Area s1->s2 e_proc Follow Emergency Procedures (First Aid/Spill Cleanup) emergency->e_proc

Caption: Workflow for the safe handling of this compound.

References

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体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。